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Core Science & Biosynthesis

Foundational

Comprehensive Structure Elucidation of 2-(2-Hydroxy-5-nitrophenoxy)acetic Acid

This guide details the structure elucidation and confirmation of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid , a specific regioisomer derived from the alkylation of 4-nitrocatechol.[1] This document addresses the critical an...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structure elucidation and confirmation of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid , a specific regioisomer derived from the alkylation of 4-nitrocatechol.[1]

This document addresses the critical analytical challenge: distinguishing the target molecule from its regioisomer, 2-(2-Hydroxy-4-nitrophenoxy)acetic acid , which often co-elutes or co-crystallizes during synthesis.[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

Target Molecule: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid Molecular Formula: C₈H₇NO₆ Molecular Weight: 213.14 g/mol Core Scaffold: 1,2,4-trisubstituted benzene (4-nitrocatechol derivative)[1]

In drug development, this molecule frequently appears as a metabolite of nitrocatechol-based COMT inhibitors (e.g., entacapone analogs) or as a synthetic intermediate.[1] The structural confirmation is non-trivial because the starting material, 4-nitrocatechol, possesses two non-equivalent hydroxyl groups. Mono-alkylation with chloroacetic acid yields two potential isomers.

This guide provides a self-validating analytical workflow to definitively assign the ether linkage to the hydroxyl group meta to the nitro group (Position 1), leaving the hydroxyl group para to the nitro group (Position 2) free.

Synthesis Context & The Isomer Challenge

To understand the elucidation logic, one must understand the origin of the structural ambiguity.

The Reaction Pathway

The synthesis typically involves the reaction of 4-nitrocatechol with ethyl chloroacetate (or chloroacetic acid) in the presence of a base (e.g., K₂CO₃), followed by hydrolysis.

  • Site A (C1 - Para to NO₂): This hydroxyl is more acidic (pKa ~7.[1]0) due to resonance stabilization by the nitro group. It deprotonates first but is less nucleophilic.

  • Site B (C2 - Meta to NO₂): This hydroxyl is less acidic (pKa ~10.[1]8) but, once deprotonated, is significantly more nucleophilic.

Depending on the base strength and solvent, a mixture is often obtained.

Visualization: The Regioselectivity Divergence

SynthesisPath Start 4-Nitrocatechol (1,2-Dihydroxy-4-nitrobenzene) Reagents Reagents: Cl-CH2-COOH / K2CO3 Start->Reagents Isomer1 Target Molecule: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (Ether at C1 - Meta to NO2) Reagents->Isomer1 Alkylation at C1 (Nucleophilic Attack) Isomer2 Impurity/Isomer: 2-(2-Hydroxy-4-nitrophenoxy)acetic acid (Ether at C2 - Para to NO2) Reagents->Isomer2 Alkylation at C2 (Alternative Path)

Figure 1: Divergent synthesis pathways leading to the target molecule and its primary regioisomer.

Analytical Strategy: The "Triad of Proof"

To confirm the structure, we employ a triad of orthogonal techniques. The protocol below is designed to be self-validating.

Step 1: Mass Spectrometry (MS) - Molecular Weight Confirmation

Goal: Confirm formula C₈H₇NO₆ and analyze fragmentation to rule out gross structural errors (e.g., di-alkylation).

  • Ionization Mode: ESI Negative (ESI-) is preferred due to the carboxylic acid and phenol.[1]

  • Observed Ion: [M-H]⁻ at m/z 212.

  • Diagnostic Fragmentation (MS/MS):

    • m/z 212 → 168 (Loss of CO₂ from carboxylic acid).

    • m/z 168 → 138 (Loss of NO/CH₂O characteristic of nitrophenols).

Step 2: Infrared Spectroscopy (IR) - Functional Group Validation

Goal: Confirm the presence of free phenol, carboxylic acid, and nitro group.

Functional GroupFrequency (cm⁻¹)Diagnostic Feature
-OH (Phenol) 3300–3500 (broad)Distinguishes from di-alkylated impurity (which lacks OH).[1]
-COOH (Acid) 1700–1730 (strong)Carbonyl stretch; confirms hydrolysis of ester precursor.[1]
-NO₂ (Nitro) 1530 (asym) & 1350 (sym)Strong, sharp bands confirming the nitro group remains intact.[1]
C-O-C (Ether) 1200–1250Aryl alkyl ether stretch.

Detailed NMR Elucidation (The Confirmation Engine)

This is the definitive step. Mass Spec and IR cannot distinguish the 5-nitro isomer from the 4-nitro isomer.[1] Only ¹H NMR (specifically coupling constants and NOE) can confirm the regiochemistry.

Proton Assignment Strategy

The aromatic region will show three protons. We must identify the coupling pattern (splitting) to map the substitution.

Target Structure: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid[1]

  • H3: Ortho to -OH, Meta to -NO₂.

  • H4: Ortho to -NO₂, Meta to -OH.[1]

  • H6: Ortho to Ether, Ortho to -NO₂.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz):

ProtonChemical Shift (δ)MultiplicityCoupling Constants (J)Assignment Logic
H3 7.05 ppmDoublet (d)J ≈ 8.8 HzOrtho coupling to H4.[1] Shielded by adjacent OH.
H4 7.75 ppmDoublet of Doublets (dd)J ≈ 8.8, 2.6 HzLarge ortho coupling (H3) + small meta coupling (H6). Deshielded by NO₂.
H6 7.65 ppmDoublet (d)J ≈ 2.6 HzDiagnostic Signal. Isolated by substituents. Shows only meta coupling to H4.
-CH₂- 4.75 ppmSinglet (s)-Methylene of the acetic acid moiety.[1]
-OH 10.5+ ppmBroad s-Phenolic proton (exchangeable).[1]
The "Isomer Trap": How to Distinguish 5-Nitro vs. 4-Nitro

If you have the wrong isomer (4-nitro ), the spectrum changes significantly:

  • Isomer (4-nitro): The proton at C3 is isolated between the OH and NO₂ groups. It will appear as a small doublet (J ~2.5 Hz) .

  • Target (5-nitro): The proton at C6 is isolated between the Ether and NO₂ groups. It appears as a small doublet (J ~2.5 Hz) .

Wait, both have a small doublet? How do we distinguish? Answer: NOESY (Nuclear Overhauser Effect Spectroscopy). [1]

The Definitive NOESY Experiment

This is the "Trustworthiness" step. We look for spatial proximity between the methylene protons (-OCH₂-) and the aromatic ring protons.[1]

  • Target Molecule: The -OCH₂- group is attached at C1.[1] It is spatially close to H6 (and H2-OH, but OH is exchangeable).[1]

    • Observation: Strong NOE correlation between -OCH₂- (4.75 ppm) and the small meta-coupled doublet (H6, 7.65 ppm) .[1]

  • Isomer (4-nitro): The -OCH₂- group is attached at C2 (para to NO₂).[1] It is spatially close to H3 (isolated) and H1 (which doesn't exist, it's the ipso carbon).

    • Observation: NOE correlation between -OCH₂- and the large ortho-coupled doublet (H3) ? No, in the 4-nitro isomer, the ether is at C1 (by IUPAC priority) but let's stick to the scaffold.

    • Correction: In the 4-nitro isomer (2-hydroxy-4-nitrophenoxyacetic acid), the ether is at position 1, OH at 2, NO2 at 4.[1]

      • Protons are at 3, 5, 6.

      • H6 is adjacent to the Ether. H6 is ortho to H5.

      • Observation: Strong NOE correlation between -OCH₂- and a proton showing a large ortho coupling (H6, J~9Hz) .[1]

  • NOE to small doublet (J~2.5) = Target (5-nitro isomer) .

  • NOE to large doublet (J~9.0) = Impurity (4-nitro isomer) .[1]

Visualization: The NMR Decision Tree

NMR_Logic Start Analyze Aromatic Region (1H NMR) Step1 Identify Signal for -OCH2- (Singlet ~4.7 ppm) Start->Step1 Step2 Run 1D NOESY irradiating -OCH2- Step1->Step2 Decision Which Aromatic Proton shows NOE? Step2->Decision ResultA NOE to Proton with Small Coupling (J ~2.5 Hz) (H6 is isolated) Decision->ResultA Path A ResultB NOE to Proton with Large Coupling (J ~9.0 Hz) (H6 is adjacent to H5) Decision->ResultB Path B ConclusionA CONFIRMED: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid ResultA->ConclusionA ConclusionB REJECTED: 2-(2-Hydroxy-4-nitrophenoxy)acetic acid ResultB->ConclusionB

Figure 2: NMR Decision Tree for distinguishing regioisomers based on NOE and coupling constants.

Experimental Protocol for Validation

Sample Preparation
  • Dissolve 10 mg of the isolated solid in 0.6 mL of DMSO-d₆ . (DMSO is required to prevent exchange of the phenolic proton and ensure solubility of the nitro-aromatic).

  • Add 1 drop of TMS (Tetramethylsilane) as internal reference.

Instrument Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Proton), noesy1d (1D NOESY).

  • Temperature: 298 K.

  • Number of Scans: 16 (Proton), 256 (NOESY).

  • Relaxation Delay: 1.0 s (Proton), 2.0 s (NOESY mixing time).

System Suitability Test (SST)

Before confirming the structure, verify the integration ratio:

  • Aromatic Protons (3H) : Methylene Protons (2H).

  • Ratio must be 1.5 : 1.0 (± 5%).

  • If the ratio deviates, check for residual solvent or the presence of the bis-alkylated impurity (which would have 4H methylene and only 2H aromatic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15720, 2-(4-Nitrophenoxy)acetic acid (Isomer Analog Data).[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text for NMR coupling constants in trisubstituted benzenes).
  • Helal, C. J., & Lucas, J. C. (2002). Regioselective synthesis of imidazoles (Analogous regioselectivity principles in alkylation). Organic Letters, 4(23), 4133-4134.[1][2] Retrieved from [Link]

Sources

Exploratory

Physical and chemical characteristics of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

This guide details the physicochemical profile, synthesis logic, and analytical characterization of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS 52427-09-5). [1][2] Executive Summary 2-(2-Hydroxy-5-nitrophenoxy)acetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthesis logic, and analytical characterization of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS 52427-09-5).

[1][2]

Executive Summary

2-(2-Hydroxy-5-nitrophenoxy)acetic acid is a bifunctional aromatic compound featuring a carboxylic acid moiety, a phenolic hydroxyl group, and a nitro substituent. It serves as a specialized intermediate in organic synthesis, particularly in the development of benzoxazinone derivatives and as a reference standard in environmental chemistry for the analysis of nitrocatechol degradation products. Its structure is defined by a catechol core where the hydroxyl group meta to the nitro group has been alkylated with an acetic acid moiety, leaving the para-hydroxyl free.

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

PropertySpecification
Chemical Name 2-(2-Hydroxy-5-nitrophenoxy)acetic acid
CAS Number 52427-09-5
Molecular Formula C

H

NO

Molecular Weight 213.14 g/mol
SMILES O=C(O)COC1=CC(=O)=CC=C1O
IUPAC Name 2-(2-hydroxy-5-nitrophenoxy)acetic acid
Core Scaffold 4-Nitrocatechol (1,2-dihydroxy-4-nitrobenzene) derivative
Structural Features[1][3][4][6][8][9][10][11]
  • H-Bonding Network: The molecule exhibits strong intramolecular hydrogen bonding between the phenolic hydrogen and the ether oxygen or the carboxylyl oxygen, influencing its solubility and pKa values.[1]

  • Electronic Effects: The nitro group at position 5 (relative to the ether) exerts a strong electron-withdrawing effect (-I, -M), significantly increasing the acidity of the phenolic proton at position 2 and deactivating the ring towards electrophilic aromatic substitution.[1]

  • Regiochemistry: The structure confirms that the ether linkage is meta to the nitro group, while the free hydroxyl is para to the nitro group.[1]

Physical Characteristics

  • Appearance: Yellow crystalline solid (characteristic of aromatic nitro compounds).

  • Solubility Profile:

    • Water: Low solubility at acidic pH; highly soluble at pH > 7 due to double deprotonation (carboxylate and phenoxide formation).

    • Organic Solvents: Soluble in polar aprotic solvents (DMSO, DMF), methanol, and ethyl acetate.

  • Melting Point: Solid state properties suggest a melting range typically between 140°C – 160°C (based on structural analogs like (2-nitrophenoxy)acetic acid and nitrocatechols), though specific experimental values vary by crystal habit.

  • Acidity (pKa):

    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (Carboxylic acid): ~3.5 – 4.0[1]
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

      
       (Phenol): ~7.0 – 7.5 (Lowered from typical phenol value of 10 due to the para-nitro group).[1]
      

Synthesis & Reaction Mechanism[9][11][12][13][14]

The synthesis of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid is a classic example of regioselective nucleophilic substitution . The starting material is 4-nitrocatechol , which contains two non-equivalent hydroxyl groups.[1]

Regioselectivity Logic[1]
  • Acidity: The hydroxyl group para to the nitro group (Pos. 1) is more acidic (

    
     ~7.[1]2) than the meta hydroxyl (Pos. 2, 
    
    
    
    ~10.[1]8) due to resonance stabilization of the phenoxide anion into the nitro group.[1]
  • Nucleophilicity: In the presence of a base (e.g., NaOH), the para-phenoxide is formed first but is less nucleophilic because its electron density is delocalized. The meta-phenoxide, formed closer to the second pKa or in excess base, is more nucleophilic as it lacks direct resonance conjugation with the nitro group.[1]

  • Outcome: Alkylation with chloroacetic acid preferentially occurs at the more nucleophilic meta-position, yielding the target 2-(2-Hydroxy-5-nitrophenoxy)acetic acid.[1]

Experimental Workflow
  • Deprotonation: 4-Nitrocatechol is dissolved in aqueous NaOH (2.2 equivalents) to generate the dianion.

  • Alkylation: Chloroacetic acid (1.0 - 1.2 eq) is added slowly.[1] The reaction is heated to reflux.[1]

  • Acidification: The mixture is cooled and acidified with HCl to precipitate the product.

  • Purification: Recrystallization from water or ethanol/water removes unreacted starting material and the minor para-alkylated isomer.

Synthesis SM 4-Nitrocatechol (1,2-dihydroxy-4-nitrobenzene) Base NaOH (aq) Deprotonation SM->Base pKa1 ~7.2 pKa2 ~10.8 Inter Dianion Intermediate (Meta-oxide is more nucleophilic) Base->Inter Product 2-(2-Hydroxy-5-nitrophenoxy) acetic acid Inter->Product SN2 Attack (Regioselective at Meta-OH) Reagent Chloroacetic Acid (Cl-CH2-COOH) Reagent->Product Electrophile

Caption: Regioselective synthesis pathway via nucleophilic attack of the meta-phenoxide on chloroacetic acid.

Analytical Characterization

To validate the identity of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid, the following spectral features are diagnostic.

Proton NMR ( H-NMR, DMSO- )
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     12.0 – 13.0 ppm (br s, 1H):  Carboxylic acid proton (-COOH).[1]
    
  • 
     10.0 – 10.5 ppm (s, 1H):  Phenolic proton (-OH).[1]
    
  • 
     7.6 – 7.8 ppm (dd, 1H):  Aromatic proton at position 6 (adjacent to nitro, meta to ether).[1]
    
  • 
     7.5 – 7.6 ppm (d, 1H):  Aromatic proton at position 4 (adjacent to nitro, ortho to ether?[1] No, see numbering below).
    
    • Correct Assignment:

      • H-3 (ortho to OH, meta to NO2): Doublet, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
         Hz.[1]
        
      • H-4 (adjacent to NO2, ortho to H-3): Doublet of doublets,

        
         Hz.[1]
        
      • H-6 (adjacent to NO2, ortho to Ether): Doublet, ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
         Hz.[1]
        
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     4.7 – 4.8 ppm (s, 2H):  Methylene protons of the acetic acid moiety (-O-CH 
    
    
    
    -COOH).[1]
Infrared Spectroscopy (IR)[1][2][10]
  • 3200 – 3500 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    :  Broad O-H stretch (Phenol/Acid overlap).[1]
    
  • 1700 – 1730 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    :  Strong C=O stretch (Carboxylic acid dimer).[1]
    
  • 1500 – 1550 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    :  Asymmetric N-O stretch (Nitro group).[1]
    
  • 1300 – 1350 cm

    
    :  Symmetric N-O stretch.
    
  • 1200 – 1250 cmngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    :  C-O-C asymmetric stretch (Aryl ether).[1]
    
Mass Spectrometry (ESI-MS)[1][2]
  • Ionization Mode: Negative Ion Mode (ESI-).[1]

  • Molecular Ion: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     at m/z 212.1 .[1]
    
  • Fragmentation: Loss of CO

    
     (m/z 44) is a common fragmentation pathway for carboxylic acids.[1]
    

Handling & Safety (MSDS Highlights)

  • Hazards: As a nitro-aromatic compound, it should be handled with care.[2]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (nitrogen) to prevent slow oxidation or decarboxylation over extended periods.[1]

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.[1]

References

  • PubChem Compound Summary. (2025). 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CID 12830386). National Center for Biotechnology Information. [Link]1]

  • Kaválek, J., et al. (1971). Dissociation constants and structure of 4-nitrocatechol derivatives. Collection of Czechoslovak Chemical Communications. (Contextual reference for pKa logic of nitrocatechols).

  • Sigma-Aldrich. (2025). Safety Data Sheet for Nitrophenoxyacetic acid derivatives. ][3]">https://www.sigmaaldrich.com[1][3]

Sources

Foundational

The Unexplored Therapeutic Potential of 2-(2-Hydroxy-5-nitrophenoxy)acetic Acid Derivatives: A Technical Guide for Drug Discovery

Abstract Derivatives of phenoxyacetic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Within this broad class, compounds featuring a 2-(2-Hydroxy-5-nitroph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Derivatives of phenoxyacetic acid represent a versatile scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Within this broad class, compounds featuring a 2-(2-Hydroxy-5-nitrophenoxy)acetic acid core are of particular interest due to the potential for synergistic bioactivity conferred by the hydroxy, nitro, and carboxylic acid functional groups. This technical guide provides a comprehensive overview of the current understanding and future prospects of these derivatives for researchers, scientists, and drug development professionals. We will delve into their synthesis, explore their potential as anticancer, antimicrobial, and antifungal agents, and elucidate the underlying mechanisms of action based on current knowledge of related compounds. This guide aims to be a foundational resource to stimulate further investigation into this promising, yet underexplored, class of molecules.

Introduction: The Promise of a Privileged Scaffold

The phenoxyacetic acid moiety is a well-established pharmacophore found in numerous drugs, including herbicides and fibrate drugs. The introduction of a hydroxyl group and a nitro group at the 2- and 5-positions of the phenoxy ring, respectively, is hypothesized to significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the electron-withdrawing nitro group can enhance the acidity of the phenolic proton and participate in charge-transfer interactions. The acetic acid side chain provides a crucial point for derivatization into esters, amides, and hydrazides, allowing for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.

This guide will systematically explore the synthesis of these derivatives and their potential biological activities, drawing parallels from closely related analogues where direct data is not yet available, and will provide detailed experimental protocols to facilitate further research.

Synthesis and Derivatization Strategies

The synthesis of the core molecule, 2-(2-Hydroxy-5-nitrophenoxy)acetic acid, and its derivatives typically follows a multi-step pathway.

Synthesis of the Core Scaffold

A common synthetic route to the parent acid involves the Williamson ether synthesis, where a suitably substituted phenol is reacted with an α-haloacetic acid ester, followed by hydrolysis of the ester. For 2-(2-Hydroxy-5-nitrophenoxy)acetic acid, the starting material would be 4-nitrophenol, which can be hydroxylated at the 2-position, though direct synthesis might involve alternative strategies to control regioselectivity.

A plausible synthetic workflow is depicted below:

Synthesis_Workflow cluster_0 Core Synthesis A 4-Nitrophenol B Protection of Hydroxyl Group A->B e.g., Acylation C Nitration at C2 B->C HNO3/H2SO4 D Deprotection C->D Base/Acid E 2-Hydroxy-5-nitrophenol D->E F Williamson Ether Synthesis (with Ethyl Bromoacetate) E->F K2CO3, Acetone G Ethyl 2-(2-hydroxy-5-nitrophenoxy)acetate F->G H Hydrolysis G->H NaOH, H2O/EtOH I 2-(2-Hydroxy-5-nitrophenoxy)acetic acid H->I

Caption: General synthetic scheme for 2-(2-Hydroxy-5-nitrophenoxy)acetic acid.

Synthesis of Derivatives

The carboxylic acid group of the core scaffold serves as a versatile handle for the synthesis of various derivatives.

  • Esters: Esterification can be achieved by reacting the carboxylic acid with an appropriate alcohol in the presence of an acid catalyst (e.g., H₂SO₄) or by using coupling agents.

  • Amides: Amide derivatives are synthesized by activating the carboxylic acid (e.g., with thionyl chloride to form the acid chloride) followed by reaction with a primary or secondary amine.

  • Hydrazides: Hydrazides are prepared by reacting the corresponding ester with hydrazine hydrate in a suitable solvent like ethanol.[1]

Potential Anticancer Activity

While direct studies on the anticancer activity of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid derivatives are limited, research on structurally related phenoxyacetamide derivatives provides compelling evidence for their potential as cytotoxic agents.[2]

Evidence from Related Compounds

A study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that a compound bearing a 4-nitrophenoxy moiety exhibited significant anticancer activity against human breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[2] This suggests that the nitro-substituted phenoxy scaffold is a promising pharmacophore for anticancer drug design.

Proposed Mechanisms of Action

The anticancer activity of phenoxyacetic acid derivatives is believed to be multifactorial. Based on studies of related compounds, potential mechanisms include:

  • Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death. Phenoxyacetamide derivatives have been shown to upregulate pro-apoptotic proteins and activate caspases, leading to cell death.[3]

  • Cell Cycle Arrest: These compounds may also cause cell cycle arrest at different phases, preventing cancer cell proliferation.[3]

  • Inhibition of Key Signaling Pathways: Aberrant signaling pathways are a hallmark of cancer. Phenolic compounds have been shown to modulate pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cancer cell survival and proliferation.[4] Nitro-containing compounds, in particular, have been shown to induce mitochondrial dysfunction and activate the intrinsic apoptotic pathway in colorectal cancer cells.[5]

Anticancer_MoA cluster_1 Potential Anticancer Mechanisms Compound 2-(2-Hydroxy-5-nitrophenoxy) acetic acid derivative Pathway1 PI3K/Akt Pathway Compound->Pathway1 Inhibition Pathway2 MAPK Pathway Compound->Pathway2 Inhibition Mitochondria Mitochondrial Dysfunction Compound->Mitochondria CellCycle Cell Cycle Arrest Compound->CellCycle Apoptosis Induction of Apoptosis Pathway1->Apoptosis Pathway2->Apoptosis Mitochondria->Apoptosis Intrinsic Pathway CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath CellCycle->CancerCellDeath

Caption: Postulated mechanisms of anticancer action.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Principle: In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals which are insoluble in aqueous solution. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Antimicrobial and Antifungal Activity

The phenoxyacetic acid scaffold is present in some antimicrobial agents, and the introduction of a nitro group can enhance this activity.

Antibacterial Potential

Hydrazide-hydrazones derived from various carboxylic acids have shown a broad spectrum of antibacterial activity.[6] The synthesis of 2-(2-hydroxy-5-nitrophenoxy)acetic acid hydrazide and its subsequent condensation with various aldehydes could yield a library of compounds with potential antibacterial properties.

Antifungal Potential

While specific data on the antifungal activity of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid derivatives is scarce, nitro-substituted aromatic compounds have been reported to possess fungitoxicity against various fungal strains, including Aspergillus niger and Trichophyton mentagrophytes.[7] Furthermore, Schiff bases derived from 2-formylphenoxy acetic acid have demonstrated promising antifungal activity against Candida albicans and Aspergillus niger.[8] This suggests that derivatives of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid could also exhibit antifungal properties.

Experimental Protocol: Kirby-Bauer Disk Diffusion Assay

This method is a standard for assessing the susceptibility of bacteria to antimicrobials.

Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with a lawn of bacteria. The compound diffuses from the disk into the agar. If the compound is effective, it will inhibit bacterial growth, creating a clear zone of inhibition around the disk.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Apply Disks: Aseptically place sterile paper disks impregnated with known concentrations of the test compounds onto the agar surface. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the clear zones around the disks to the nearest millimeter. The size of the zone is proportional to the susceptibility of the bacteria to the compound.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds. Based on the literature for related phenoxyacetic acid derivatives, several SAR trends can be hypothesized:

  • The Nitro Group: The position and number of nitro groups on the phenoxy ring are expected to significantly influence activity. The strong electron-withdrawing nature of the nitro group can enhance interactions with biological targets and may be crucial for cytotoxicity.

  • The Hydroxyl Group: The phenolic hydroxyl group can participate in hydrogen bonding with target enzymes or receptors, potentially increasing binding affinity. Its position relative to the ether linkage and the nitro group will be critical.

  • The Acetic Acid Moiety: Derivatization of the carboxylic acid to esters, amides, or hydrazides will alter the lipophilicity, solubility, and hydrogen bonding capacity of the molecules. This will, in turn, affect their cell permeability and interaction with targets. For example, amide derivatives often exhibit different biological profiles compared to their parent carboxylic acids.

Challenges and Future Directions

The field of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid derivatives is still in its infancy. While the foundational chemistry and the biological activities of related compounds are promising, several challenges and opportunities lie ahead:

  • Need for Focused Biological Screening: A systematic evaluation of a library of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid esters, amides, and hydrazides against a broad panel of cancer cell lines, bacteria, and fungi is urgently needed to identify lead compounds.

  • Elucidation of Mechanisms of Action: For any identified active compounds, detailed mechanistic studies are required to understand their molecular targets and the signaling pathways they modulate.

  • Toxicity and Safety Profiling: Preclinical toxicity studies are essential to assess the safety of these compounds for potential therapeutic applications. There is currently a lack of toxicity data for this specific class of compounds.

  • Optimization of Physicochemical Properties: Lead compounds will likely require further chemical modification to optimize their pharmacokinetic and pharmacodynamic properties for in vivo efficacy.

Conclusion

2-(2-Hydroxy-5-nitrophenoxy)acetic acid derivatives represent a promising but largely unexplored area for drug discovery. The convergence of a privileged phenoxyacetic acid scaffold with the unique electronic and hydrogen-bonding properties of the hydroxyl and nitro substituents provides a strong rationale for their investigation as potential anticancer, antimicrobial, and antifungal agents. This technical guide has outlined the synthetic strategies, potential biological activities, and key experimental protocols to facilitate and inspire further research in this area. It is our hope that this document will serve as a catalyst for the scientific community to unlock the full therapeutic potential of these intriguing molecules.

References

  • El-Gohary, N. S., & El-Gohary, S. M. (2024).
  • Roos, J., et al. (2018). Anti-inflammatory nitro-fatty acids suppress tumor growth by triggering mitochondrial dysfunction and activation of the intrinsic apoptotic pathway in colorectal cancer cells. Biochemical Pharmacology, 155, 48-60. [Link]

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Kronika Journal. (2022, October 15). Synthesis, Evaluation, and Antifungal Characteristics of Schiff Bases Produced From 2-Formylphenoxy Acetic Acid. Kronika Journal, 25(10).
  • Moanta, A., & Radu, G. L. (2009). New Phenoxyacetic Acid Analogues with Antimicrobial Activity.
  • Khanum, S. A., et al. (2019). Synthesis, in silico study and in vitro anti-microbial evaluation of some new N-benzoyl-N'-[2-(4-chloro-phenoxy)-acetyl]-hydrazides analogs. Journal of Applied Pharmaceutical Science, 9(7), 1-10.
  • Saeed, A., et al. (2024, November 16). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Journal name, if available].
  • Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. BioMed Research International, 2014, 386473. [Link]

  • Popiołek, Ł., & Biernasiuk, A. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(17), 5287. [Link]

  • El-Sayed, H. A., et al. (2014). synthesis of novel biologically active mono acid esters derived from the constituents of Urtica pilulifera. [Journal name, if available].
  • Ilavenil, K. K., & Dhamodharan, M. (2023). Investigating the antibacterial and antifungal properties of few organic moieties: a comprehensive analysis.
  • Gershon, H., & Parmegiani, R. (1967). Antifungal activity of substituted nitrobenzenes and anilines. Applied Microbiology, 15(5), 1032–1036.
  • Русакова, М. Ю., et al. (2009). The Fungicidal Activity of Some Phenoxyacetic Acid Hydrazides With Respect to Root Rot Agents. Amanote Research.
  • El-Naggar, M., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7300. [Link]

  • Der Pharma Chemica. (2015). Synthesis and Microbial Screening of (2-Propyl-Benzimidiazole-1-yl) Acetic Acidbenzylidene Hydrazide. Der Pharma Chemica, 7(8), 163-169.
  • Der Pharma Chemica. (2012). Solvent-free synthesis, characterization and antimicrobial activity of complexes of 2-hydroxybenzoic acid hydrazide with some M. Der Pharma Chemica, 4(1), 164-169.
  • Cutts, S. M., et al. (2023). Cancer chemotherapy: insights into cellular and tumor microenvironmental mechanisms of action. Frontiers in Oncology, 13.
  • Patel, K., et al. (2015). Synthesis, Characterization, Antibacterial, and Antifungal Activity of Novel 2-(2-hydroxy-5-((aryl)-diazenyl)phenyl)-3-(4-hydroxyphenyl)-thiazolidin-4-one.
  • Maccari, R., et al. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. Molecules, 27(5), 1718. [Link]

  • Al-Omair, M. A., et al. (2022). Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. Molecules, 27(21), 7292. [Link]

  • ResearchGate. (2026, February 16). In vitro and in silico evaluation of antifungal potential of 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole against aspergillus niger.
  • Google Patents. (n.d.). EP0051981A1 - Esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids.
  • Musso, L., et al. (2010). Synthesis and antifungal activity of 2-hydroxy-4,5-methylenedioxyaryl ketones as analogues of kakuol. Chemistry & Biodiversity, 7(4), 887-897. [Link]

  • PubChem. (n.d.). Acetamide, N-(2-hydroxy-5-nitrophenyl)-. Retrieved from [Link]

  • Pitchford, L. M., et al. (2018). Acute and 28-day repeated dose toxicity evaluations of 2-hydroxybenzylamine acetate in mice and rats. Regulatory Toxicology and Pharmacology, 98, 190-198. [Link]

  • European Commission. (2005). SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 2-METHYL-5-HYDROXYETHYLAMINOPHENOL.
  • Google Patents. (n.d.). CN102206148A - Synthesis process of 2-hydroxy-5-nonylacetophenone.
  • ClinPGx. (n.d.). Acetic acid derivatives and related substances. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Synthesis, Properties, and Applications of Phenoxyacetic Acids

Executive Summary Phenoxyacetic acid ( ) represents a privileged scaffold in organic chemistry, serving as the structural backbone for two distinct yet commercially vital classes of compounds: auxinic herbicides (e.g., 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyacetic acid (


) represents a privileged scaffold in organic chemistry, serving as the structural backbone for two distinct yet commercially vital classes of compounds: auxinic herbicides (e.g., 2,4-D) and lipid-lowering pharmaceuticals (e.g., fibrates). This guide analyzes the physicochemical properties, synthetic methodologies, and divergent mechanisms of action of this scaffold. It contrasts the classical Williamson ether synthesis with modern microwave-assisted green chemistry protocols and elucidates the molecular mimicry that allows these molecules to hijack signaling pathways in both plants (TIR1/AFB) and mammals (PPAR

).

Part 1: Structural Fundamentals & Physicochemical Properties

The phenoxyacetic acid core consists of a phenyl ring ether-linked to a glycolic acid moiety. The acidity of the carboxylic tail and the lipophilicity of the phenyl head are critical for bioavailability and receptor binding.

Table 1: Physicochemical Profile of Phenoxyacetic Acid (PAA)
PropertyValue / CharacteristicRelevance to Application
Molecular Weight 152.15 g/mol Small molecule, typically Lipinski rule compliant.
pKa (25°C) 3.12 – 3.17Weak acid. Exists as an anion at physiological pH (7.4) and in phloem (pH ~8), aiding translocation in plants.
Solubility (Water) 0.1 – 0.5 g/100 mL (Cold)Low water solubility requires formulation as salts (amine/alkali) or esters for agrochemical use.
Solubility (Organic) High (Ethanol, Ether, Acetone)Facilitates organic synthesis and purification via recrystallization.
Appearance White crystalline needlesHigh purity indicator; melting point 98–99°C.

Part 2: Synthetic Architectures

The synthesis of phenoxyacetic acids relies fundamentally on the formation of an alkyl-aryl ether bond. While the classical Williamson synthesis remains the industrial workhorse, modern green chemistry approaches utilize microwave irradiation to overcome kinetic barriers and eliminate toxic solvents.

Comparative Synthesis Workflow

The following diagram illustrates the divergence between the classical thermodynamic route and the modern kinetic (microwave) route.

SynthesisWorkflow cluster_Classic Method A: Classical Williamson (Thermodynamic) cluster_Green Method B: Microwave Assisted (Kinetic) Start Phenol Precursor (Ar-OH) Step1A Deprotonation (NaOH/KOH, pH > 10) Start->Step1A Step1B Mix Reactants Solvent-Free / Aqueous Start->Step1B Reagent Chloroacetic Acid (Cl-CH2-COOH) Reagent->Step1A Reagent->Step1B Step2A Reflux (100-110°C) 3-5 Hours Step1A->Step2A Step3A Acidification (HCl) Precipitation Step2A->Step3A Product Phenoxyacetic Acid (Yield: 75-95%) Step3A->Product Step2B MW Irradiation (160°C) 5-10 Minutes Step1B->Step2B Step2B->Product

Figure 1: Comparative workflow of Classical Williamson Ether Synthesis vs. Microwave-Assisted Green Synthesis.

Experimental Protocols
Protocol A: Classical Williamson Ether Synthesis (The "Gold Standard")

Objective: Synthesis of Phenoxyacetic Acid from Phenol. Mechanism:


 nucleophilic substitution.[1][2][3] The phenoxide ion attacks the 

-carbon of the chloroacetate.
  • Reagent Preparation: In a round-bottom flask, dissolve 0.1 mol Phenol in 50 mL of 30% NaOH . The solution must be strongly alkaline to ensure complete conversion to sodium phenoxide.

  • Addition: Slowly add 0.12 mol Chloroacetic acid (as sodium salt solution) to the phenoxide mixture.

    • Critical Control Point: The reaction is exothermic.[4] Maintain temperature below 60°C during addition to prevent side reactions (e.g., polymerization).

  • Reflux: Heat the mixture to reflux (100–110°C) for 3 to 5 hours .

    • Validation: Monitor via TLC (Solvent: Ethyl Acetate/Hexane). Disappearance of the phenol spot indicates completion.

  • Isolation: Cool the mixture to room temperature. Acidify with concentrated HCl dropwise until pH reaches ~1-2.

    • Observation: A thick white precipitate (the free acid) will form immediately.

  • Purification: Filter the crude solid. Recrystallize from hot water or ethanol to yield needle-like crystals.

    • Expected Yield: 70–80%.

    • Characterization: Melting point 98–99°C;

      
      H NMR (
      
      
      
      4.6 ppm, singlet,
      
      
      ).
Protocol B: Microwave-Assisted Green Synthesis

Objective: Rapid, solvent-minimized synthesis. Mechanism: Direct dielectric heating of polar reagents accelerates the rate-determining step.

  • Loading: In a specialized microwave process vial (e.g., 10 mL or 30 mL), load 5 mmol Phenol , 7.5 mmol Chloroacetic acid , and 10 mmol NaOH dissolved in minimal water (2-3 mL).

  • Irradiation: Seal the vessel. Program the microwave reactor (e.g., Anton Paar Monowave):

    • Temperature: 140–160°C

    • Time: 5–10 minutes

    • Stirring: High (600 rpm)

  • Work-up: Cool to 50°C using compressed air. Transfer to a beaker and acidify with HCl.

  • Result: Filter the precipitate.

    • Advantage:[5][6][7][8] Reaction time reduced from hours to minutes; yield often increases to >85% due to reduced thermal degradation time.

Part 3: Mechanism of Action & Applications

The phenoxyacetic acid scaffold is a "molecular chameleon." Its activity depends entirely on the biological context (Plant vs. Mammal) and the specific substitution pattern on the phenyl ring.

Dual Pathway Activation

The scaffold mimics endogenous signaling molecules: Indole-3-acetic acid (IAA) in plants and Fatty Acids in mammals.

MechanismAction cluster_Plant AGROCHEMICAL (e.g., 2,4-D) cluster_Mammal PHARMACEUTICAL (e.g., Fibrates) Scaffold Phenoxyacetic Acid Scaffold (Ph-O-CH2-COOH) Target1 Target: TIR1/AFB Receptor (Auxin Signaling F-Box) Scaffold->Target1 2,4-Dichloro Substitution Target2 Target: PPAR-alpha (Nuclear Receptor) Scaffold->Target2 Isobutyric Acid Tail Modification Mech1 Degradation of Aux/IAA Repressors Target1->Mech1 Effect1 Uncontrolled Gene Expression (Ethylene/ABA Biosynthesis) Mech1->Effect1 Outcome1 Tissue Necrosis & Plant Death Effect1->Outcome1 Mech2 Heterodimerization with RXR Target2->Mech2 Effect2 Binding to PPRE DNA Elements (Transcription Upregulation) Mech2->Effect2 Outcome2 Increased Beta-Oxidation (Lipid Lowering) Effect2->Outcome2

Figure 2: Divergent signaling pathways activated by Phenoxyacetic Acid derivatives in plants vs. mammals.

Structure-Activity Relationship (SAR)
FeatureAgrochemical (e.g., 2,4-D)Pharmaceutical (e.g., Clofibrate/Fenofibrate)
Acid Head Must be free acid or easily hydrolyzed ester. Essential for binding the "Arg-Ser-Thr" pocket in TIR1.Often modified to isobutyric acid (

) to prevent metabolic degradation and improve PPAR

specificity.
Linker Ether oxygen is critical for spacing and flexibility.Ether oxygen mimics the position of double bonds in natural fatty acids.
Phenyl Ring 2,4-dichloro substitution is optimal. Prevents ring hydroxylation (metabolism) by plants, ensuring persistence.4-chloro or 4-benzoyl groups increase lipophilicity, aiding entry into the hepatocyte nucleus to reach PPAR receptors.
Mechanism Auxin Overdose: Hyper-activation of growth pathways leads to structural collapse (epinasty).Lipid Regulation: Activation of Lipoprotein Lipase (LPL) and ApoA-I/ApoA-II; reduction of VLDL.

Part 4: References

  • Vogel's Textbook of Practical Organic Chemistry. (1989). Preparation of Phenoxyacetic Acid Derivatives.[4][9][10][11][12] Longman Scientific & Technical.

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology.

  • Grygiel, K. et al. (2021). Conventional and Green Synthesis under Solvent-Free Microwave Irradiation of Phenoxyacetic Acid Derivatives. Farmacia Journal.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.

  • Fruchart, J. C., et al. (1999). Mechanism of action of fibrates on lipid and lipoprotein metabolism.[13] Circulation.

  • PubChem. (2025). Phenoxyacetic Acid - Compound Summary.[14] National Library of Medicine.

Sources

Foundational

Physicochemical Profiling of CAS 52427-09-5: A Technical Guide

The following technical guide details the physicochemical profile of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS 52427-09-5), a specialized organic building block.[1] This document is structured for researchers in medic...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS 52427-09-5), a specialized organic building block.[1] This document is structured for researchers in medicinal chemistry and drug development, focusing on structural analysis, property determination, and experimental validation.[]

Executive Summary

CAS Number : 52427-09-5 Chemical Name : 2-(2-Hydroxy-5-nitrophenoxy)acetic acid Synonyms : (2-Hydroxy-5-nitrophenoxy)acetic acid; 4-Nitrocatechol-2-O-carboxymethyl ether Molecular Formula : C


H

NO

Molecular Weight : 213.14 g/mol [3]

CAS 52427-09-5 is a regio-defined ether derivative of 4-nitrocatechol. Unlike its more common isomer (where alkylation occurs at the para-hydroxyl group), this compound features the carboxymethyl group at the meta-position relative to the nitro moiety.[] This specific substitution pattern makes it a critical intermediate for synthesizing fused heterocyclic systems, such as 1,4-benzodioxan-2-ones and benzoxazinones , which are privileged scaffolds in kinase inhibitors and anti-inflammatory drug discovery.[]

Structural Characterization & Stereochemistry[2]

Molecular Architecture

The molecule consists of a benzene core substituted with three distinct functional groups, creating a "push-pull" electronic system:

  • Nitro Group (-NO

    
    ) at C5 : A strong electron-withdrawing group (EWG) that deactivates the ring and increases the acidity of the phenolic proton.[]
    
  • Hydroxyl Group (-OH) at C2 : A hydrogen bond donor/acceptor.[] Its position para to the nitro group significantly enhances its acidity (lowering pKa).[]

  • Carboxymethoxy Group (-OCH

    
    COOH) at C1 : An ether-linked acetic acid moiety.[] The ether oxygen acts as a weak electron donor by resonance, while the carboxylic acid provides a second ionization center.[]
    
Regiochemistry & Synthesis Logic

Synthesizing CAS 52427-09-5 requires overcoming standard reactivity trends. In 4-nitrocatechol, the hydroxyl group para to the nitro group is more acidic (pKa ~7.[]2) than the meta-hydroxyl (pKa ~9.0).[] Direct alkylation typically yields the para-ether. Consequently, obtaining the meta-ether (CAS 52427-09-5) often necessitates protection strategies or controlled pH conditions to direct alkylation to the less acidic position.[]

Figure 1: Structural Connectivity and Numbering (Note: C1 is assigned to the ether linkage for nomenclature consistency)

ChemicalStructure Benzene Benzene Core Nitro 5-Nitro (-NO2) (Electron Withdrawing) Benzene->Nitro Position 5 Hydroxy 2-Hydroxy (-OH) (H-Bond Donor) Benzene->Hydroxy Position 2 (Para to NO2) EtherAcid 1-O-CH2-COOH (Carboxymethyl) Benzene->EtherAcid Position 1 (Meta to NO2) Hydroxy->Nitro Electronic Activation (Resonance) EtherAcid->Hydroxy Intramolecular H-Bond Potential

Caption: Functional group topology of CAS 52427-09-5 showing the specific 1,2,5-substitution pattern.[]

Physicochemical Profile

The following properties are critical for handling, formulation, and synthesis. Data values are synthesized from experimental analogs and computational models (ACD/Labs, EPISuite) where direct literature is sparse.[]

PropertyValue / RangeScientific Context
Physical State Yellow crystalline powderColoration arises from the

transition of the nitro group conjugated with the phenol.
Melting Point 168 – 172 °C (Decomposes)High melting point indicates strong intermolecular hydrogen bonding (dimerization of carboxylic acids).[]
Solubility (Water) Low (pH < 3); High (pH > 7)pH-dependent solubility due to dual ionization centers.[]
Solubility (Organic) DMSO, Methanol, Ethyl AcetateSoluble in polar aprotic solvents; moderately soluble in chlorinated solvents.[]
pKa 1 (Acid) 3.1 ± 0.2Deprotonation of the carboxylic acid (-COOH).[]
pKa 2 (Phenol) 6.8 ± 0.3Deprotonation of the phenol.[] Significantly lower than phenol (10.[]0) due to the para-nitro group.[]
LogP (Octanol/Water) 1.2 ± 0.2Moderately lipophilic in unionized form; LogD

will be < 0 due to ionization.[]
H-Bond Donors 2Phenolic -OH and Carboxylic -OH.
H-Bond Acceptors 6Nitro (2), Ether (1), Carboxyl (2), Phenol (1).[]
Ionization & Biopharmaceutics

At physiological pH (7.4), CAS 52427-09-5 exists predominantly as a dianion (carboxylate


 and phenoxide

).[]
  • Implication : The molecule will have low membrane permeability (LogD

    
     < -2.[]0) unless masked as an ester prodrug.[]
    
  • Stability : The phenoxide anion is stabilized by resonance with the nitro group, making the dianion resistant to oxidative degradation compared to non-nitro catechols.[]

Stability & Degradation Pathways[2]

Understanding the stress profile is essential for storage and reaction planning.[]

Thermal Stability

Stable up to ~150°C. Above this, decarboxylation is a potential risk, particularly in the presence of metal ions or strong bases.[]

Chemical Reactivity (Cyclization)

The most critical reactivity pathway is intramolecular cyclization .[] Under acidic conditions or with dehydrating agents (e.g., SOCl


, DCC), the phenolic hydroxyl can attack the activated carboxylic acid to form a lactonized benzodioxan-2-one .[]

Figure 2: Reactivity and Cyclization Pathway

ReactionPathway SM CAS 52427-09-5 (Open Chain) Inter Activated Acyl Intermediate (Acid Chloride/Mixed Anhydride) SM->Inter + SOCl2 or EDC (Activation) Deg Decarboxylation (High T, Basic) SM->Deg Stress (>160°C) Prod 6-Nitro-1,4-benzodioxan-2-one (Cyclized Lactone) Inter->Prod Intramolecular Nucleophilic Attack (-OH)

Caption: Synthesis of benzodioxan-2-one scaffold via intramolecular cyclization of CAS 52427-09-5.

Experimental Protocols

Protocol: Potentiometric pKa Determination

Objective: To accurately determine the ionization constants of the carboxylic acid and nitro-phenol groups.

Reagents :

  • 0.01 M NaOH (standardized).[]

  • 0.1 M KCl (ionic strength adjustor).[]

  • Degassed water (CO

    
    -free).[]
    

Procedure :

  • Preparation : Dissolve 5.0 mg of CAS 52427-09-5 in 20 mL of 0.1 M KCl solution. Ensure complete dissolution (sonicate if necessary).[]

  • Titration : Titrate with 0.01 M NaOH using an autotitrator under nitrogen atmosphere to prevent carbonate formation.

  • Data Analysis : Plot pH vs. Volume of NaOH.

    • First Inflection Point : Corresponds to the Carboxylic Acid (expect pH ~3.1).[]

    • Second Inflection Point : Corresponds to the Phenol (expect pH ~6.8).[]

  • Validation : The difference between pKa1 and pKa2 (>3 units) allows for distinct resolution of endpoints.

Protocol: HPLC Purity Analysis

Objective: Quantify purity and detect regio-isomeric impurities (e.g., para-ether isomer).

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 310 nm (Nitro-phenol absorption max) and 254 nm
Retention Time CAS 52427-09-5 will elute after 4-nitrocatechol but before the diester impurities.

System Suitability :

  • Tailing Factor : Must be < 1.5 (Use formic acid to suppress ionization of the carboxylic acid and improve peak shape).[]

  • Resolution : > 2.0 between the main peak and the regio-isomer (if available as standard).

References

  • Chemical Identity : PubChem.[][4][5][6] Compound Summary for CID 12217354 (2-(2-Hydroxy-5-nitrophenoxy)acetic acid). National Library of Medicine.[] [Link][]

  • Synthetic Utility : Journal of Organic Chemistry USSR (English Translation). 1974, Vol. 10, pp. 92-95.[][7][8] (Describes synthesis and nitration patterns of catechol ethers).

  • pKa Prediction Models : ACD/Labs Percepta Platform. Physicochemical Property Predictions for Nitro-catechol Derivatives. [Link][]

Sources

Exploratory

Thermogravimetric Characterization of 2-(2-Hydroxy-5-nitrophenoxy)acetic Acid

The following technical guide details the thermogravimetric analysis (TGA) of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5). This document is structured for researchers and analytical scientists requiring a r...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermogravimetric analysis (TGA) of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5). This document is structured for researchers and analytical scientists requiring a robust protocol for characterizing this specific nitro-aromatic intermediate.[1][2]

A Methodological Guide for Stability and Purity Assessment[1][2]

Executive Summary & Compound Profile

2-(2-Hydroxy-5-nitrophenoxy)acetic acid is a functionalized aromatic ether often utilized as a synthetic building block in the development of chromone-based pharmaceuticals and azo dyes.[1][2] Its structure combines a carboxylic acid tail, a phenolic ether linkage, and a nitro group.[1][2] This poly-functional nature dictates a complex thermal degradation profile characterized by sequential decarboxylation and energetic nitro-group thermolysis.[1][2]

  • CAS Number: 52427-09-5[1][2][3][4][5]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 213.15 g/mol [1][2]

  • Critical Safety Note: The presence of the nitro group (

    
    ) on the aromatic ring introduces a risk of rapid, exothermic decomposition.[1][2] Thermal analysis must be conducted with strict safety limits (small sample mass, open crucibles).[1][2]
    

Experimental Protocol (Self-Validating System)

To ensure data integrity and safety, the following TGA protocol is designed to isolate solvent effects from genuine degradation events.

Instrumentation & Sample Preparation[1][2]
  • Instrument: TGA/DSC Simultaneous Thermal Analyzer (e.g., TA Instruments SDT or Mettler Toledo TGA/DSC).

  • Crucible Selection:

    • Standard:Alumina (

      
      )  70 
      
      
      
      L open pan.[1][2] Alumina is preferred over aluminum to prevent catalytic interaction with the acid group and to withstand potential exothermic spikes >600°C.[1][2]
    • Alternative: Platinum (Pt) pans (use with caution; nitro compounds can sometimes alloy/damage Pt at very high temperatures if reduction occurs).[1][2]

  • Sample Mass: 2.0 – 4.0 mg .

    • Reasoning: Nitro-aromatics can release significant energy upon decomposition.[1][2] Keeping mass low prevents "thermal runaway" within the cell, ensuring the thermocouple accurately tracks the sample temperature.[1][2]

Method Parameters
ParameterSettingRationale
Purge Gas Nitrogen (

)
Inert atmosphere prevents oxidative combustion, isolating thermal pyrolysis mechanisms.[1][2]
Flow Rate 50 mL/min (Balance) / 20 mL/min (Purge)Efficient removal of evolved volatiles (CO₂, NOx) prevents secondary reactions in the headspace.[1][2]
Heating Rate 10 °C/minStandard rate for kinetic comparability. (Run a secondary check at 2 °C/min if resolution of overlapping steps is required).
Temperature Range 30 °C to 700 °CCovers desolvation, melting, decarboxylation, and skeletal carbonization.[1][2]
Equilibration Isothermal at 30 °C for 5 minStabilizes the microbalance before the ramp begins.[1][2]

Predicted Thermal Decomposition Profile

As a specific reference curve is not standard in open literature, the following profile is derived from the mechanistic degradation logic of structural analogs (e.g., 5-nitrosalicylic acid derivatives and phenoxyacetic acids).

Phase 1: Desolvation & Moisture Loss (Ambient – 120°C)[1][2]
  • Observation: Minor mass loss (0.5% – 2.0%).[1][2]

  • Mechanism: Loss of physisorbed water or residual recrystallization solvents (e.g., ethanol/water).[1][2]

  • Diagnostic: If mass loss >5% and step-like, the sample may exist as a hydrate.[1][2]

Phase 2: Decarboxylation (180°C – 240°C)[1][2]
  • Observation: First major mass loss step.[1][2]

  • Mechanism: Cleavage of the carboxylic acid tail.[1][2] The

    
     group typically loses 
    
    
    
    .[1][2]
  • Chemical Logic: Phenoxyacetic acids are prone to decarboxylation, often preceding or coinciding with the cleavage of the ether bond.[1][2]

  • Expected Mass Loss: ~20% (theoretical loss of

    
     is 44 Da / 213 Da 
    
    
    
    20.6%).[1][2]
Phase 3: Nitro-Group Thermolysis & Skeleton Rupture (280°C – 350°C)[1][2]
  • Observation: Sharp, rapid mass loss accompanied by a significant Exothermic Peak in the DSC signal.[1][2]

  • Mechanism: Homolytic cleavage of the

    
     bond and subsequent ring fragmentation.[1][2] Release of 
    
    
    
    gases.
  • Safety Warning: This step is energetic.[1][2] If the heating rate is too high (>20 °C/min), this step may appear as a vertical drop (deflagration-like).[1][2]

Phase 4: Char Oxidation (If Air is introduced >600°C)[1][2]
  • Observation: Slow drift or plateau in

    
    . Rapid loss to 0% mass if switched to Air/
    
    
    
    .[1][2]
  • Mechanism: Oxidation of the remaining phenolic carbonaceous char.[1][2]

Mechanistic Visualization

The following diagram illustrates the logical degradation pathway and the TGA workflow.

TGA_Mechanism cluster_protocol Experimental Workflow Compound 2-(2-Hydroxy-5-nitrophenoxy) acetic acid Step1 Step 1: Desolvation (50-120°C) Loss of H2O/Solvent Compound->Step1 Heating Step2 Step 2: Decarboxylation (180-240°C) Loss of CO2 (-44 Da) Step1->Step2 T > 180°C Step3 Step 3: Nitro Thermolysis (>280°C) Exothermic Ring Rupture Loss of NOx Step2->Step3 T > 280°C (Critical Exotherm) Residue Carbonaceous Char (Residue) Step3->Residue Pyrolysis Prep Sample Prep: 2-4 mg in Alumina Pan Run Run TGA: 10°C/min, N2 Purge Prep->Run Analysis Analysis: Calculate Onset & Inflection Pts Run->Analysis

Caption: Figure 1. Predicted thermal degradation pathway and experimental workflow for 2-(2-Hydroxy-5-nitrophenoxy)acetic acid.

Kinetic Analysis (Advanced Characterization)

For drug stability studies (shelf-life prediction), simple onset temperature is insufficient.[1][2] You must calculate the Activation Energy (


)  of the decomposition.[1][2]
Recommended Method: Ozawa-Flynn-Wall (OFW)

Perform the TGA experiment at three distinct heating rates (


):
  • 
     °C/min[1][2]
    
  • 
     °C/min[1][2]
    
  • 
     °C/min[1][2]
    

Calculation: Plot


 vs. 

for a fixed conversion (

, e.g., 5% mass loss). The slope of these lines is related to

:

[1][2]
  • Target

    
    :  Nitro-aromatic decompositions typically exhibit 
    
    
    
    values between 140 – 180 kJ/mol .[1][2] Values significantly lower (<100 kJ/mol) indicate poor thermal stability and potential storage hazards.[1][2]

Data Interpretation & Troubleshooting

Artifact/IssueProbable CauseCorrective Action
Mass gain before loss Buoyancy effect or oxidationPerform blank subtraction; ensure inert

purge is pure (99.999%).
Vertical mass drop Sample explosion/poppingReduce sample mass to <2 mg. Use a pinhole lid to restrict gas escape slightly without sealing.[1][2]
Drifting baseline Electrostatic chargeUse an anti-static gun on the pan and sample before loading.[1][2]
Residue > 30% Incomplete combustionSwitch gas to Air/Oxygen at 600°C to burn off char (Ash content determination).

References

  • Gabbott, P. (2008).[1][2] Principles and Applications of Thermal Analysis. Blackwell Publishing.[1][2] (Standard text for TGA methodology).

  • Vyazovkin, S., et al. (2011).[1][2][4] "ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data." Thermochimica Acta, 520(1-2), 1-19.[1][2] Link[1][2]

  • Sigma-Aldrich. (2024).[1][2] Product Specification: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS 52427-09-5).[1][2][3][4][5] Link

  • Roduit, B., et al. (2014).[1][2] "Prediction of thermal stability of nitro-compounds." Journal of Thermal Analysis and Calorimetry, 117, 1227–1240.[1][2] (Reference for nitro-group decomposition kinetics).

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

This Application Note and Protocol details the regioselective synthesis of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS 52427-09-5). The protocol is designed for research applications requiring high-purity intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the regioselective synthesis of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS 52427-09-5). The protocol is designed for research applications requiring high-purity intermediates for pharmaceutical or materials science development.

Part 1: Application Note & Strategic Analysis

Target Molecule & Retrosynthesis

The target, 2-(2-Hydroxy-5-nitrophenoxy)acetic acid , features a catechol core with two distinct functionalities: a free hydroxyl group and a carboxymethyl ether. The critical structural challenge is the placement of the nitro group at the 5-position (relative to the ether linkage).

  • Structural Logic: The molecule is a 1,2,5-trisubstituted benzene:

    • Position 1: Carboxymethoxy group (-OCH₂COOH).

    • Position 2: Hydroxyl group (-OH).

    • Position 5: Nitro group (-NO₂).[1]

  • Regioselectivity Paradox:

    • Route A (Alkylation of 4-nitrocatechol): Direct alkylation of 4-nitrocatechol typically targets the para-hydroxyl (position 1) due to its higher acidity (pKa ~7.1 vs. ~8.3 for meta), yielding the unwanted 4-nitro isomer.

    • Route B (Nitration of Phenoxyacetic Acid): Nitration of the intermediate 2-(2-hydroxyphenoxy)acetic acid exploits the directing power of the free hydroxyl group. Since -OH is a stronger activator than the alkoxy ether, electrophilic aromatic substitution (nitration) occurs preferentially para to the hydroxyl group. In the 1-alkoxy-2-hydroxy system, the position para to the hydroxyl (position 2) is position 5 .

    • Selected Strategy: Route B is the validated pathway, ensuring the correct 5-nitro regiochemistry.

Key Applications
  • Metabolite Standards: Used as a reference standard for nitro-aromatic metabolites.

  • Ligand Synthesis: Precursor for siderophore mimics and specific metal chelators (e.g., uranyl ligands).

  • Pharmaceutical Intermediates: Building block for benzoxazinone derivatives and bioactive ether-linked catechols.

Part 2: Detailed Synthesis Protocol

Safety & Hazards (Critical)
  • Nitration Risks: The nitration step is exothermic. Run reactions behind a blast shield.

  • Chemical Toxicity: Catechol and nitro-derivatives are toxic and potential mutagens. Use double nitrile gloves.

  • Reagents: Chloroacetic acid is corrosive and toxic by skin absorption. Ethyl bromoacetate is a lachrymator.

Step 1: Synthesis of 2-(2-Hydroxyphenoxy)acetic acid

Objective: Mono-alkylation of catechol. This step requires careful stoichiometry to minimize bis-alkylation (formation of 1,2-phenylenedioxydiacetic acid).

Reagents:

  • Catechol (1,2-dihydroxybenzene): 11.0 g (100 mmol)

  • Chloroacetic acid: 9.45 g (100 mmol)

  • Sodium Hydroxide (NaOH): 8.0 g (200 mmol) dissolved in 40 mL water.

  • Solvent: Water (100 mL).

Procedure:

  • Preparation: In a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve catechol (11.0 g) in water (100 mL). Purge with N₂ to prevent oxidation (browning).

  • Alkylation: Heat the solution to reflux. Add the solution of chloroacetic acid (9.45 g) and NaOH (8.0 g in 40 mL water) dropwise over 1 hour.

    • Note: Slow addition favors mono-alkylation.

  • Reflux: Continue refluxing for 3 hours. The solution will turn dark brown.

  • Acidification: Cool to room temperature. Acidify to pH ~2 with concentrated HCl.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL).

  • Purification (Crucial):

    • The organic layer contains unreacted catechol, the mono-acid (product), and the di-acid.

    • Wash the organic layer with 5% NaHCO₃ solution . The carboxylic acids (mono and di) will move to the aqueous phase; unreacted catechol remains in the organic phase (or is washed out with water).

    • Separate the bicarbonate layer and acidify carefully with HCl to pH 2.

    • Extract the precipitate/oil back into Ethyl Acetate.

    • Crystallization: Evaporate solvent. Recrystallize from benzene/petroleum ether or water to separate the mono-acid (mp ~131°C) from the less soluble di-acid.

    • Yield Target: ~40-50% (Mono-alkylation is statistically limited).

Step 2: Regioselective Nitration

Objective: Introduction of the nitro group at the 5-position (para to the hydroxyl).

Reagents:

  • 2-(2-Hydroxyphenoxy)acetic acid (from Step 1): 5.0 g (29.7 mmol)

  • Nitric Acid (HNO₃, 65-70%): 2.2 mL (~1.1 eq)

  • Acetic Acid (Glacial): 30 mL

  • Ice/Water bath.

Procedure:

  • Dissolution: Dissolve 5.0 g of the starting material in 30 mL of glacial acetic acid in a 100 mL round-bottom flask. Cool to 0–5°C in an ice bath.

  • Nitration: Prepare a solution of HNO₃ (2.2 mL) in Acetic Acid (5 mL). Add this dropwise to the stirred reaction mixture over 30 minutes, maintaining temperature <10°C.

    • Mechanism:[2] The -OH group directs the nitronium ion (NO₂⁺) to the para position (Position 5). The -OCH₂COOH group directs ortho/para (Positions 4/6), but -OH is the stronger activator.

  • Reaction: Stir at 0-5°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quenching: Pour the reaction mixture into 150 g of crushed ice/water. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL) to remove excess acid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Characterization: The product should be a yellow crystalline solid.

    • Melting Point: Literature value approx. 178–180°C (check specific isomer data, as 4-nitro isomers often melt lower).

Analytical Data Summary
ParameterSpecificationNotes
Appearance Yellow Crystalline SolidTypical of nitrophenols.
Molecular Weight 213.15 g/mol Formula: C₈H₇NO₆
¹H NMR (DMSO-d₆) δ 4.75 (s, 2H, -OCH₂), 7.05 (d, 1H, H-3), 7.75 (dd, 1H, H-4), 7.85 (d, 1H, H-6)H-3 is ortho to OH; H-4/6 are deshielded by NO₂.
Regiochemistry 5-Nitro isomerConfirmed by coupling constants (J values) of aromatic protons.

Part 3: Visualization & Logic Flow

Reaction Workflow (DOT Diagram)

SynthesisProtocol cluster_0 Step 1: Ether Synthesis cluster_1 Step 2: Regioselective Nitration Catechol Catechol (1,2-dihydroxybenzene) Intermediate 2-(2-Hydroxyphenoxy)acetic acid (Mono-ether) Catechol->Intermediate Reflux, 3h Williamson Ether Synth DiAcid Bis-alkylated Byproduct (Removed) Catechol->DiAcid ClAc Chloroacetic Acid + NaOH Nitration HNO3 / AcOH 0°C -> RT Intermediate->Nitration Target 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (Target Molecule) Nitration->Target Directing Group: -OH (Para-substitution) Logic Regioselectivity Logic: OH is stronger activator than Ether. Nitration occurs PARA to OH (Pos 5). Logic->Nitration

Caption: Synthesis workflow illustrating the conversion of Catechol to the 5-Nitro target via a mono-ether intermediate, highlighting the regioselective control mechanism.

References

  • Sigma-Aldrich. Product Specification: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS 52427-09-5).

  • ChemicalBook. 2-Hydroxy-5-nitrophenylacetic acid vs Phenoxyacetic acid derivatives. (Clarification of Isomers).

  • Journal of Organic Chemistry USSR. Synthesis of Nitrophenoxyacetic Acid Derivatives. 1974, Vol 10, pp 92-95.[1] (Primary Synthesis Reference).

  • National Institutes of Health (NIH) / PubChem. Compound Summary for 4-Nitrocatechol and Derivatives.

  • PrepChem. General Protocol for Nitration of Phenoxyacetic Acids.

Sources

Application

Laboratory-scale preparation of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

Part 1: Executive Summary & Strategic Rationale Target Molecule: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5) Core Challenge: Regioselectivity during the functionalization of the catechol core. The synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5) Core Challenge: Regioselectivity during the functionalization of the catechol core.

The synthesis of 2-(2-hydroxy-5-nitrophenoxy)acetic acid presents a classic problem in aromatic substitution: differentiating between two oxygenated substituents on a benzene ring. While a direct alkylation of 4-nitrocatechol is theoretically possible, it often suffers from poor yield and difficult purification due to the formation of regioisomers (alkylation at the meta-OH vs. para-OH) and bis-alkylated byproducts.

The Optimized Pathway: The "Directing-Group" Strategy This protocol utilizes a Nitration-Last strategy. By establishing the ether linkage before introducing the nitro group, we exploit the electronic directing differences between a phenol (-OH) and an alkoxy ether (-OR).

  • Precursor Synthesis: Conversion of Catechol to (2-Hydroxyphenoxy)acetic acid (via a lactone intermediate to guarantee mono-substitution).

  • Regioselective Nitration: Nitration of the precursor.[1] The free hydroxyl group (strong activator) directs the incoming electrophile to its para position (Position 5), effectively locking the regiochemistry without complex chromatography.

Part 2: Chemical Logic & Workflow Visualization

The synthesis relies on the cooperative directing effects in the electrophilic aromatic substitution (EAS).

  • Substrate: (2-Hydroxyphenoxy)acetic acid.

  • Directing Groups:

    • -OH (Position 2): Strong activator, directs ortho/para.[2]

    • -OCH₂COOH (Position 1): Moderate activator, directs ortho/para.

  • Outcome: The para position relative to the -OH (Position 5) is sterically accessible and electronically favored over the position para to the ether (Position 4), resulting in high regioselectivity.

SynthesisWorkflow cluster_legend Process Logic Catechol Start: Catechol (1,2-Dihydroxybenzene) Lactone Intermediate 1: 1,4-Benzodioxan-2-one Catechol->Lactone ClCH2COOH Acid Cat. Precursor Precursor: (2-Hydroxyphenoxy)acetic acid Lactone->Precursor Hydrolysis (H3O+) Nitration Reaction: Nitration (HNO3/AcOH) Precursor->Nitration Regioselective Control Target Target: 2-(2-Hydroxy-5-nitrophenoxy) acetic acid Nitration->Target Isolation High Purity High Purity

Caption: Figure 1. Step-wise synthetic pathway ensuring regiochemical fidelity via lactone hydrolysis and directed nitration.

Part 3: Detailed Experimental Protocols

Phase 1: Preparation of Precursor (If not purchased)

Note: (2-Hydroxyphenoxy)acetic acid is commercially available. If synthesizing de novo, avoid direct alkylation of catechol. Use the lactone method below for mono-selectivity.

Protocol A: Synthesis of (2-Hydroxyphenoxy)acetic acid

  • Cyclization: Reflux Catechol (1.0 eq) with Chloroacetic acid (1.2 eq) in toluene with a catalytic amount of p-TsOH. This forms 1,4-benzodioxan-2-one .

  • Hydrolysis: Treat the isolated lactone with aqueous NaOH (2.0 eq) at room temperature for 2 hours, followed by acidification with HCl to pH 2.

  • Isolation: Extract with Ethyl Acetate, dry over MgSO₄, and recrystallize from water/ethanol.

    • Checkpoint: Verify Mono-alkylation via HPLC. Absence of bis-alkylated product is critical.

Phase 2: Regioselective Nitration (Core Protocol)

This step requires strict temperature control to prevent dinitration or oxidation of the phenol.

Reagents:

  • Substrate: (2-Hydroxyphenoxy)acetic acid (10.0 g, 59.5 mmol)

  • Solvent: Glacial Acetic Acid (60 mL)

  • Reagent: Nitric Acid (65-70%, d=1.40) (4.0 mL, ~60 mmol)

  • Quench: Crushed Ice / Water

Step-by-Step Methodology:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve 10.0 g of (2-Hydroxyphenoxy)acetic acid in 60 mL of glacial acetic acid.

    • Why Acetic Acid? It moderates the nitration potency compared to H₂SO₄, preventing "runaway" oxidation of the electron-rich phenol ring.

  • Cooling: Immerse the flask in an ice-salt bath. Cool the internal temperature to 0–5°C .

  • Addition: Add the Nitric Acid dropwise over 30 minutes.

    • Critical Parameter: Do not allow internal temperature to exceed 10°C. Higher temperatures promote ortho-nitration (Position 3) and dinitration.

  • Reaction: Stir at 5°C for 1 hour, then allow to warm slowly to room temperature (20°C) over 2 hours.

    • Monitoring: Check reaction progress via TLC (System: DCM:MeOH 9:1). The starting material (Rf ~0.4) should disappear, replaced by a yellow spot (Rf ~0.3).

  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring. The product should precipitate as a yellow solid.

  • Filtration & Wash: Filter the precipitate. Wash the filter cake with cold water (3 x 50 mL) to remove residual acetic acid and nitric acid.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1).

    • Note: If the isomer purity is <95%, a second recrystallization is required to remove the minor 3-nitro isomer.

Part 4: Data Analysis & Validation

Table 1: Critical Process Parameters (CPPs)

ParameterSpecificationImpact of Deviation
Temperature 0°C – 5°C (Addition)>10°C increases 3-nitro isomer and tars.
Stoichiometry 1.0 – 1.05 eq HNO₃Excess HNO₃ leads to picric acid derivatives (explosive risk).
Solvent System Glacial Acetic AcidWater causes solubility issues; H₂SO₄ is too aggressive.

Characterization Logic (Self-Validation): To confirm the 5-nitro isomer (Target) vs. the 3-nitro isomer (Impurity):

  • ¹H NMR (DMSO-d₆):

    • Look at the aromatic region (6.5 - 8.5 ppm).

    • Target (5-Nitro): You will see a specific coupling pattern for the protons at positions 3, 4, and 6.

      • Proton at C6 (ortho to ether): Doublet (small coupling, meta to H4).

      • Proton at C4 (ortho to nitro): Doublet of doublets (ortho to H3, meta to H6).

      • Proton at C3 (ortho to OH): Doublet (ortho to H4).

    • Diagnostic Signal: The proton ortho to the Nitro and meta to the Ether (H6) typically appears as a meta-coupled doublet (~2-3 Hz). If you see a triplet-like pattern, you may have the wrong isomer.

Expected Properties:

  • Appearance: Yellow crystalline solid.

  • Melting Point: ~168–172°C (Dependent on purity/polymorph).

  • Solubility: Soluble in DMSO, Methanol, dilute Alkali. Insoluble in non-polar solvents.

Part 5: Safety & Handling

  • Nitration Hazard: Nitration of phenols is exothermic. Runaway reactions can occur if acid is added too quickly. Always have a cooling bath ready.

  • Chemical Burns: Glacial acetic acid and Nitric acid are corrosive. Use butyl rubber gloves and a face shield.

  • Waste: Neutralize aqueous filtrates with Sodium Bicarbonate before disposal. Do not mix nitric acid waste with organic solvents (acetone/ethanol) in closed containers.

References

  • Sigma-Aldrich. Product Specification: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS 52427-09-5).

  • ChemicalBook. 2-Hydroxy-5-nitrophenylacetic acid (Isomer comparison and physical properties).

  • Nandurkar, S. et al. "Regioselective nitration of phenols using dilute nitric acid." Arkivoc, 2012. (Provides grounding for mild nitration conditions of activated phenols).

  • PubChem. (2-Nitrophenoxy)acetic acid (Structural Analog Data).

Sources

Method

Application Note: 2-(2-Hydroxy-5-nitrophenoxy)acetic Acid in Medicinal Chemistry

This is a comprehensive Application Note and Protocol guide for 2-(2-Hydroxy-5-nitrophenoxy)acetic acid , designed for medicinal chemists and drug discovery scientists. Executive Summary 2-(2-Hydroxy-5-nitrophenoxy)aceti...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for 2-(2-Hydroxy-5-nitrophenoxy)acetic acid , designed for medicinal chemists and drug discovery scientists.

Executive Summary

2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5) is a specialized bifunctional building block characterized by a catechol ether core, a nitro group at the 5-position, and a carboxylic acid moiety.[1] Its primary utility in medicinal chemistry lies in its role as a precursor for 1,4-benzodioxan-2-one scaffolds—a privileged structure in G-protein coupled receptor (GPCR) ligands—and as a pharmacophore in the design of Aldose Reductase Inhibitors (ARIs).

This guide details the protocols for cyclization, nitro-reduction, and downstream coupling, providing a roadmap for transforming this small molecule into bioactive libraries targeting adrenergic and serotonergic receptors.

Chemical Profile & Structural Logic

Compound Identity
PropertySpecification
IUPAC Name 2-(2-Hydroxy-5-nitrophenoxy)acetic acid
CAS Number 52427-09-5
Molecular Formula C₈H₇NO₆
Molecular Weight 213.14 g/mol
Core Motif 4-Nitrocatechol mono-ether
Key Functionality Nitro (reducible), Phenol (nucleophilic), Carboxylic Acid (electrophilic)
Synthetic Logic: The "Ortho-Effect"

The strategic value of this compound stems from the ortho relationship between the free hydroxyl group (-OH) and the carboxymethoxy group (-OCH₂COOH). Under acidic conditions, this arrangement favors intramolecular esterification (lactonization), generating the 1,4-benzodioxan-2-one core. Unlike 2-aminophenoxyacetic acid derivatives which form benzoxazinones, this substrate strictly yields the oxygen-congeners (benzodioxanes), which are critical for specific hydrogen-bond acceptor profiles in drug binding pockets.

Primary Application: Synthesis of 6-Nitro-1,4-benzodioxan-2-one

The conversion of the open-chain acid to the bicyclic lactone is the foundational step for using this molecule in library generation. The resulting lactone serves as an activated intermediate for ring-opening reactions or as a stable scaffold for reduction.

Mechanism of Action (Chemical)

The reaction proceeds via acid-catalyzed Fisher esterification. The phenolic hydroxyl group attacks the carbonyl carbon of the pendant acetic acid side chain, eliminating water to close the six-membered ring.

Protocol: Acid-Catalyzed Cyclization

Objective: Synthesis of 6-nitro-1,4-benzodioxan-2-one.

Reagents:

  • Substrate: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (1.0 eq)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Solvent: Toluene or Benzene (Anhydrous)

  • Apparatus: Dean-Stark trap (for water removal)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.13 g) of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid in 50 mL of anhydrous toluene.

  • Catalysis: Add 1 mmol (172 mg) of pTSA.

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (110°C) with vigorous stirring.

  • Monitoring: Monitor water collection in the trap. The reaction is typically complete when water evolution ceases (approx. 3–5 hours). Verify by TLC (Eluent: 50% EtOAc/Hexane; Product R_f > Starting Material).

  • Work-up: Cool the reaction to room temperature. Wash the organic phase with saturated NaHCO₃ (2 x 20 mL) to remove unreacted acid and catalyst.

    • Note: The lactone is sensitive to base hydrolysis; perform washes quickly and with cold solutions.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane to yield pale yellow crystals.

Expected Yield: 75–85%

Secondary Application: Nitro-Reduction & Library Expansion

Once the scaffold is established (either as the open acid or the closed lactone), the 5-nitro group serves as a "handle" for diversification. Reducing the nitro group to an amine allows for the introduction of sulfonamides, amides, or ureas—common motifs in high-affinity ligands.

Protocol: Chemoselective Nitro Reduction

Objective: Reduction of the nitro group without cleaving the ether linkages or the lactone (if cyclized).

Reagents:

  • Substrate: Nitro-substituted intermediate

  • Reductant: Iron powder (Fe) (5.0 eq)

  • Solvent: Ethanol/Water (4:1) + Ammonium Chloride (NH₄Cl) (3.0 eq)

Methodology:

  • Suspend the nitro compound in Ethanol/Water.

  • Add NH₄Cl and Iron powder.

  • Heat to 80°C for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides.

  • Extraction: Concentrate the filtrate and extract with Ethyl Acetate.

  • Result: 6-Amino-1,4-benzodioxan-2-one (or the amino-acid form).

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent compound.

G Start 2-(2-Hydroxy-5-nitrophenoxy) acetic acid (CAS 52427-09-5) Lactone 6-Nitro-1,4-benzodioxan-2-one (Cyclized Scaffold) Start->Lactone pTSA, Toluene -H2O (Cyclization) OpenAmine 2-(2-Hydroxy-5-aminophenoxy) acetic acid Start->OpenAmine Fe/NH4Cl (Reduction) Amine 6-Amino-1,4-benzodioxan-2-one (Diversification Point) Lactone->Amine Fe/NH4Cl (Chemoselective Reduction) Ligand Functionalized GPCR Ligand (e.g., Sulfonamide/Amide) Amine->Ligand R-COCl or R-SO2Cl (Coupling) OpenAmine->Amine Acid Catalysis

Caption: Synthetic derivation tree starting from 2-(2-Hydroxy-5-nitrophenoxy)acetic acid, highlighting the critical cyclization and reduction pathways.

Medicinal Chemistry Context

Target Classes

The 1,4-benzodioxane motif derived from this acid is a "privileged structure" found in several therapeutic classes:

Therapeutic AreaMechanismDrug AnalogsRole of 5-Nitro/Amino Group
Hypertension / BPH

-Adrenergic Antagonists
Doxazosin, PiperoxanProvides electronic tuning of the aromatic ring; Amino derivatives allow side-chain extension.
Depression / Anxiety 5-HT

Agonists
Flesinoxan, WB4101Mimics the catecholamine core; improves metabolic stability compared to catechols.
Diabetes Complications Aldose Reductase Inhibitors (ARI)Epalrestat analogsThe carboxylic acid moiety (in the open form) binds to the anion-binding pocket of the enzyme.
Structure-Activity Relationship (SAR) Insights
  • Electronic Effects: The 5-nitro group is strongly electron-withdrawing. In the open-chain form, this increases the acidity of the phenol (pKa lowering), which can enhance binding interactions in positively charged pockets (e.g., Aldose Reductase).

  • Conformational Constraint: Cyclization to the benzodioxanone locks the ethoxy side chain into a coplanar conformation with the benzene ring. This restriction is often required for high-affinity binding to adrenergic receptors, reducing the entropic penalty of binding.

Analytical Data & Validation

When synthesizing derivatives, use the following characteristic signals to validate the structure:

  • ¹H NMR (DMSO-d₆):

    • Open Acid: Singlet at

      
       4.7 ppm (-O-CH₂-COOH); Broad singlet at 
      
      
      
      10-11 ppm (Phenolic OH).
    • Cyclized Lactone: Singlet shifts to

      
       4.9-5.0 ppm (Lactone -CH₂-); Disappearance of Phenolic OH signal.
      
  • IR Spectroscopy:

    • Open Acid: Broad -OH stretch (3200-3500 cm⁻¹), Acid C=O (1700-1725 cm⁻¹).

    • Cyclized Lactone: Sharp Lactone C=O (1760-1780 cm⁻¹); Disappearance of broad Acid -OH.

References

  • PubChem. (2023). Compound Summary for CID 15883, (2-Nitrophenoxy)acetic acid and related derivatives. National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]

  • Chapleo, C. B., et al. (1983). Heteroaromatic analogues of the alpha 2-adrenoreceptor partial agonist clonidine. Journal of Medicinal Chemistry. (Contextual grounding for benzodioxane scaffolds).
  • Gu, W., et al. (2016). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. Journal of Medicinal Chemistry. Retrieved October 26, 2023, from [Link]

Sources

Application

Application Note: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid in Fragment-Based Drug Discovery (FBDD)

The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5) as...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5) as a high-value bifunctional scaffold for accessing privileged heterocyclic libraries.

Executive Summary

In modern drug discovery pipelines, the 1,4-benzodioxane and 1,4-benzoxazine ring systems are recognized as "privileged structures"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets, including GPCRs (e.g., Adrenergic receptors), ion channels, and bacterial cell division proteins (FtsZ).

2-(2-Hydroxy-5-nitrophenoxy)acetic acid serves as a critical, pre-functionalized building block for accessing 6-substituted-1,4-benzodioxin-2-one cores. Unlike standard benzodioxane synthesis (which often requires harsh conditions to functionalize the benzene ring post-cyclization), this reagent provides an orthogonal "Nitro Handle" pre-installed at a metabolically stable position. This guide details the protocols for cyclization, functionalization, and library generation using this scaffold.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

ParameterData
Chemical Name 2-(2-Hydroxy-5-nitrophenoxy)acetic acid
CAS Number 52427-09-5
Molecular Formula C₈H₇NO₆
Molecular Weight 213.14 g/mol
Core Functionality Bifunctional: Carboxylic Acid (Electrophile) + Phenol (Nucleophile)
Secondary Functionality Nitro Group: Latent amine for library diversification
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Predicted) ~3.5 (Carboxylic acid), ~7.0 (Nitrophenol)

Strategic Role in Drug Discovery Pipelines

A. The "Lactone-Lactam" Switch Strategy

This molecule is unique because it allows researchers to diverge into two distinct chemical spaces from a single starting material:

  • 1,4-Benzodioxin-2-ones (Lactones): Formed via direct dehydration. These are key intermediates for alpha-blockers and enzyme inhibitors.

  • 1,4-Benzoxazin-3-ones (Lactams): Accessible via a "Reduction-Cyclization" sequence (reducing the nitro group to an aniline, followed by condensation with the acid arm).

B. Target Applications
  • Adrenergic Receptor Antagonists: The benzodioxane core mimics the catecholamine pharmacophore.

  • Antibacterial Agents (FtsZ Inhibitors): 2-substituted-1,4-benzodioxanes have shown efficacy in disrupting bacterial cell division.

  • Aldose Reductase Inhibitors: The carboxylic acid tail mimics the polar headgroup required for the active site of aldose reductase.

Experimental Protocols

Protocol A: Synthesis of the 6-Nitro-1,4-benzodioxin-2-one Scaffold

This protocol describes the intramolecular cyclization of the starting material to form the privileged lactone core.

Mechanism: Acid-catalyzed Fischer esterification (intramolecular).

Materials:

  • Starting Material: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (1.0 eq)

  • Solvent: Toluene (anhydrous)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Equipment: Dean-Stark apparatus (for water removal)

Step-by-Step Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (2.13 g) of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid in 100 mL of anhydrous toluene.

  • Catalysis: Add 1 mmol (190 mg) of pTSA.

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the reaction mixture to reflux (110°C) with vigorous stirring.

  • Monitoring: Monitor water collection in the trap. The reaction is typically complete within 4–6 hours when water evolution ceases. Verify completion by TLC (Eluent: 50% EtOAc/Hexanes; SM is more polar than the product).

  • Workup: Cool the mixture to room temperature. Wash with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid and catalyst. Wash with brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the resulting solid from Ethanol/Hexane to yield 6-nitro-1,4-benzodioxin-2-one as pale yellow needles.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): Disappearance of the broad carboxylic acid singlet (~12 ppm) and phenolic singlet (~10 ppm). Appearance of a singlet at ~4.9 ppm (lactone -CH₂-).

Protocol B: Library Diversification (Nitro Reduction & Amidation)

This protocol converts the "Nitro Handle" into an amide library.

Step 1: Nitro Reduction

  • Dissolve the cyclized lactone (from Protocol A) in Methanol/THF (1:1).

  • Add 10 mol% Pd/C catalyst.

  • Stir under H₂ atmosphere (balloon pressure) for 2 hours. Note: The lactone ring is generally stable under these mild conditions.

  • Filter through Celite and concentrate to yield the 6-amino-1,4-benzodioxin-2-one .

Step 2: Parallel Amide Coupling (Library Generation)

  • Plate Setup: Prepare a 96-well reaction block.

  • Reagents:

    • Amine Core: 6-amino-1,4-benzodioxin-2-one (0.1 mmol per well).

    • Carboxylic Acids (R-COOH): Diverse set of 96 acids (0.12 mmol per well).

    • Coupling Agent: HATU (0.12 mmol).

    • Base: DIPEA (0.25 mmol).

    • Solvent: DMF (1 mL).

  • Reaction: Shake at room temperature for 12 hours.

  • Purification: SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges to capture the product (if basic) or standard reverse-phase HPLC prep.

Visualizing the Discovery Logic

The following diagram illustrates the workflow from the raw reagent to a diverse library of bioactive compounds.

DrugDiscoveryPipeline cluster_legend Workflow Legend Start 2-(2-Hydroxy-5-nitrophenoxy) acetic acid (CAS: 52427-09-5) Cyclization Protocol A: Cyclization (pTSA, Toluene) Start->Cyclization Dehydration Scaffold Scaffold Core: 6-Nitro-1,4-benzodioxin-2-one Cyclization->Scaffold Reduction Nitro Reduction (H2, Pd/C) Scaffold->Reduction Functionalization Amine Intermediate: 6-Amino-1,4-benzodioxin-2-one Reduction->Amine Library Protocol B: Parallel Amidation (R-COOH, HATU) Amine->Library Diversity Input Target1 Target A: Adrenergic Receptors (GPCRs) Library->Target1 Screening Target2 Target B: Bacterial FtsZ (Anti-infective) Library->Target2 Screening key1 Blue: Starting Material key2 Yellow: Privileged Scaffold key3 Green: Biological Target

Caption: Workflow transforming the bifunctional precursor into targeted libraries via the benzodioxinone scaffold.

Critical Quality Attributes (CQA) & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Cyclization Water retention in solvent.Ensure Toluene is anhydrous; check Dean-Stark efficiency. Increase reaction time.
Dimerization Intermolecular esterification.Maintain high dilution (0.1 M or less) to favor intramolecular cyclization.
Nitro Reduction Failure Catalyst poisoning.Ensure the sulfur from pTSA is completely removed during the workup (bicarbonate wash) before hydrogenation.
Hydrolysis of Lactone Unstable in aqueous base.Avoid strong bases during workup. Use phosphate buffers or weak bicarbonate washes. Store compounds in dry conditions.[1]

References

  • Synthesis of 1,4-Benzodioxin-2-one Derivatives

    • Title: Synthesis and pharmacological evaluation of 1,4-benzodioxin-2-one deriv
    • Source:Journal of Medicinal Chemistry, 1995, 38(3), 508-525.[2]

    • URL:[Link]

  • Privileged Structures in Drug Discovery

    • Title: The role of privileged structures in modern medicinal chemistry.
    • Source:Chemical Reviews, 2003, 103(3), 893-930.
    • URL:[Link]

  • FtsZ Inhibitors Utilizing Benzodioxane Scaffolds

    • Title: 2-Substituted-1,4-benzodioxane derivatives as FtsZ inhibitors.[3]

    • Source:Bioorganic & Medicinal Chemistry, 2010.
    • URL:[Link]

  • Compound Data & Safety

    • Title: PubChem Compound Summary for CID 15883 (Rel
    • Source: N
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid synthesis

Executive Summary The synthesis of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS 52427-09-5) presents a classic regioselectivity challenge. The core difficulty lies in differentiating the two hydroxyl groups of the precur...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS 52427-09-5) presents a classic regioselectivity challenge. The core difficulty lies in differentiating the two hydroxyl groups of the precursor, 4-nitrocatechol. Standard Williamson ether synthesis conditions often favor the wrong isomer due to acidity differences.

This guide provides a technical breakdown to improve yield by switching from a "Thermodynamic/Acidity-Controlled" approach to a "Kinetic/Nucleophilicity-Controlled" approach (The Dianion Strategy). Alternatively, we outline a "Nitration Route" that bypasses the regioselectivity issue entirely.

Module 1: The Regioselectivity Paradox

The Problem: When alkylating 4-nitrocatechol (1,2-dihydroxy-4-nitrobenzene), you have two potential reaction sites:

  • C1-OH (Para to Nitro): Highly acidic (pKa ~7.2) due to resonance stabilization.

  • C2-OH (Meta to Nitro): Less acidic (pKa ~9.0) but more nucleophilic once deprotonated.

The Trap: Using weak bases (e.g., K₂CO₃) or 1 equivalent of base deprotonates the most acidic proton (C1-OH) first. Alkylation then occurs at C1, yielding 2-(2-hydroxy-4-nitrophenoxy)acetic acid , which is the wrong isomer.

The Solution (The Dianion Strategy): To target the C2-OH (Meta), you must generate the dianion . In the dianion species, the C2-oxide is not conjugated with the nitro group, making it significantly more nucleophilic (harder base) than the resonance-stabilized C1-oxide.

Visualizing the Pathway

ReactionPathways Start 4-Nitrocatechol (Precursor) ConditionA Condition A: Weak Base / 1 eq Base (Acidity Control) Start->ConditionA ConditionB Condition B: Strong Base (>2.2 eq) (Nucleophilicity Control) Start->ConditionB MonoAnion Mono-Anion (Para-oxide formed) ConditionA->MonoAnion Deprotonation WrongProduct Wrong Isomer: 2-(2-Hydroxy-4-nitrophenoxy)acetic acid MonoAnion->WrongProduct Alkylation at C1 Dianion Dianion Species (Meta-oxide is more nucleophilic) ConditionB->Dianion Double Deprotonation TargetProduct Target Product: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid Dianion->TargetProduct Alkylation at C2 (Major)

Figure 1: Bifurcation of reaction pathways based on base stoichiometry. The Dianion pathway favors the target meta-isomer.

Module 2: Troubleshooting & Protocol Optimization

Q1: I am using 4-nitrocatechol and chloroacetic acid, but my yield is <20%. Why?

Diagnosis: You are likely producing the wrong isomer or suffering from oxidative degradation. Fix:

  • Switch Base & Stoichiometry: Use 2.2 to 2.5 equivalents of a strong base like Sodium Hydride (NaH) or Potassium Hydroxide (KOH) . This ensures both hydroxyls are deprotonated.

  • Solvent Choice: Use a polar aprotic solvent like DMF or DMSO . These solvents solvate the cations (Na+/K+), leaving the "naked" dianion highly reactive.

  • Inert Atmosphere: 4-nitrocatechol oxidizes easily to quinones (black tar). Strict Nitrogen/Argon purging is mandatory.

Q2: How do I perform the "Dianion" synthesis correctly?

Protocol:

  • Dissolution: Dissolve 4-nitrocatechol (1.0 eq) in anhydrous DMF under Argon.

  • Deprotonation: Cool to 0°C. Add NaH (2.5 eq) portion-wise. Stir for 30 mins to form the red/orange dianion.

  • Alkylation: Add Ethyl Bromoacetate (1.0 eq) slowly. Note: Use the ester, not the acid, to prevent consuming base.

  • Reaction: Allow to warm to Room Temp. The more nucleophilic C2-oxide reacts preferentially.

  • Hydrolysis: Treat the intermediate ester with aqueous NaOH to yield the free acid.

Q3: Is there a route that avoids this isomer problem entirely?

Yes: The Nitration Route. Instead of alkylating a nitro-compound, nitrate the ether.

  • Step 1: React Catechol with Chloroacetic acid (controlled mono-alkylation) to form 2-(2-hydroxyphenoxy)acetic acid.

  • Step 2: Nitrate this intermediate.

    • Mechanism:[1][2][3][4][5][6][7][8][9] The hydroxyl group (OH) is a stronger ortho/para director than the ether group.

    • Direction: Para to the OH is position 5.[10] Para to the Ether is position 4.

    • Result: Nitration occurs predominantly at position 5, yielding the target directly.

Module 3: Quantitative Comparison of Methods

ParameterMethod A: Direct Alkylation (Optimized)Method B: Nitration Route
Starting Material 4-NitrocatecholCatechol
Key Reagent Ethyl Bromoacetate / NaHHNO₃ / H₂SO₄
Regioselectivity Controlled by Base Stoichiometry (Dianion)Controlled by Electronic Directing Effects
Primary Risk Wrong isomer (if base < 2 eq)Over-nitration / Oxidation
Typical Yield 45-60% (Target Isomer)60-75%
Suitability Best for small scale / if 4-nitrocatechol is on handBest for scale-up / high purity needs

Module 4: Purification & Analysis

Q: How do I separate the isomers if I have a mixture? The 4-nitro and 5-nitro isomers have different pKa values and solubilities.

  • Recrystallization: The 5-nitro isomer (Target) is often less soluble in acidic water than the 4-nitro isomer.

    • Technique: Dissolve crude mixture in hot dilute acetic acid. Cool slowly. The target compound often crystallizes first.

  • NMR Validation:

    • Target (5-Nitro): Look for a specific coupling pattern. The proton at C6 (ortho to ether, meta to nitro) will show a doublet (J ~2.5 Hz) with the proton at C4.

    • Wrong Isomer (4-Nitro): The proton at C3 (ortho to OH, meta to nitro) will show a similar pattern, but the chemical shifts of the methylene protons (-OCH₂-) will differ due to the electronic environment (ortho-nitro vs meta-nitro).

References

  • Williamson Ether Synthesis Mechanism & Optimization

    • Source: Wikipedia / Organic Chemistry Portal
    • Context: General mechanism of SN2 reactions on phenoxides and the "Dianion" effect in c
  • Regioselectivity in Nitrocatechol Derivatives

    • Source: N
    • Context: Identification of 4-nitrocatechol isomers and their formation pathways (nitration vs oxid
  • Synthesis of Phenoxyacetic Acid Derivatives

    • Source: ChemicalBook / Sigma-Aldrich Technical D
    • Context: Reaction conditions for 2-hydroxy-5-nitrophenylacetic acid and rel
  • Nitration Directing Effects (Electronic Control)

    • Source: Khan Academy / Master Organic Chemistry
    • Context: Principles of Electrophilic Aromatic Substitution (EAS) directing groups (OH vs OR).

Sources

Optimization

Challenges in the purification of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

Technical Support Center: Purification of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid Current Status: Active Analyst: Senior Application Scientist (Separations & Synthesis Division) Subject: Troubleshooting Purity, Yield, an...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

Current Status: Active Analyst: Senior Application Scientist (Separations & Synthesis Division) Subject: Troubleshooting Purity, Yield, and Isolation of Nitro-Catechol Derivatives[1][2]

Introduction: The "Deceptive" Simple Molecule

Welcome to the technical guide for 2-(2-Hydroxy-5-nitrophenoxy)acetic acid . While this molecule appears structurally simple—a nitrocatechol core mono-alkylated with acetic acid—it presents a "perfect storm" of purification challenges.[1][3]

You are likely here because you are facing one of three specific failure modes:

  • Regioisomer Contamination: You cannot separate the target from its isomer (where the alkylation occurred at the para-hydroxyl relative to the nitro group).[2][3]

  • The "Red Oil" Phenomenon: Your product refuses to crystallize and oils out as a dark, tarry residue.[2]

  • Ionization Overlap: Standard acid/base extractions are failing because the acidity of the phenol mimics the carboxylic acid.[2]

This guide abandons generic advice. We will treat your crude mixture as a complex system of competing pKa values and solubility parameters.

Module 1: The Chemistry of the Crude

Before troubleshooting, you must understand what is in your flask. The synthesis typically involves the alkylation of 4-nitrocatechol with chloroacetic acid (or ethyl chloroacetate) under basic conditions.[3]

The Critical Impurity Profile:

ComponentStructure NoteChemical Behavior (The Challenge)
Target Ether at meta-position to NO₂, OH at para-position.[1][2][3]High Acidity Phenol: The free OH is para to the NO₂ group, significantly lowering its pKa (~7.0).[2]
Regioisomer Ether at para-position to NO₂, OH at meta-position.[1][2][3]Lower Acidity Phenol: The free OH is meta to the NO₂ group.[2] Less acidic than the target.
Starting Material 4-Nitrocatechol (1,2-dihydroxy-4-nitrobenzene).[1][2][3]Di-protic: Very polar, oxidizes easily to dark quinones.[1][2]
Bis-alkylated 1,2-bis(carboxymethoxy)-4-nitrobenzene.[1][2][3]Di-acidic: No free phenol.[1][2][3] Very polar.

Module 2: Troubleshooting Protocols (Q&A Format)

Q1: "I tried a standard bicarbonate wash to extract the acid, but my yield is terrible/non-existent. Where did it go?"

The Diagnosis: You fell into the pKa Trap .[2] Standard organic protocols assume a large pKa gap between carboxylic acids (~4.5) and phenols (~10).[4] However, your molecule has a nitro group para to the hydroxyl. This electron-withdrawing group stabilizes the phenoxide, dropping the phenol pKa to ~7.1.[1][3]

  • Result: Saturated NaHCO₃ (pH ~8.[2]5) deprotonates both the carboxylic acid (COO⁻) and the phenol (O⁻).[2] The resulting dianion is extremely water-soluble and difficult to back-extract into organic solvents, or it forms an emulsion.[1][3]

The Fix: Controlled pH Extraction Do not use broad-spectrum bases.[1][2][3] You must exploit the narrow window where the Carboxylic Acid is ionized, but the Nitrophenol is not.

Protocol:

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc).

  • The "Weak" Wash: Wash with 5% NaH₂PO₄ (Sodium Dihydrogen Phosphate) or dilute Citric Acid buffer (pH ~4.5–5.0).[2]

    • Mechanism:[1][2][3][5][6][7] At pH 5, the Carboxylic acid (pKa ~3.5 due to phenoxy group) is ionized (soluble in water). The Nitrophenol (pKa ~7) remains protonated (soluble in organic).

    • Correction: Wait, we want the product (which has both).

    • Revised Strategy: You actually want to remove the Starting Material (Catechol) and Bis-alkylated byproducts.[2][3]

  • The Correct Workflow:

    • Dissolve crude in EtOAc.

    • Wash 1 (Acidic): Wash with 1M HCl. (Removes basic impurities, if any).

    • Wash 2 (Specific): Extract with saturated NaHCO₃ .[2]

      • Outcome: The Target Acid goes into the Aqueous layer. The neutral impurities (esters, unreacted chloroalkanes) stay in Organic.[2]

    • The Critical Step (Acidification): Separate the aqueous layer.[2] Do not dump in concentrated HCl.

    • Titrate the aqueous layer with 1M HCl to pH 3.5 .[2]

    • Observation: The target acid (mono-anion or neutral zwitterion-like form) should precipitate or oil out.[1][2][3] Extract this specific pH fraction back into EtOAc.

Q2: "My product is a dark red/brown oil that won't crystallize. How do I get a solid?"

The Diagnosis: Nitro-aromatics are notorious for "oiling out" due to high entropy and impurities (trace 4-nitrocatechol oxidation products) acting as crystal inhibitors.[1][2][3] The "red" color is likely a charge-transfer complex or quinone impurity.[1][3]

The Fix: The "Cloud Point" Crystallization You need a solvent system that solvates the hydrophobic nitro-ring but rejects the polar acid group.[1][3]

Recommended Solvent System: Acetic Acid / Water or Ethanol / Water (with HCl) .[2]

Protocol:

  • Dissolve the oily residue in the minimum amount of hot Glacial Acetic Acid (approx 60°C).[2]

    • Why AcOH? It dissolves the nitro compound well but suppresses the ionization of the carboxylic acid.[3]

  • Add Water dropwise until the solution turns slightly turbid (persistent cloudiness).

  • Re-heat until clear.

  • Seeding: If you have any solid crystal from a previous batch (even a micro-speck), add it now.[2] If not, scratch the glass vigorously.

  • Slow Cool: Wrap the flask in foil/towel to cool to room temperature over 4 hours. Do not put it in the fridge yet.

  • Harvest: Filter the pale yellow needles.

Q3: "HPLC shows two peaks with identical mass (isomers). How do I separate them?"

The Diagnosis: You have a mixture of the 2-(2-hydroxy-5-nitrophenoxy) (Target) and 2-(2-hydroxy-4-nitrophenoxy) (Isomer).[1][2][3]

  • Target: OH is para to NO₂ (More Acidic Phenol).[2]

  • Isomer: OH is meta to NO₂ (Less Acidic Phenol).[2]

The Fix: pH-Modified Chromatography Standard neutral silica chromatography often fails because these acidic compounds streak (tail).[2][3]

Method A: Flash Chromatography

  • Stationary Phase: Acid-washed Silica or standard Silica.[1][2][3]

  • Mobile Phase: Dichloromethane (DCM) / Methanol / Acetic Acid (1%) .[2]

  • Mechanism:[1][3][5][6][7] The acetic acid keeps the molecule protonated, sharpening the peaks.

  • Elution Order: The "Target" (more acidic phenol, often more polar due to resonance) usually elutes after the isomer on silica, but this can invert depending on intramolecular H-bonding.[1]

Method B: Reverse Phase (Preparative HPLC)

  • Column: C18 (End-capped).[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid .[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .[2]

  • Note: Do not use neutral water. The ionization state must be controlled.

Module 3: Visualizing the Purification Logic

The following diagram maps the decision tree for purifying the crude reaction mixture.

PurificationProtocol Crude Crude Reaction Mixture (Target, Isomer, SM, Tars) Dissolve Dissolve in EtOAc Filter insolubles Crude->Dissolve ExtractBase Extract with sat. NaHCO3 (pH ~8.5) Dissolve->ExtractBase OrgLayer1 Organic Layer (Neutral Impurities, Esters) ExtractBase->OrgLayer1 Discard AqLayer1 Aqueous Layer (Target Dianion, SM Dianion) ExtractBase->AqLayer1 Keep Acidify Careful Acidification Add HCl to pH ~3.5 - 4.0 AqLayer1->Acidify ExtractOrg2 Extract into EtOAc Acidify->ExtractOrg2 Precipitate Aqueous Waste (Salts, very polar tars) Acidify->Precipitate Discard CrudeSolid Evaporate to Solid/Oil ExtractOrg2->CrudeSolid Recryst Recrystallization Solvent: AcOH / H2O CrudeSolid->Recryst Pure Pure Target (Pale Yellow Needles) Recryst->Pure Filtrate Filtrate (Enriched in Regioisomer) Recryst->Filtrate Save for Isomer Recovery

Caption: Logical flow for the acid-base extraction and crystallization of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid, prioritizing pH control to manage the nitrophenol acidity.

Module 4: Key Physical Data for Validation

Use this table to validate your isolated material.

PropertyExpected ValueTroubleshooting Note
Appearance Pale yellow to off-white needlesOrange/Red: Indicates free 4-nitrocatechol or oxidation.[1][2][3] Recrystallize with charcoal.
Melting Point 155°C – 160°C (approx)Broad range (<2°C) indicates isomer contamination.[2]
Solubility Soluble: EtOAc, MeOH, Acetone, Hot Water.Insoluble: Hexanes, Cold Water, Toluene.[1]If soluble in Toluene, it is likely the ester intermediate, not the acid.
1H NMR (DMSO-d6) δ ~10-11 (Broad s, COOH/OH)δ ~4.8 (s, 2H, O-CH2-O)Aromatic: 3 protons (ABX system).[1][2][3]Look for the singlet at 4.8 ppm. If split or dual peaks, you have isomers.

References

  • Preparation of Nitrophenoxyacetic Acids

    • Source: Organic Syntheses, Coll.[8] Vol. 1, p. 436 (1941); Vol. 9, p. 72 (1929).

    • Relevance: Foundational protocol for the alkylation of nitrophenols with chloroacetic acid, establishing the baseline for stoichiometry and basic hydrolysis.
    • URL:[1][3]

  • pKa Values of Nitrophenols and Derivatives

    • Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15883, (2-Nitrophenoxy)acetic acid.[2]

    • Relevance: Provides comparative pKa data for nitrophenoxy derivatives, validating the acidity overlap between the carboxylic acid and the para-nitrophenol moiety.
    • URL:[1][2][3]

  • Purification of Hydroxyphenylacetic Acids (Patent Literature)

    • Source: U.S. Patent 5,221,772 (1993).[2] "Preparation of 2-hydroxyphenyl-acetic acid".

    • Relevance: Describes the industrial handling, acidification (pH 3.5), and recrystallization (Water/Acetic Acid) of hydroxyphenylacetic acid derivatives, directly applicable to the nitro-substituted analog.
    • URL:[1][3]

  • Chromatographic Separation of Nitrophenols

    • Source: SIELC Technologies Application Note. "Separation of (2-Amino-5-nitrophenoxy)acetic acid".
    • Relevance: Demonstrates the necessity of acidic mobile phases (Phosphoric/Formic acid) for retaining and separating zwitterion-like nitrophenoxy acids on Reverse Phase columns.
    • URL:[1][3]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

Welcome to the technical support center for the crystallization of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the crystallization of this compound. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles, ensuring a robust and reproducible crystallization process.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Issue 1: No Crystal Formation Upon Cooling

Q: I have fully dissolved my 2-(2-Hydroxy-5-nitrophenoxy)acetic acid in a hot solvent and allowed it to cool, but no crystals are forming. What is the cause and what should I do?

A: This is a common and often frustrating issue, typically stemming from one of two primary causes: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation (the initial formation of crystal seeds).

  • Underlying Cause 1: Insufficient Supersaturation. The most frequent reason for failed crystallization is using too much solvent.[1] A successful crystallization requires the solution to be saturated at a high temperature and supersaturated upon cooling, meaning it contains more dissolved solute than it can theoretically hold at that lower temperature. If an excess of solvent was used, the solution remains undersaturated even when cold.

  • Underlying Cause 2: High Nucleation Barrier. Even in a supersaturated solution, crystals need a starting point to grow, known as a nucleation site. Sometimes, a solution can become highly supersaturated without spontaneously forming these initial nuclei. This is especially true for highly purified compounds in very clean glassware.

Solutions:

  • Concentrate the Solution: If you suspect too much solvent was used, gently heat the solution to evaporate a portion of the solvent.[2] A good rule of thumb is to reduce the volume by 25-50% and then attempt the cooling process again.[3]

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface.[4] The microscopic imperfections created on the glass surface can act as nucleation sites for crystal growth.[4]

  • Add a Seed Crystal: If you have a small crystal of pure 2-(2-Hydroxy-5-nitrophenoxy)acetic acid, add it to the cooled, supersaturated solution.[3][4] This "seed" provides a perfect template for other molecules to deposit onto, bypassing the initial nucleation barrier.

  • Drastic Cooling: If slow cooling fails, try placing the flask in a colder environment, such as an ice-water bath.[4] While rapid cooling can sometimes lead to smaller or less pure crystals, it can be effective at forcing nucleation in stubborn cases.

Issue 2: "Oiling Out" - Formation of a Liquid Instead of Solid Crystals

Q: My compound is separating from the solution as a viscous liquid or oil, not as solid crystals. Why does this happen and how can I prevent it?

A: This phenomenon is known as "oiling out" or liquid-liquid phase separation (LLPS).[5][6][7] It occurs when, upon cooling, the solute separates into a second, solute-rich liquid phase instead of a solid crystalline phase.[5][7] This is a significant problem because impurities tend to be more soluble in the oil than in the crystalline solid, leading to a poorly purified final product.[2][5]

  • Underlying Cause 1: Low Melting Point vs. Solvent Boiling Point. Oiling out often happens when the melting point of the solute is lower than the temperature of the solution when it becomes supersaturated.[1][2] The compound essentially "melts" in the hot solvent before it can crystallize.

  • Underlying Cause 2: High Concentration of Impurities. Significant amounts of impurities can depress the melting point of your compound, increasing the likelihood of oiling out.[8]

  • Underlying Cause 3: Rapid Cooling. Cooling the solution too quickly can cause the solute to crash out of solution faster than it can organize into a stable crystal lattice, resulting in a disordered liquid phase.[8]

Solutions:

  • Re-heat and Add More Solvent: The most immediate fix is to heat the solution until the oil redissolves completely. Then, add a small amount (10-20% more) of the hot solvent to decrease the saturation temperature.[1][2]

  • Slow Down the Cooling Rate: After redissolving, allow the solution to cool much more slowly. Insulate the flask by wrapping it in glass wool or placing it in a large beaker of hot water (a makeshift water jacket) and allowing it to cool to room temperature over several hours. Very slow cooling is often key to preventing oil formation.[1]

  • Change the Solvent System: Select a solvent with a lower boiling point. This ensures that the solution temperature is below the melting point of your compound when saturation is reached. Alternatively, use a mixed-solvent system where your compound has lower solubility.

Below is a workflow to address oiling out:

G start Oiling Out Occurs reheat Re-heat to Redissolve Oil start->reheat add_solvent Add More Solvent (10-20%) reheat->add_solvent slow_cool Cool Very Slowly (e.g., in insulated bath) add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Isolate Crystals check_crystals->success Yes failure Failure: Oil Persists check_crystals->failure No change_solvent Change Solvent System: - Lower boiling point solvent - Different polarity - Solvent/antisolvent pair failure->change_solvent purify Consider pre-purification (e.g., chromatography) to remove impurities failure->purify

Caption: Troubleshooting workflow for an "oiling out" event.

Issue 3: Poor Crystal Quality (Fine Needles, Plates, or Amorphous Powder)

Q: My compound crystallizes, but I'm getting very fine needles or an amorphous powder instead of well-formed crystals. How can I improve the crystal habit?

A: Crystal morphology, or "habit," is highly dependent on the kinetics of the crystallization process. Rapid crystallization, where nucleation is fast and growth is uncontrolled, often leads to high-surface-area forms like needles or simply a powder.

  • Underlying Cause: High Supersaturation / Rapid Cooling. When a solution becomes highly supersaturated very quickly, a massive number of nucleation sites form simultaneously. This leads to rapid growth and competition for the available solute, resulting in small, often needle-like crystals or a microcrystalline powder.[8]

Solutions:

  • Reduce the Rate of Supersaturation: The goal is to create a state of low, sustained supersaturation.

    • Slower Cooling: As mentioned previously, slowing the cooling rate is the most effective method.

    • Use Less Solute: Start with a slightly more dilute solution (use a bit more solvent than the bare minimum required for dissolution) to avoid hitting a very high level of supersaturation upon cooling.

  • Employ Advanced Crystallization Techniques:

    • Solvent/Antisolvent Diffusion: Dissolve your compound in a "good" solvent, then carefully layer a miscible "antisolvent" (in which the compound is insoluble) on top.[9] Slow diffusion at the interface will gently induce crystallization, often yielding high-quality single crystals.

    • Vapor Diffusion: Place a solution of your compound in a small open vial, and then place this vial inside a larger sealed jar containing a volatile antisolvent.[9] The vapor from the antisolvent will slowly diffuse into your solution, reducing solubility and promoting slow crystal growth.

Issue 4: Product is Colored or Appears Impure

Q: After crystallization, my product still has a yellow/brown tint or analytical data shows persistent impurities. How can I improve purity?

A: This indicates that impurities are co-crystallizing with your product. This can happen if the impurity has a similar structure to your target molecule or if it gets physically trapped within the crystal lattice during rapid growth.[10][11][12]

  • Underlying Cause 1: Structurally Similar Impurities. Impurities with similar shapes and functional groups can sometimes be incorporated directly into the crystal lattice of the desired compound.[10][13]

  • Underlying Cause 2: Inclusions. During rapid crystallization, pockets of the impurity-rich mother liquor can become trapped within the growing crystals.[13]

Solutions:

  • Perform a Second Recrystallization: The most straightforward approach is to repeat the entire process. The concentration of the impurity will be lower in the second round, making it more likely to remain in the mother liquor.

  • Use Activated Charcoal: For colored impurities, which are often large, polar, conjugated molecules, activated charcoal can be very effective. Add a small amount of charcoal (1-2% of your compound's weight) to the hot solution before filtration. The charcoal adsorbs the colored impurities on its high-surface-area matrix. Crucially, you must perform a hot filtration to remove the charcoal before cooling.

  • Thorough Washing: After filtering your final crystals, wash them with a small amount of ice-cold fresh solvent to remove any residual mother liquor adhering to the crystal surfaces.[13]

Frequently Asked Questions (FAQs)

Q1: How do I select the ideal solvent for crystallizing 2-(2-Hydroxy-5-nitrophenoxy)acetic acid?

The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[3][14] For a molecule like 2-(2-Hydroxy-5-nitrophenoxy)acetic acid, which contains polar hydroxyl and carboxylic acid groups, as well as a nitro group, polar solvents are a good starting point.

Solvent Selection Strategy:

  • "Like Dissolves Like": Start with polar solvents. Alcohols (ethanol, methanol), water, and acetic acid are good candidates.

  • Small-Scale Testing: Place a few milligrams of your compound in a test tube and add a few drops of a solvent.

    • Good Candidate: The solid is insoluble at room temperature but dissolves completely upon heating.

    • Poor Candidate: The solid dissolves immediately at room temperature (compound is too soluble).

    • Poor Candidate: The solid does not dissolve even when heated (compound is not soluble enough).

  • Consider Mixed Solvents: If a single solvent is not ideal, use a solvent pair.[3] Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol) and then slowly add a miscible "poor" or "antisolvent" (e.g., water or hexane) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then cool slowly.

SolventBoiling Point (°C)PolarityNotes for Carboxylic Acids
Water100Very HighGood for polar compounds, often used with ethanol.[15]
Ethanol78HighExcellent general-purpose solvent for polar molecules.[15][16]
Methanol65HighSimilar to ethanol but more volatile.[16]
Acetone56Medium-HighCan be effective, but its low boiling point may not provide a large solubility differential.[16]
Ethyl Acetate77MediumGood for moderately polar compounds.[16]
Acetic Acid118HighCan be a good solvent for carboxylic acids due to hydrogen bonding, but can be difficult to remove.

Q2: What is polymorphism and could it be affecting my results?

Polymorphism is the ability of a compound to exist in more than one crystal structure.[17][18][19] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability.[17][18] It is estimated that over 50% of organic compounds can exhibit polymorphism.[17] It is plausible that inconsistent crystallization results (e.g., sometimes getting needles, other times plates) could be due to the formation of different polymorphs under slightly different conditions (e.g., solvent, cooling rate).[20]

Q3: How does pH affect the crystallization of a carboxylic acid?

The pH of the solution is critical. 2-(2-Hydroxy-5-nitrophenoxy)acetic acid is an acid. In a basic solution (high pH), it will be deprotonated to its carboxylate salt form. This salt is typically much more soluble in aqueous media than the neutral acid, and it will not crystallize. Crystallization from aqueous systems should be performed under neutral or acidic conditions (low pH) to ensure the compound is in its protonated, less soluble form.[21]

Key Experimental Protocols

Protocol 1: Standard Recrystallization
  • Place the crude 2-(2-Hydroxy-5-nitrophenoxy)acetic acid in an Erlenmeyer flask.

  • Add the chosen solvent in small portions while heating the flask (e.g., on a hot plate) to a gentle boil. Continue adding solvent until the solid just dissolves.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Perform a hot filtration through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), washing them with a small volume of ice-cold solvent.

  • Dry the crystals thoroughly to remove any residual solvent.

Protocol 2: Inducing Crystallization

If crystals do not form after step 6 in the protocol above:

  • Scratching: Gently scratch the inner wall of the flask at the surface of the solution with a glass rod.

  • Seeding: Add one or two tiny crystals of the pure compound to the solution.

  • Concentration: If the solution is too dilute, heat it to evaporate some of the solvent and repeat the cooling process.

References

  • Oiling Out in Crystallization. (n.d.). Mettler-Toledo. Retrieved from [Link]

  • Acevedo, D., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Organic Process Research & Development. Retrieved from [Link]

  • Guide for crystallization. (n.d.). EPFL. Retrieved from [Link]

  • Polymorphism of a Compound. (n.d.). Michigan State University. Retrieved from [Link]

  • Choi, H. (2021). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Graduate Theses and Dissertations. Iowa State University. Retrieved from [Link]

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. Retrieved from [Link]

  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. (2021). MDPI. Retrieved from [Link]

  • Polymorphism (Chapter 14) - Industrial Crystallization. (n.d.). Cambridge University Press. Retrieved from [Link]

  • Crystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Chew, J. W., et al. (2007). Effects of impurities on crystal growth processes. ScholarBank@NUS. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler-Toledo. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Polymorphism. (n.d.). Molecular Energetics Group. Retrieved from [Link]

  • A Comparative Study of Impurity Effects on Protein Crystallization. (2015). University of Groningen research portal. Retrieved from [Link]

  • Crystallisation Techniques. (2006). University of Cambridge. Retrieved from [Link]

  • Conformational Polymorphism in Organic Crystals. (2008). Accounts of Chemical Research. Retrieved from [Link]

  • Alvarez, A. J., & Myerson, A. S. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. Retrieved from [Link]

  • Crystallization. (n.d.). Wikipedia. Retrieved from [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment. (2025). Zhanghua. Retrieved from [Link]

  • Crystal polymorphism. (n.d.). Wikipedia. Retrieved from [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization. (1972). Google Patents.
  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Recrystallization and Crystallization. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Carboxylic Acids and Derivatives Revision Guide. (n.d.). Chemrevise. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Los Angeles. Retrieved from [Link]

  • Solvents and solubilities. (n.d.). MicroChemicals. Retrieved from [Link]

  • (2-Nitrophenoxy)acetic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-(2-Hydroxy-5-nitrophenoxy)acetic acid. (n.d.). AA Blocks. Retrieved from [Link]

  • Synthesis of 2-(2-formylphenoxy)acetic acids. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Hydroxy(2-hydroxyphenyl)acetic acid Properties. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Chemical Properties of 2-(2,5-dihydroxyphenyl)acetic acid. (n.d.). Cheméo. Retrieved from [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. Retrieved from [Link]

  • Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. (n.d.). ChemRxiv. Retrieved from [Link]

  • Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. (n.d.). European Journal of Chemistry. Retrieved from [Link]

Sources

Optimization

Common experimental errors when working with 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

Welcome to the Technical Support Center for 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5). This guide is designed for researchers utilizing this compound as a building block in organic synthesis, a ligand in...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5).

This guide is designed for researchers utilizing this compound as a building block in organic synthesis, a ligand in coordination chemistry, or a probe in biological assays. The following protocols and troubleshooting steps address the specific physicochemical challenges posed by the nitro-substituted phenoxyacetic acid scaffold.

Compound Profile & Technical Specifications

PropertySpecificationCritical Note
CAS Number 52427-09-5Verify against "Ethyl..."[1][2] derivatives which are common impurities.
Formula C₈H₇NO₆MW: 213.14 g/mol
Functional Groups Carboxylic Acid, Phenol, Nitro, EtherMultiple reactive sites; pH-dependent solubility.
pKa (Estimated) COOH: ~3.0–3.5; Phenol: ~7.0–7.5The nitro group increases acidity of the phenol.
Appearance Yellow to pale brown solidLight Sensitive. Nitro compounds often degrade/darken under UV.
Solubility DMSO, Methanol, Basic WaterInsoluble in neutral/acidic water.

Module 1: Solubility & Solution Preparation

The most frequent user tickets involve precipitation in biological buffers or failure to dissolve in aqueous media.

Q: Why does the compound remain a suspension in water even after vortexing?

Diagnosis: The compound exists as a free acid and a phenol. In neutral water (pH 7), the carboxylic acid may partially ionize, but the lipophilic nitro-aromatic ring dominates, preventing solvation. The Fix: You must convert the carboxylic acid to its salt form.

  • Suspend the solid in water.

  • Add 1.0–1.1 equivalents of NaOH or KOH .

  • Vortex. The solution should turn clear and potentially yellow (due to phenolate formation).

  • Caution: Do not exceed pH 9 unless necessary, as the phenol will deprotonate, altering the compound's electronic state and potentially its biological activity.

Q: My DMSO stock solution precipitated when added to the cell culture media. Why?

Diagnosis: This is the "Solvent Shock" or "Crash-out" effect. When a high-concentration DMSO stock (e.g., 100 mM) is diluted into an aqueous buffer (pH 7.4), the local solubility drops instantly. The Fix:

  • Step-Down Dilution: Do not jump from 100% DMSO to 1% DMSO. Create an intermediate working solution (e.g., 10% DMSO in buffer) before the final spike.

  • pH Check: Ensure the culture media is well-buffered. If the addition of the acidic compound lowers the local pH, it will precipitate.

Solubility_Troubleshooting Start Start: Solid Compound Solvent Choose Solvent Start->Solvent Water Water/Buffer Solvent->Water For Bio Assay Organic DMSO/Methanol Solvent->Organic For Stock Check_pH Check pH Water->Check_pH Crash Dilution into Media Organic->Crash Base_Add Add 1 eq. NaOH/KOH Check_pH->Base_Add If pH < 8 Success_Aq Clear Aqueous Solution (Salt Form) Base_Add->Success_Aq Precip Precipitation Observed? Crash->Precip Fix_Precip Use Step-Down Dilution Check Final pH Precip->Fix_Precip Yes

Figure 1: Decision tree for solubilizing 2-(2-Hydroxy-5-nitrophenoxy)acetic acid without precipitation.

Module 2: Synthesis & Reactivity

Common errors when using this compound as a scaffold for further derivatization.

Q: I tried to esterify the carboxylic acid, but the yield is low. Is the phenol interfering?

Diagnosis: Yes. While the carboxylic acid is the primary target for esterification, the 2-hydroxy group (phenol) is ortho to the ether linkage. This creates two issues:

  • Steric Hindrance/Hydrogen Bonding: The phenol proton can hydrogen bond with the ether oxygen or the carboxyl carbonyl, locking the molecule in a conformation that slows reaction kinetics.

  • Competing Nucleophile: Under aggressive conditions (e.g., acid chloride formation), the phenol can react to form esters (self-polymerization or side products).

The Fix:

  • Protect the Phenol: Acetylate the phenol (using acetic anhydride) or protect it as a benzyl ether before activating the carboxylic acid.

  • Mild Activation: Use EDC/NHS or DCC coupling reagents rather than Thionyl Chloride (

    
    ) to avoid attacking the phenol.
    
Q: The reaction mixture turned dark red/brown. Did the compound decompose?

Diagnosis: This is characteristic of Nitro Group Reduction or Phenolate Oxidation .

  • If you used a reducing agent (e.g.,

    
    , Hydrogenation), the nitro group (
    
    
    
    ) likely reduced to an amine (
    
    
    ) or hydroxylamine.
  • If the pH was high (>10), the phenolate anion is electron-rich and susceptible to air oxidation, forming quinone-like species (dark colored).

The Fix:

  • Avoid strong reducing environments unless amine formation is intended.

  • Perform reactions under Nitrogen/Argon atmosphere if using basic conditions.

Module 3: Analytical Characterization (HPLC & UV-Vis)

Q: Why does the HPLC peak tail significantly?

Diagnosis: The free carboxylic acid interacts with the silanol groups on the C18 column stationary phase. The Fix:

  • Acidify Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both Water and Acetonitrile mobile phases. This protonates the acid (

    
    ), reducing interaction with the column.
    
  • Buffer pH: Alternatively, use a phosphate buffer at pH 2.5.

Q: The UV-Vis spectrum shifts depending on the day. Is the compound unstable?

Diagnosis: Likely not unstable, but pH-sensitive . The compound is a chromophore with two ionizable groups.

  • Acidic pH: Protonated form (Yellowish).

  • Basic pH: Phenolate/Carboxylate form (Deep Yellow/Orange). The Fix: Always buffer your samples for UV-Vis. Small changes in solvent acidity (e.g., absorption of

    
     from air) can shift the equilibrium and the 
    
    
    
    .

Module 4: Biological Assay Interference

Q: We see unexpected toxicity in plant/cell assays. Is it the nitro group?

Diagnosis:

  • Auxin Activity: As a phenoxyacetic acid derivative (structurally similar to 2,4-D), this compound may act as an auxin mimic or anti-auxin in plant systems, disrupting growth signaling at micromolar concentrations.

  • Uncoupler Effect: Nitrophenols (like 2,4-Dinitrophenol) are known uncouplers of oxidative phosphorylation in mitochondria. The 2-hydroxy-5-nitro motif suggests this mechanism is possible in mammalian cells.

The Fix:

  • Control: Run a "scaffold control" using Phenoxyacetic acid (lacking the nitro/hydroxy groups) to distinguish specific activity from general toxicity.

  • Chelation Check: The O-phenoxy / COOH / O-phenol triad is a potential metal chelator. Ensure the observed effect isn't due to stripping essential metals (

    
    ) from the media.
    

Interference_Pathway Compound 2-(2-Hydroxy-5-nitro phenoxy)acetic acid Path1 Mitochondrial Uncoupling Compound->Path1 Nitro-phenol moiety Path2 Auxin Receptor Binding Compound->Path2 Phenoxy-acid moiety Path3 Metal Chelation (Fe, Mg) Compound->Path3 Tridentate Ligand? Result1 ATP Depletion (Cytotoxicity) Path1->Result1 Result2 Growth Disruption (Plant Assays) Path2->Result2 Result3 Enzyme Inhibition (False Positive) Path3->Result3

Figure 2: Potential mechanisms of biological interference and toxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77337, (2-Nitrophenyl)acetic acid derivatives. Retrieved from [Link](Note: General reference for nitrophenoxyacetic acid derivatives properties).

  • Perrin, D. D., & Armarego, W. L. F. (1988).Purification of Laboratory Chemicals. Pergamon Press. (Standard text for purification and handling of organic acids/phenols).
  • Hansch, C., et al. (1995).Chem-Bio Informatics Journal: pKa prediction of substituted phenols and benzoic acids.

Sources

Troubleshooting

Methods for removing impurities from crude 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

The following technical guide is structured as a Tier-3 Support Resource for process chemists and purification scientists. It synthesizes established organic workup methodologies with specific physicochemical properties...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier-3 Support Resource for process chemists and purification scientists. It synthesizes established organic workup methodologies with specific physicochemical properties of nitro-substituted phenoxyacetic acids.[1][2]

Ticket ID: PUR-2H5N-AA Status: Open Assigned Specialist: Senior Application Scientist[1][2]

Executive Summary

The purification of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 63349-39-3 analog/derivative) presents a specific challenge: separating the desired mono-alkylated product from the unreacted starting material (4-nitrocatechol ) and the over-alkylated byproduct (bis-alkylated impurity ).[1][2]

This guide replaces generic advice with a chemically grounded "Selectivity Filter" protocol. We utilize the pKa differences between the phenolic hydroxyl and the carboxylic acid moiety to achieve separation.

Module 1: Diagnostic Triage

Before starting a new purification batch, compare your crude material against this diagnostic table to select the correct workflow.

ObservationProbable ImpurityDiagnostic CheckRecommended Action
Dark Brown/Black Tar Oxidized Quinones / PolymersTLC shows baseline streakActivated Charcoal Treatment (See Module 2, Step 3)
Sticky/Oiling Out Residual Solvent / Eutectic MixNMR: Broad solvent peaksAzeotropic Drying followed by slow cooling with seeding.[1][2]
Yellow Persistent Solid Unreacted 4-NitrocatecholTLC: Spot at lower Rf than productBicarbonate Wash (See Module 2, Step 1)
High Melting Point Bis-alkylated byproductHPLC: Peak at short retention (polar)Fractional Crystallization (Water-rich solvent)

Module 2: The "Golden Path" Purification Protocol

This protocol is designed to be self-validating.[1][2] If a step fails (e.g., no precipitate forms), the chemistry indicates exactly where the product is lost.

Phase A: Chemo-Selective Extraction (The pKa Filter)

Objective: Remove unreacted starting material (4-nitrocatechol) and non-acidic tars.[1][2]

Logic: The product contains a carboxylic acid (pKa ~3.5) and a phenol (pKa ~7.2). The starting material is a diphenol (pKa ~7.0). By using a weak base (NaHCO₃ , pH ~8.5), we solubilize the carboxylic acid product completely, while the phenolic starting material remains in equilibrium and can be washed away with organic solvents [1, 12].

  • Dissolution: Suspend the crude orange/brown solid in 5% NaHCO₃ (aq) (10 mL per gram of crude). Stir for 20 minutes.

    • Checkpoint: The solution should be dark orange. If solids remain, filter them off (these are likely inorganic salts or neutral tars).

  • The Wash: Extract the aqueous layer twice with Ethyl Acetate (EtOAc) .

    • Mechanism:[3][4][5] Unreacted 4-nitrocatechol and neutral organic impurities partition into the EtOAc.[1][2] The desired product (as a carboxylate salt) stays in the water.

  • Precipitation: Cool the aqueous layer to 5°C. Slowly add 6M HCl dropwise until pH reaches ~1-2.

    • Observation: The product should precipitate as a light yellow/beige solid.

    • Troubleshooting: If oiling occurs, scratch the flask walls or add a seed crystal.

Phase B: Recrystallization (The Polarity Filter)

Objective: Remove the bis-alkylated impurity and trace salts.[1][2]

Logic: The bis-alkylated impurity (dicarboxylic acid) is significantly more soluble in hot water than the mono-acid product due to having two solubilizing carboxylate groups.[1][2]

  • Solvent Choice: Use Water:Ethanol (9:1) or pure Water [1, 6].

    • Note: Avoid pure ethanol or methanol, as the solubility curve is often too steep, leading to low recovery.

  • The Process:

    • Suspend the wet cake from Phase A in minimum boiling water.

    • Add Ethanol dropwise only if dissolution is incomplete at boiling.

    • Charcoal Step: If the solution is dark brown, add Activated Charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite [1].

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT), then to 4°C.

    • Critical: Rapid cooling traps impurities. Slow cooling excludes the bis-acid from the crystal lattice.[1][2]

Module 3: Visualization of the Workflow

The following diagram illustrates the chemical logic driving the separation process.

PurificationLogic Crude Crude Mixture (Product + SM + Bis-Impurity + Tars) Bicarb Dissolve in 5% NaHCO3 (pH ~8.5) Crude->Bicarb Wash Wash with Ethyl Acetate Bicarb->Wash OrgLayer Organic Layer: Unreacted 4-Nitrocatechol Neutral Tars Wash->OrgLayer Extracts Neutrals/Phenols AqLayer Aqueous Layer: Product (Carboxylate) Bis-Impurity (Di-Carboxylate) Wash->AqLayer Retains Acids Acidify Acidify with HCl to pH 1 AqLayer->Acidify Precipitate Precipitate: Crude Product + Trace Bis Acidify->Precipitate Solid forms Filtrate Filtrate: Salts + Soluble Bis-Impurity Acidify->Filtrate Remains in solution Recryst Recrystallization (Water/EtOH) Precipitate->Recryst Final Pure 2-(2-Hydroxy-5-nitrophenoxy)acetic acid Recryst->Final

Caption: Flowchart demonstrating the chemo-selective separation of phenols from carboxylic acids followed by polarity-based crystallization.

Module 4: Troubleshooting & FAQs

Q1: The product "oils out" instead of crystallizing during acidification. What is happening?

Diagnosis: This is a common phenomenon with nitro-phenols, often caused by the presence of residual ethyl acetate or high concentrations of impurities lowering the melting point.[1] Corrective Action:

  • Ensure all Ethyl Acetate is removed from the aqueous layer before acidification. Briefly rotovap the aqueous layer (mild vacuum, 40°C) to strip organics.

  • If oil forms, reheat the aqueous mixture until the oil dissolves, then turn off the stirrer and let it cool very slowly (wrap the flask in foil).

  • Seeding: Add a tiny crystal of pure product when the solution is cloudy [1, 5].

Q2: I still see a spot for 4-nitrocatechol on my TLC after the bicarbonate wash.

Diagnosis: The pKa of 4-nitrocatechol (~7.[1][2]0) is close enough to the buffering range of bicarbonate that some phenolate anion forms and stays in the water. Corrective Action:

  • Method A: Repeat the EtOAc wash 2 more times.

  • Method B (Aggressive): Adjust the pH of the bicarbonate solution to exactly pH 6.0-6.5 using dilute HCl before the EtOAc wash.[1] At this pH, the carboxylic acid product (pKa ~3.5) is still ionized (water-soluble), but the nitrocatechol is largely protonated (organic-soluble) [10].[1][2]

Q3: The solid is persistently dark brown.

Diagnosis: Oxidative degradation products (quinones) are trapped in the crystal lattice. These are often trace by mass but highly colored. Corrective Action: Perform a "Charcoal Filtration" during the hot stage of recrystallization. Use activated carbon (not just charcoal). Ensure you filter while the solution is near boiling to prevent premature crystallization on the filter paper [1].

Q4: My yield is low (<40%). Where did it go?

Diagnosis: The product has moderate water solubility, especially if the pH isn't low enough or the volume is too high. Corrective Action:

  • Check the pH of the filtrate; it must be < 2.

  • Concentrate the mother liquor (filtrate) from the recrystallization step to half volume and cool again to harvest a "second crop."

  • Salting Out: Add NaCl to the aqueous phase during the acidification step to decrease the solubility of the organic acid (Common Ion Effect/Salting Out) [17].

References

  • Tu.edu.iq. Recrystallization and Solvent Selection. Available at: [Link][1][2]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link][1][2]

  • PrepChem.com. Synthesis of [p-(p-Nitrophenoxy)phenyl]acetic Acid. (Analogous chemistry). Available at: [Link][1][2]

  • Google Patents. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.[1][2] Available at: [1][2]

  • Miami University. Isolation and Purification of Organic Compounds Recrystallization. Available at: [Link][1][2]

  • MDPI. Synthesis of 2-(5-(2-Aminopropyl)-2-hydroxyphenyl)acetic Acid. Available at: [Link][1][2]

  • NIH PubMed. Identification and Quantification of 4-Nitrocatechol.[1][2] Available at: [Link][1][2]

  • UCC.ie. Impurity Occurrence and Removal in Crystalline Products. Available at: [Link][1][2]

  • IAS.ac.in. New strategies for separations through reactions. Available at: [Link][1][2]

  • MDPI. Separation and Enrichment of Selected Polar and Non-Polar Organic Micro-Pollutants. Available at: [Link][1][2]

Sources

Optimization

Technical Support Center: Scaling Up the Production of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the production of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid. It addresses common challenges and o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on scaling up the production of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid. It addresses common challenges and offers practical, field-proven solutions in a question-and-answer format.

Section 1: Frequently Asked Questions (FAQs)

This section covers broader questions regarding the synthesis and scale-up of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid.

Q1: What is the most common synthetic route for producing 2-(2-Hydroxy-5-nitrophenoxy)acetic acid at a laboratory scale?

The most prevalent and reliable method for synthesizing 2-(2-Hydroxy-5-nitrophenoxy)acetic acid is the Williamson ether synthesis.[1][2][3] This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.[1][3] Specifically, it is the reaction between 2-hydroxy-5-nitrophenol and an activated halide like chloroacetic acid.[1]

Q2: What are the primary challenges when scaling up the Williamson ether synthesis for this compound?

Scaling up this synthesis presents several challenges:

  • Reaction Control: Maintaining uniform temperature and mixing in larger reactors is crucial to prevent localized overheating, which can lead to side reactions.[1]

  • Side Reactions: The most common side reaction is the E2 elimination, which becomes more significant at higher temperatures.[1][2]

  • Workup and Purification: Handling larger volumes during extraction and crystallization can be cumbersome and may lead to product loss.

  • Reagent Handling: Safe handling and dispensing of large quantities of corrosive and potentially hazardous reagents like potassium hydroxide and chloroacetic acid are critical.

Q3: Are there alternative synthetic routes to consider for large-scale production?

While Williamson ether synthesis is common, other routes could be explored for industrial-scale production. For instance, processes starting from different precursors or employing catalytic systems might offer advantages in terms of yield, safety, and waste reduction.[4][5] However, each alternative route requires thorough optimization and validation.

Q4: How can I monitor the progress and purity of the reaction?

For real-time monitoring, Thin-Layer Chromatography (TLC) is a quick and effective method.[6] For more quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.[6]

Q5: What are the key safety precautions to take during scale-up?
  • Always work in a well-ventilated area or a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Be cautious when handling corrosive bases like potassium hydroxide and the irritant chloroacetic acid.[7]

  • When acidifying the reaction mixture, add the acid slowly to control the exothermic reaction and potential foaming.[7]

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides step-by-step solutions.

Problem Potential Causes Solutions
Low or No Product Yield Inactive base (e.g., KOH) due to moisture absorption.[1]Use freshly opened or properly stored base. Ensure anhydrous conditions if using a moisture-sensitive base.
Incomplete deprotonation of the phenol.Consider using a stronger base or increasing the reaction time for phenoxide formation.
Low reaction temperature.Ensure the reaction is heated to an appropriate temperature to achieve a reasonable rate (typically 50-100 °C for Williamson ether synthesis).[1]
Product is an Oil or Fails to Crystallize Presence of impurities that inhibit crystallization.Purify the crude product using column chromatography before attempting recrystallization.
Incorrect recrystallization solvent or conditions.Experiment with different solvent systems. A solvent pair like ethyl acetate/hexanes can be effective if "oiling out" occurs.[6] Ensure the solution is not supersaturated before cooling.
Product is Colored (Yellow/Brown) Presence of colored impurities from starting materials or side reactions.Treat the hot recrystallization solution with a small amount of activated charcoal to adsorb colored impurities.[6] Perform multiple recrystallizations if necessary.[6]
Formation of Significant Side Products E2 elimination is a common competing reaction, especially at high temperatures.[1][2]Maintain controlled reflux and avoid excessive temperatures.[1] The choice of a primary alkyl halide (like chloroacetic acid) minimizes this side reaction.[1][3]
Alkylation on the aromatic ring instead of the hydroxyl group.This can occur as the aryloxide is an ambident nucleophile.[3] Optimizing reaction conditions (solvent, temperature) can favor O-alkylation.
Difficulty in Separating Product from Unreacted Starting Material Similar polarities of the product and starting phenol.Utilize an extractive workup. After the reaction, the acidic product can be extracted into an organic solvent from an acidified aqueous solution.[6] The unreacted phenol will have different solubility properties.

Section 3: Experimental Protocols and Workflows

Protocol 1: Synthesis of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid via Williamson Ether Synthesis

This protocol is adapted from established Williamson ether synthesis procedures.[1][8]

Step 1: Phenoxide Formation

  • In a suitable round-bottom flask, dissolve potassium hydroxide in water.

  • Add 2-hydroxy-5-nitrophenol to the flask and swirl until a homogeneous solution is formed.[1]

Step 2: Ether Formation

  • Fit the flask with a reflux condenser and add boiling stones.

  • Heat the solution to a gentle boil.

  • Slowly add a solution of chloroacetic acid.

  • Continue to reflux the mixture for a specified time to ensure the reaction goes to completion.[1]

Step 3: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water.

  • Carefully acidify the solution with an acid like hydrochloric acid to a pH of 1-4.[6][7]

  • Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.[6]

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

  • Recrystallize the crude solid from a suitable solvent, such as boiling water, to obtain the pure 2-(2-Hydroxy-5-nitrophenoxy)acetic acid.[1]

Workflow Diagrams

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products & Purification 2_hydroxy_5_nitrophenol 2-Hydroxy-5-nitrophenol phenoxide_formation Phenoxide Formation 2_hydroxy_5_nitrophenol->phenoxide_formation Deprotonation chloroacetic_acid Chloroacetic Acid nucleophilic_attack SN2 Nucleophilic Attack chloroacetic_acid->nucleophilic_attack base Base (e.g., KOH) base->phenoxide_formation phenoxide_formation->nucleophilic_attack crude_product Crude Product nucleophilic_attack->crude_product purification Workup & Recrystallization crude_product->purification purified_product Purified 2-(2-Hydroxy-5- nitrophenoxy)acetic acid purification->purified_product

Caption: General workflow for Williamson ether synthesis.

Troubleshooting_Logic start Experiment Outcome low_yield Low Yield start->low_yield Unsatisfactory impure_product Impure Product start->impure_product Unsatisfactory good_yield Successful Synthesis start->good_yield Satisfactory check_reagents Check Reagent Activity low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time) low_yield->check_conditions analyze_impurities Analyze Impurities (TLC, HPLC) impure_product->analyze_impurities optimize_purification Optimize Recrystallization/ Chromatography optimize_workup Optimize Workup/Extraction analyze_impurities->optimize_workup analyze_impurities->optimize_purification

Caption: Troubleshooting decision-making workflow.

Section 4: References

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20090247781A1 - Synthesis of phenoxyacetic acid derivatives. Retrieved from

  • PMC. (n.d.). A scalable and green one-minute synthesis of substituted phenols. Retrieved from [Link]

  • Google Patents. (n.d.). CN103058855A - Method for synthesizing phenoxyacetic acid derivative. Retrieved from

  • Google Patents. (n.d.). WO2013056488A1 - Phenoxyacetic acid derivative synthesis method. Retrieved from

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Resolving peak tailing issues in HPLC analysis of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

Welcome to the technical support center dedicated to resolving common chromatographic challenges encountered during the analysis of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving common chromatographic challenges encountered during the analysis of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are experiencing issues with peak tailing, a prevalent problem that can compromise the accuracy, resolution, and sensitivity of your HPLC method. Here, we will dissect the underlying causes of this issue and provide a systematic, evidence-based approach to troubleshooting and resolution.

Part 1: Understanding the Core Problem - Frequently Asked Questions

This section addresses the fundamental questions regarding peak tailing and the specific chemical nature of our target analyte.

Q1: What exactly is peak tailing in HPLC, and why is it detrimental to my analysis?

Peak tailing is a distortion where the back half of a chromatographic peak is broader than the front half, creating an asymmetric "tail".[1][2] In an ideal separation, a peak should be perfectly symmetrical, known as a Gaussian shape. We measure this asymmetry using the Tailing Factor (Tf) or Asymmetry Factor (As) , where a value of 1.0 signifies a perfect peak. A value greater than 1.2 often indicates a problem that needs addressing.[3]

Resolving peak tailing is critical for three main reasons:

  • Inaccurate Quantification: Tailing complicates peak integration, leading to inconsistent and erroneous calculations of the analyte's concentration.[3]

  • Reduced Resolution: Tailing peaks can bleed into and obscure adjacent peaks, making it impossible to separate and quantify individual components in a mixture.[2][3]

  • Decreased Sensitivity: As a peak tails, its height decreases, which lowers the signal-to-noise ratio and can negatively impact the method's limit of detection (LOD) and limit of quantification (LOQ).

Q2: What chemical properties of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid make it so susceptible to peak tailing?

The structure of this molecule contains several functional groups that can lead to undesirable interactions within an HPLC system:

  • Acidic Carboxylic Acid Group (-COOH): This is the primary acidic functional group. For acidic compounds, if the mobile phase pH is not sufficiently low (at least 1.5-2 pH units below the analyte's pKa), the compound will exist in both its protonated (neutral) and deprotonated (anionic) forms.[4] These two forms have different interactions with the stationary phase, resulting in a broadened or split peak that manifests as tailing.[5][6][7]

  • Polar Phenolic Hydroxyl Group (-OH): This polar group can engage in strong hydrogen bonding with active sites on the stationary phase.

  • Potential for Metal Chelation: The ortho-positioning of the hydroxyl and carboxylic acid groups creates a classic bidentate chelation site. This means the molecule can strongly bind to trace metal ions (e.g., iron, nickel) that may be present in the stainless-steel components of the HPLC system (tubing, frits) or as impurities in the silica packing material itself.[8][9][10][11] This interaction acts as a powerful secondary retention mechanism, causing severe peak tailing.[10]

Q3: On my standard C18 column, what is the most probable cause of the peak tailing I'm observing?

For a polar acidic molecule like this, the most common culprit is secondary interactions with residual silanol groups on the surface of the silica-based C18 stationary phase.[2][8][12][13]

Even after the C18 chains are chemically bonded to the silica support, many unreacted silanol groups (Si-OH) remain. Some of these silanols, particularly the most acidic "free" silanols, can become deprotonated (Si-O⁻) at mobile phase pH values above ~3.5-4.[14] Your analyte's polar groups can then interact strongly with these sites through hydrogen bonding or ion-exchange, creating a secondary, non-ideal retention mechanism that delays a portion of the analyte molecules and causes the characteristic peak tail.[2][12]

cluster_0 Silica Surface cluster_1 Analyte Si-O-Si Si-O-Si Silanol Si-O⁻ Si-O-Si2 Si-O-Si Analyte 2-(2-Hydroxy-5-nitrophenoxy) acetic acid Analyte->Silanol Strong Secondary Interaction (Causes Tailing)

Caption: Mechanism of peak tailing via silanol interaction.

Part 2: A Systematic Guide to Troubleshooting and Optimization

Follow this logical workflow to diagnose and systematically eliminate peak tailing.

G start Peak Tailing Observed ph_check Step 1: Optimize Mobile Phase pH (Target: pH 2.5-3.0) start->ph_check success Symmetrical Peak Achieved ph_check->success Resolved? fail Issue Persists ph_check->fail Tailing remains? additive_check Step 2: Evaluate Mobile Phase Additive (Try 0.1% TFA instead of Formic Acid) additive_check->success Resolved? fail2 Issue Persists additive_check->fail2 Tailing remains? metal_check Step 3: Investigate Metal Chelation (Passivate system with EDTA) metal_check->success Resolved? fail3 Issue Persists metal_check->fail3 Tailing remains? column_check Step 4: Select an Alternative Column (High-purity end-capped, Polar-Embedded, or Phenyl) column_check->success fail->additive_check fail2->metal_check fail3->column_check

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Question: My peak is tailing on a standard C18 column. Where do I start?

Answer: Always begin by optimizing the mobile phase pH. It is the most influential parameter for controlling the retention and peak shape of ionizable compounds like yours.[4][5][6] The goal is to fully protonate the carboxylic acid group, ensuring the analyte is in a single, uncharged state, which minimizes interactions with silanols and provides consistent retention.

Experimental Protocol 1: Mobile Phase pH Optimization

  • Objective: To suppress the ionization of the analyte's carboxylic acid group.

  • Materials: Mobile phase (e.g., Water/Acetonitrile), high-purity acidifier (Formic Acid or Phosphoric Acid), calibrated pH meter.

  • Procedure:

    • Preparation: Prepare the aqueous portion of your mobile phase.

    • Acidification: Add a small amount of acidifier to the aqueous phase to lower the pH. A good target for this analyte is pH 2.5 - 3.0 .[3][12] For example, a 0.1% (v/v) concentration of formic acid in water typically yields a pH of ~2.7. Verify the final pH with a meter.

    • Equilibration: Flush the column with the new, low-pH mobile phase for at least 20 column volumes, or until you achieve a stable baseline.

    • Analysis: Inject your sample and evaluate the peak shape. You should observe a significant improvement in symmetry.

Question: I've lowered the pH to 2.7 with formic acid, but there's still a noticeable tail. What's my next move?

Answer: If tailing persists at low pH, it's likely due to residual silanol interactions that are not fully mitigated by pH control alone. The choice of acidic additive becomes crucial here. While formic acid is excellent for MS compatibility, trifluoroacetic acid (TFA) is often more effective at improving peak shape.[15][16]

TFA is a much stronger acid, which ensures complete protonation of silanols.[16] More importantly, it acts as an ion-pairing reagent . The trifluoroacetate anion can pair with any positively charged sites on the column or analyte and can also mask the silanol groups, effectively shielding them from interacting with your analyte.[17][18]

ParameterFormic Acid (FA)Trifluoroacetic Acid (TFA)
Typical Concentration 0.1% (v/v)0.05% - 0.1% (v/v)
Approximate pH (in water) ~2.7~2.0
Pros - Excellent MS compatibility (volatile)[15]- Less ion suppression[15][19]- Superior peak shape for tailing compounds[18][19]- Stronger acid, better silanol suppression[16]- Acts as an ion-pairing agent[17]
Cons - Weaker acid, may not fully suppress silanol interactions[16]- Causes significant ion suppression in MS[15][19]- Can be difficult to remove from the column
Table 1: Comparison of Common Mobile Phase Additives.

Recommendation: Prepare a mobile phase using 0.1% TFA instead of formic acid and re-run your analysis. This often provides a dramatic improvement in peak symmetry.

Question: The peak shape is better with TFA, but it's still not perfect. Could metal chelation be the underlying issue?

Answer: Yes, this is a strong possibility. Given the analyte's structure, chelation with metal ions is a very likely cause of persistent tailing that isn't solved by pH or additives alone.[8][10][11] These interactions can be so strong that they require a targeted approach to eliminate.

Experimental Protocol 2: Diagnosing and Mitigating Metal Contamination

  • Objective: To remove metal ions from the HPLC system and prevent analyte-metal interactions.

  • Materials: Ethylenediaminetetraacetic acid (EDTA), metal-free water and solvents.

  • Procedure:

    • System Passivation (Offline): First, disconnect the HPLC column . This is critical to avoid damaging it.

    • Prepare a flushing solution of 0.1% EDTA in water.

    • Flush the entire HPLC system (pump, autosampler, tubing) with this solution at a low flow rate (e.g., 0.5 mL/min) for several hours or overnight.

    • Thoroughly flush the system with fresh, metal-free mobile phase to remove all traces of EDTA.

    • Analytical Solution (Online): For ongoing analysis, you can add a very low concentration of a chelating agent to your mobile phase and/or sample diluent. A concentration of 5-10 µM (micromolar) EDTA in the mobile phase is often sufficient to scavenge active metal ions during the run without significantly altering the chromatography.[10]

    • Hardware Consideration: If metal contamination is a recurring problem, consider replacing stainless steel components with biocompatible PEEK tubing and fittings where possible.

Question: I've tried everything with the mobile phase. Is it time to consider a different column?

Answer: Yes. If mobile phase optimization does not fully resolve the issue, the stationary phase itself is the next logical target. Modern HPLC columns offer a variety of chemistries designed to overcome the limitations of traditional C18 phases.

Column TypeMechanism & AdvantagesBest For...
Modern High-Purity, End-Capped C18 Uses ultra-pure "Type B" silica with minimal metal content and a dense bonding of C18 chains, followed by "end-capping" to chemically block most residual silanols.[2][12][14] This is the baseline for good performance.General purpose analysis when tailing is minimal to moderate.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the C18 chain.[20] This polar group shields residual silanols and makes the phase compatible with 100% aqueous mobile phases, preventing "phase collapse".[20]Highly polar analytes that require high aqueous mobile phases for retention.
Phenyl-Hexyl Phase The phenyl ring offers alternative selectivity through pi-pi interactions with aromatic analytes.[21] This can be beneficial for aromatic acids and bases and provides different retention characteristics than a C18.Aromatic compounds where C18 selectivity is not optimal.
Mixed-Mode (e.g., PS C18) Contains a positively charged functional group on the surface along with the C18 chains.[22] This provides enhanced retention and unique selectivity for polar acidic analytes through a combination of reversed-phase and ion-exchange mechanisms.Specifically designed to improve retention and peak shape for challenging polar acids.[22]
Table 2: Recommended Alternative HPLC Column Chemistries.

Recommendation: If you are using an older or generic C18 column, switching to a modern, high-purity, end-capped column from a reputable manufacturer is the first step. If tailing persists, a column with a polar-embedded or a specialized mixed-mode phase for acids would be the ideal next choice.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • Waters Corporation. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • LCGC International. (2020, November 13). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide.
  • Moravek. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations.
  • Hawach. (2025, October 28). Reasons for Peak Tailing of HPLC Column.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation.
  • MicroSolv Technology Corporation. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns.
  • GL Sciences. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More.
  • YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.
  • LCGC International. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents.
  • Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • Chromatography Forum. (2021, December 3). Big change in retention times switching from TFA to FA?
  • Sigma-Aldrich. (n.d.). 2-(2-hydroxy-5-nitrophenyl)acetic acid | 51794-07-1.
  • MICROSOLV. (2026, February 13). How to Purge Metal Contamination from HPLC Systems with EDTA.
  • ResearchGate. (2014, December 20). Why heavy metals produces peak tailing on reversed phase columns (ODS)?
  • National Center for Biotechnology Information. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Waters Corporation. (n.d.). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid.
  • National Center for Biotechnology Information. (n.d.). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology.
  • Royal Society of Chemistry. (2022, May 18). A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis.
  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
  • National Center for Biotechnology Information. (n.d.). CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION.
  • Cheméo. (n.d.). Chemical Properties of 2-(2,5-dihydroxyphenyl)acetic acid.
  • National Center for Biotechnology Information. (n.d.). (2-Nitrophenoxy)acetic acid | C8H7NO5 | CID 15883.
  • BLDpharm. (n.d.). 51794-07-1|2-(2-Hydroxy-5-nitrophenyl)acetic acid.
  • U.S. Environmental Protection Agency. (2025, October 15). Hydroxy(2-hydroxyphenyl)acetic acid Properties.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Antibacterial Efficacy of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the validation of new chemical entities is a cornerstone of preclinical development. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the validation of new chemical entities is a cornerstone of preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the antibacterial potential of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and compare its hypothetical performance against established antibiotics.

The compound in focus, 2-(2-Hydroxy-5-nitrophenoxy)acetic acid, belongs to the class of nitroaromatic compounds. These molecules are of significant interest as they often require bioactivation by bacterial nitroreductases to exert their antimicrobial effect.[1][2] This selective activation by enzymes predominantly found in bacteria can be a key feature for targeted therapy, potentially reducing host toxicity.[3] Our investigation will be grounded in the standardized methodologies set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[4][5][6]

The Rationale for a Multi-Faceted Experimental Approach

A single assay is insufficient to holistically define the antibacterial profile of a novel compound. Therefore, a multi-tiered strategy is essential. We will first determine the minimum concentration required to inhibit bacterial growth, known as the Minimum Inhibitory Concentration (MIC). Following this, we will ascertain the Minimum Bactericidal Concentration (MBC), which is the lowest concentration needed to kill a significant percentage of the bacterial population.[7][8] This distinction is critical; a bacteriostatic agent merely inhibits growth, while a bactericidal agent actively kills the bacteria. For many clinical applications, a bactericidal effect is highly desirable.

To provide a meaningful context for our findings, we will compare the activity of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid against two clinically relevant bacterial strains: Staphylococcus aureus (a Gram-positive pathogen) and Escherichia coli (a Gram-negative pathogen). Furthermore, we will include a well-characterized antibiotic, Ciprofloxacin, as a positive control to benchmark the performance of our test compound.

Experimental Design and Protocols

The following protocols are designed to be self-validating by including appropriate controls and adhering to international standards.

Bacterial Strains and Culture Conditions
  • Test Organisms:

    • Staphylococcus aureus (ATCC 25923)

    • Escherichia coli (ATCC 25922)

  • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Mueller-Hinton Agar (MHA) will be used for susceptibility testing, as recommended by CLSI.[4][5]

  • Inoculum Preparation: A standardized inoculum is crucial for reproducibility. Bacterial cultures will be grown to the mid-logarithmic phase and their density adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension will be further diluted to achieve the final desired inoculum concentration for each assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to quantify the in vitro activity of an antimicrobial agent.[9][10] We will employ the broth microdilution method.

Protocol:

  • Preparation of Test Compound and Control: Prepare a stock solution of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid and Ciprofloxacin. A two-fold serial dilution series of each compound will be prepared in a 96-well microtiter plate using CAMHB.

  • Inoculation: Each well will be inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: Wells containing only the bacterial inoculum in CAMHB to ensure the viability of the bacteria.

    • Sterility Control: Wells containing only sterile CAMHB to check for contamination.

  • Incubation: The microtiter plates will be incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Prepare Stock Solutions (Test Compound & Control) B Perform Serial Dilutions in 96-well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate Plate (37°C, 18-24h) D->E F Observe for Turbidity E->F G Determine MIC (Lowest concentration with no growth) F->G MBC_Workflow MIC_Plate MIC Plate with No Visible Growth Subculture Subculture Aliquots onto Mueller-Hinton Agar Plates MIC_Plate->Subculture Incubate Incubate Plates (37°C, 18-24h) Subculture->Incubate Count_CFU Count Colony-Forming Units (CFU) Incubate->Count_CFU Determine_MBC Determine MBC (≥99.9% kill rate) Count_CFU->Determine_MBC

Caption: Workflow for the Minimum Bactericidal Concentration (MBC) Assay.

Comparative Performance Data

The following tables summarize the hypothetical antibacterial activity of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid in comparison to Ciprofloxacin.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
2-(2-Hydroxy-5-nitrophenoxy)acetic acid1632
Ciprofloxacin0.50.25

Table 2: Minimum Bactericidal Concentration (MBC) in µg/mL

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
2-(2-Hydroxy-5-nitrophenoxy)acetic acid32>128
Ciprofloxacin10.5

Table 3: Interpretation of Antibacterial Activity (MBC/MIC Ratio)

CompoundStaphylococcus aureus (ATCC 25923)Escherichia coli (ATCC 25922)
2-(2-Hydroxy-5-nitrophenoxy)acetic acid2 (Bactericidal)>4 (Bacteriostatic)
Ciprofloxacin2 (Bactericidal)2 (Bactericidal)

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Discussion and Future Directions

Based on our hypothetical data, 2-(2-Hydroxy-5-nitrophenoxy)acetic acid demonstrates moderate antibacterial activity. The compound exhibits a bactericidal effect against the Gram-positive S. aureus and a bacteriostatic effect against the Gram-negative E. coli. The higher MIC and MBC values compared to the broad-spectrum antibiotic Ciprofloxacin suggest that further optimization of the chemical structure may be necessary to enhance its potency.

The differential activity against Gram-positive and Gram-negative bacteria is a common observation for novel antimicrobial compounds and could be attributed to differences in cell wall structure and the efficiency of drug uptake.

The proposed mechanism of action for nitroaromatic compounds involves reductive bioactivation. [1][2]This process can lead to the generation of reactive nitrogen species that can damage bacterial DNA and other critical cellular components. [3]

Mechanism_of_Action cluster_bacterium Bacterial Cell Compound 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (Prodrug) Nitroreductase Bacterial Nitroreductase Compound->Nitroreductase Enters Cell Reactive_Intermediates Reactive Nitrogen Species Nitroreductase->Reactive_Intermediates Reductive Activation Cellular_Damage DNA Damage & Protein Dysfunction Reactive_Intermediates->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: Proposed Mechanism of Action for Nitroaromatic Compounds.

Further investigations should focus on:

  • Spectrum of Activity: Testing against a broader panel of clinically relevant and drug-resistant bacterial strains.

  • Toxicity Profiling: Assessing the cytotoxicity of the compound against mammalian cell lines to determine its therapeutic index.

  • Mechanism of Action Studies: Confirming the proposed reductive bioactivation mechanism and identifying the specific cellular targets.

This guide provides a foundational framework for the initial validation of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid. By adhering to these rigorous, standardized protocols, researchers can generate high-quality, comparable data that is essential for the advancement of novel antibacterial agents in the drug discovery pipeline.

References

  • CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. [Link]

  • Nitroaromatic Antibiotics. Encyclopedia MDPI. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia MDPI. [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B). Bio-protocol. [Link]

  • Antimicrobial Activity of 5-membered Nitroheteroaromatic Compounds beyond Nitrofurans and Nitroimidazoles: Recent Progress. Bentham Science Publishers. [Link]

  • Lab Six: Minimum Bacteriocidal Concentration (MBC). [Link]

  • Minimum Bactericidal Concentration (MBC). Antimicrobial Testing Laboratory. [Link]

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation. PMC. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay Protocol. Hielscher Ultrasonics. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microchem Laboratory. [Link]

  • Minimum Inhibitory Concentration (MIC) / Minimum Bactericidal Concentration (MBC). Bridge PTS. [Link]

  • EUCAST: EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]

Sources

Comparative

Structure-activity relationship (SAR) studies of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid analogs

The following guide details the Structure-Activity Relationship (SAR) profile of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid and its analogs, positioning them within the landscape of non-steroidal anti-inflammatory drug (NSA...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the Structure-Activity Relationship (SAR) profile of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid and its analogs, positioning them within the landscape of non-steroidal anti-inflammatory drug (NSAID) development.

Executive Summary: The Quest for the "Safe" NSAID

The development of Next-Generation NSAIDs is driven by a singular clinical paradox: Potency vs. Safety . Traditional NSAIDs (e.g., Indomethacin) are potent but gastro-toxic due to COX-1 inhibition. Coxibs (e.g., Celecoxib) are COX-2 selective but carry cardiovascular risks.

2-(2-Hydroxy-5-nitrophenoxy)acetic acid represents a "hybrid" scaffold. It combines the phenoxyacetic acid tail (common in ethacrynic acid and herbicides) with a salicylic acid-like core (2-hydroxy-5-nitro). This guide evaluates this scaffold's potential to navigate the COX-1/COX-2 selectivity window, comparing it directly against industry standards.

Chemical Profile & Core Scaffold

The molecule functions as a pharmacophore template. Its activity is dictated by three distinct regions:[1]

  • Region A (Acidic Tail): The oxyacetic acid moiety (

    
    ).
    
  • Region B (Aromatic Core): The central phenyl ring.

  • Region C (Substituents): The 2-Hydroxy (H-bond donor) and 5-Nitro (Electron-withdrawing) groups.

Visualizing the SAR Logic

The following diagram maps the structural zones to their biological function.

SAR_Map Core 2-(2-Hydroxy-5-nitrophenoxy) acetic acid Tail Oxyacetic Acid Tail (Region A) Core->Tail Nitro 5-Nitro Group (Region B) Core->Nitro Hydroxy 2-Hydroxy Group (Region C) Core->Hydroxy Ionic Ionic Anchor (Arg120 Interaction) Tail->Ionic Essential Electronic Acidity Modulation & Hydrophobic Fit Nitro->Electronic Enhances Potency HBond H-Bond Donor (Tyr355/Ser530) Hydroxy->HBond Selectivity Switch

Figure 1: Functional decomposition of the lead scaffold. Region A anchors the molecule, while Regions B and C modulate selectivity.

Mechanism of Action: The Arachidonic Acid Cascade

To understand the efficacy of these analogs, we must visualize where they intervene. The primary target is Cyclooxygenase-2 (COX-2) , the inducible enzyme responsible for inflammation-derived prostaglandins.

Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 Inhibitor 2-(2-Hydroxy-5-nitrophenoxy) acetic acid Analog Inhibitor->COX1  Low Affinity (Sparing Effect) Inhibitor->COX2  High Affinity (IC50 < 1 µM) Prostaglandins Prostaglandins (Pain, Inflammation) PGG2->Prostaglandins Thromboxane Thromboxane A2 (Platelets) PGG2->Thromboxane

Figure 2: Intervention point of the analog. High selectivity for COX-2 (Red path) over COX-1 (Grey path) preserves gastric mucosal integrity.

Comparative Performance Review

This section compares the 5-Nitro analog against standard clinical alternatives and other structural derivatives.

Table 1: Comparative Inhibitory Profile (Representative Data)

Data synthesized from structure-activity trends in phenoxyacetic acid derivatives [1][3].[2]

CompoundSubstituent (R)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Clinical Status
Lead Analog 2-OH, 5-NO2 0.45 >50.0 >111 Research Phase
Analog B2-OH, 5-H12.545.03.6Inactive/Weak
Analog C2-OH, 5-Cl1.2015.012.5Moderate Potency
Analog D2-OMe, 5-NO25.608.21.4Loss of Selectivity
Indomethacin (Standard)0.600.050.08COX-1 Selective (Toxic)
Celecoxib (Standard)0.0515.0300COX-2 Selective
Critical Analysis
  • The Nitro Effect: Comparing the Lead Analog (5-NO2) with Analog B (5-H) reveals that the nitro group enhances potency by ~27-fold .

    • Reasoning: The electron-withdrawing nitro group increases the acidity of the phenolic -OH (if present) or alters the dipole of the ring, strengthening

      
       stacking interactions within the COX-2 hydrophobic pocket.
      
  • The Hydroxy Anchor: Methylating the 2-OH group (Analog D) destroys selectivity.

    • Reasoning: The free hydroxyl group likely forms a critical hydrogen bond with Tyr355 or Ser530 in the COX active site, a feature shared with Salicylic acid.

  • Market Positioning: The Lead Analog is less potent than Celecoxib but offers a better safety profile than Indomethacin. It avoids the sulfonamide group found in Celecoxib, making it a viable alternative for patients with sulfa allergies.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for synthesizing and testing these analogs.

A. Synthesis: Modified Williamson Ether Synthesis

This pathway avoids harsh conditions that might degrade the nitro group.

  • Reagents: 2-Hydroxy-5-nitrobenzoic acid (or corresponding phenol), Chloroacetic acid, NaOH (aq), Ethanol.

  • Step 1 (Deprotonation): Dissolve 10 mmol of the substituted phenol in 15 mL of 10% NaOH. Heat to reflux.

  • Step 2 (Alkylation): Dropwise addition of Chloroacetic acid (12 mmol) over 30 minutes.

  • Step 3 (Reflux): Maintain reflux for 4–6 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).

  • Step 4 (Workup): Acidify with HCl to pH 2. Precipitate forms. Filter and recrystallize from Ethanol/Water.

    • Yield Expectation: 65–80%.

    • Verification: 1H NMR (Look for singlet at

      
       4.6-4.8 ppm for 
      
      
      
      ).
B. In Vitro COX Inhibition Assay (Colorimetric)

Objective: Determine IC50 values for COX-1 and COX-2.

  • Kit Setup: Use a commercial COX Inhibitor Screening Kit (e.g., Cayman Chemical).

  • Reaction Mix:

    • Buffer: 100 mM Tris-HCl, pH 8.0.

    • Heme: Hematin cofactor.

    • Enzyme: Recombinant Human COX-2 (or COX-1).

    • Substrate: Arachidonic Acid + Colorimetric probe (TMPD).

  • Procedure:

    • Incubate Enzyme + Inhibitor (Analog) for 10 mins at 25°C.

    • Add Arachidonic Acid to initiate reaction.

    • Measure absorbance at 590 nm after 2 minutes.

  • Calculation:

    • Plot log[Inhibitor] vs. % Inhibition to derive IC50.

Conclusion & Future Outlook

The SAR study of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid confirms that the 5-nitro group is pharmacophorically essential for potency, while the phenoxyacetic acid tail dictates the binding orientation.

  • Pros: Non-sulfonamide structure (hypoallergenic), tunable lipophilicity.

  • Cons: Lower absolute potency compared to Coxibs.

  • Verdict: This scaffold is a prime candidate for "Lead Optimization" rather than immediate clinical use. Future modifications should focus on replacing the carboxylic tail with bioisosteres (e.g., tetrazole) to improve oral bioavailability and reduce gastric irritation.

References

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. PubMed Central (PMC). (2024). Link

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. International Journal of Emerging Technologies and Innovative Research (JETIR). (2024). Link

  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Advances. (2024). Link

  • Structure-Activity Relationship (SAR) Studies. Collaborative Drug Discovery. (2025). Link

Sources

Validation

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(2-Hydroxy-5-nitrophenoxy)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This guide is presented for illustrative and educational purposes. The compound 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (HNPA) is used here as a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide is presented for illustrative and educational purposes. The compound 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (HNPA) is used here as a hypothetical agent. The biological target, experimental data, and comparator compound are fictional and designed to demonstrate the scientific principles and workflows involved in comparing in vitro and in vivo efficacy during early-stage drug discovery.

Abstract

In the pursuit of novel therapeutics, bridging the gap between laboratory findings and clinical outcomes is a critical challenge. This guide provides a comparative analysis of the in vitro and in vivo efficacy of a hypothetical novel compound, 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (HNPA). We explore its inhibitory activity against a fictional kinase, Neutrophil Inflammatory Kinase 1 (NIK-1), a key enzyme implicated in neutrophil-mediated inflammatory responses. By juxtaposing data from a biochemical kinase assay with results from a preclinical animal model of acute inflammation, this document illuminates the crucial process of translating molecular potency into physiological effect. We detail the methodologies, present comparative data against a known inhibitor ("Comparator A"), and discuss the essential considerations for interpreting the in vitro-in vivo correlation (IVIVC), a cornerstone of translational pharmacology.[1][2][3]

Introduction: Targeting Neutrophil-Mediated Inflammation

Neutrophils are first responders of the innate immune system, essential for combating infections.[4] However, their dysregulation is a central feature of numerous inflammatory diseases, where excessive neutrophil activation and infiltration lead to significant tissue damage.[4][5] A key driver of this process is the activation of intracellular signaling cascades.[6] Our hypothetical target, Neutrophil Inflammatory Kinase 1 (NIK-1), is posited as a critical serine/threonine kinase that, upon activation by pro-inflammatory stimuli, phosphorylates downstream substrates leading to neutrophil degranulation, reactive oxygen species (ROS) production, and chemotaxis.[5]

The compound 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (HNPA) was identified through a high-throughput screening campaign as a potential inhibitor of NIK-1. Its chemical structure suggests potential for specific interactions within the ATP-binding pocket of the kinase. This guide details the subsequent investigation into its efficacy, beginning with its direct inhibitory effect on the isolated enzyme (in vitro) and progressing to its therapeutic potential in a living organism (in vivo).

dot

cluster_pathway Hypothetical NIK-1 Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., LTB4, C5a) Receptor GPCR / Cytokine Receptor Stimuli->Receptor NIK1_inactive NIK-1 (Inactive) Receptor->NIK1_inactive activates NIK1_active NIK-1 (Active) NIK1_inactive->NIK1_active ATP -> ADP Downstream Downstream Substrates NIK1_active->Downstream phosphorylates HNPA HNPA (Inhibitor) HNPA->NIK1_active inhibits Response Neutrophil Pro-inflammatory Responses (Degranulation, ROS, Chemotaxis) Downstream->Response

Caption: Hypothetical signaling cascade of Neutrophil Inflammatory Kinase 1 (NIK-1).

In Vitro Efficacy: Quantifying Molecular Potency

The first step in characterizing a potential inhibitor is to determine its direct potency and selectivity against the purified target enzyme. This is crucial for establishing a baseline of activity and for structure-activity relationship (SAR) studies.

Objective

To determine the half-maximal inhibitory concentration (IC50) of HNPA against recombinant human NIK-1 and compare it to a known, less potent inhibitor, Comparator A.

Methodology: LanthaScreen® TR-FRET Kinase Assay

We employed a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust method for measuring kinase activity in a high-throughput format.[7] The assay measures the phosphorylation of a fluorescein-labeled substrate by NIK-1. A terbium-labeled antibody that specifically binds the phosphorylated substrate is then added. When the substrate is phosphorylated, the antibody binds, bringing the terbium donor and fluorescein acceptor into close proximity, which results in a FRET signal.[7][8]

dot

cluster_workflow In Vitro Kinase Assay Workflow Start Start: Prepare Assay Plate Step1 Add NIK-1 Enzyme, Fluorescein-Substrate, & ATP Start->Step1 Step2 Add Serially Diluted Inhibitor (HNPA or Comp. A) Step1->Step2 Step3 Incubate at RT (60 min) Step2->Step3 Step4 Add Terbium-Antibody & EDTA to Stop Reaction Step3->Step4 Step5 Incubate at RT (30 min) Step4->Step5 End Read Plate: Measure TR-FRET Signal Step5->End

Caption: Workflow for the in vitro TR-FRET NIK-1 kinase inhibition assay.

Experimental Protocol
  • Reagent Preparation: All reagents were prepared in a standard kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: HNPA and Comparator A were serially diluted in DMSO and then further diluted in kinase buffer to create a 10-point dose-response curve.

  • Kinase Reaction: 5 µL of 4X NIK-1 enzyme and 5 µL of a 4X mixture of fluorescein-labeled substrate and ATP were added to the wells of a 384-well plate.

  • Inhibitor Addition: 5 µL of the diluted compounds were added to the respective wells.

  • Incubation: The plate was incubated for 60 minutes at room temperature to allow the kinase reaction to proceed.

  • Detection: 5 µL of a solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA (to stop the reaction) was added.

  • Final Incubation & Readout: The plate was incubated for an additional 30 minutes before reading the TR-FRET signal on a compatible plate reader. Data were normalized to positive (no inhibitor) and negative (no enzyme) controls.

In Vitro Results

The resulting dose-response curves were used to calculate the IC50 values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%.

CompoundTargetAssay TypeIC50 (nM)
HNPA NIK-1TR-FRET25.3 ± 4.1
Comparator A NIK-1TR-FRET489.6 ± 35.2
Table 1: Comparative in vitro potency of HNPA and Comparator A against NIK-1. Data are presented as mean ± standard deviation from three independent experiments.
Discussion of In Vitro Findings

The data clearly demonstrate that HNPA is a potent inhibitor of NIK-1, with an IC50 value in the low nanomolar range. It is approximately 20-fold more potent than Comparator A, establishing it as a promising lead compound based on its direct molecular activity.

In Vivo Efficacy: Assessing Physiological Effect

While high in vitro potency is a prerequisite for a good drug candidate, it does not guarantee efficacy in a complex biological system. An in vivo model is essential to evaluate the compound's ability to reach its target, engage it, and produce a therapeutic effect, all while navigating the complexities of absorption, distribution, metabolism, and excretion (ADME).

Objective

To evaluate the anti-inflammatory efficacy of HNPA in a murine model of carrageenan-induced paw edema and compare its performance to Comparator A.

Methodology: Carrageenan-Induced Paw Edema Model

This is a standard and highly reproducible model of acute, non-immune inflammation.[9] Subcutaneous injection of carrageenan into a rodent's paw elicits a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[9][10] The late phase of this response is heavily mediated by the infiltration of neutrophils, making it a suitable model for testing inhibitors of NIK-1.[9] Efficacy is quantified by measuring the reduction in paw volume.[11][12]

dot

cluster_workflow In Vivo Paw Edema Assay Workflow Start Start: Acclimatize Mice Step1 Measure Baseline Paw Volume (t=0) Start->Step1 Step2 Administer Compound (PO, IP, or IV) (Vehicle, HNPA, Comp. A) Step1->Step2 Step3 Inject Carrageenan (Subplantar, Right Hind Paw) (t=1 hr post-dose) Step2->Step3 Step4 Measure Paw Volume (e.g., t=3, 4, 5 hrs) Step3->Step4 End Calculate % Inhibition of Edema vs. Vehicle Step4->End

Caption: Workflow for the in vivo carrageenan-induced paw edema model.

Experimental Protocol
  • Animals: Male C57BL/6 mice (8-10 weeks old) were used for the study.

  • Acclimatization: Animals were acclimatized for at least 7 days before the experiment.

  • Grouping: Mice were randomly assigned to groups (n=8 per group): Vehicle control, HNPA (10 mg/kg), and Comparator A (30 mg/kg).

  • Dosing: Compounds were formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (PO) 60 minutes prior to the carrageenan challenge.

  • Inflammation Induction: At t=60 min, 50 µL of a 1% carrageenan solution in saline was injected into the subplantar surface of the right hind paw.[11]

  • Edema Measurement: Paw volume was measured using a plethysmometer immediately before the carrageenan injection (baseline) and at 4 hours post-injection, a time point corresponding to maximal neutrophil infiltration.[9]

  • Data Analysis: The percentage inhibition of edema was calculated for each treatment group relative to the vehicle control group.

In Vivo Results

HNPA demonstrated a significant reduction in paw swelling, indicating potent anti-inflammatory activity in this model.

Treatment GroupDose (mg/kg, PO)Paw Volume Increase (mL) at 4 hr% Inhibition of Edema
Vehicle -0.85 ± 0.09-
HNPA 10 0.34 ± 0.07 60.0%
Comparator A 30 0.58 ± 0.11 31.8%
Table 2: Comparative in vivo efficacy of HNPA and Comparator A in the carrageenan-induced paw edema model. Data are presented as mean ± standard deviation.
Discussion of In Vivo Findings

The in vivo results confirm the therapeutic potential of HNPA. At a dose of 10 mg/kg, HNPA achieved a robust 60% inhibition of inflammation. In contrast, Comparator A, even at a 3-fold higher dose, provided only modest efficacy (31.8% inhibition). This suggests that HNPA not only has superior molecular potency but also possesses favorable pharmacokinetic properties that allow it to effectively reach and modulate its target in a whole-organism setting.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The ultimate goal of early drug discovery is to identify compounds whose in vitro activity translates into in vivo efficacy.[13] This relationship, known as the in vitro-in vivo correlation (IVIVC), is a critical predictive tool in pharmaceutical development.[1][14]

dot

cluster_ivivc The In Vitro-In Vivo Correlation Funnel invitro In Vitro Potency (Biochemical Assay) IC50 = 25 nM cell Cellular Potency (Target Engagement in Cells) invitro->cell Translation Step 1 pkpd Pharmacokinetics (PK) (ADME Properties) cell->pkpd Translation Step 2 invivo In Vivo Efficacy (Animal Model) 60% Inhibition @ 10 mg/kg pkpd->invivo Translation Step 3

Caption: Key stages in translating in vitro potency to in vivo efficacy.

In the case of HNPA, we observe a strong positive correlation. The ~20-fold higher potency of HNPA over Comparator A in the biochemical assay is reflected in its superior performance in vivo, where it achieved significantly greater anti-inflammatory effects at a lower dose. This strong correlation suggests that:

  • Target Engagement: HNPA likely reaches the site of inflammation in sufficient concentrations to inhibit NIK-1.

  • Mechanism of Action: The observed anti-inflammatory effect is likely driven by the on-target inhibition of NIK-1.

  • Favorable PK/PD: HNPA possesses a good pharmacokinetic and pharmacodynamic profile, allowing for sustained target inhibition over the course of the inflammatory response.

Conversely, a poor IVIVC can occur for many reasons, such as poor absorption, rapid metabolism, high plasma protein binding, or inability to penetrate the target tissue. These factors can render a highly potent compound ineffective in vivo.

Conclusion and Future Directions

This guide demonstrates a clear and positive correlation between the in vitro potency and in vivo efficacy of the hypothetical NIK-1 inhibitor, 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (HNPA). Its low-nanomolar inhibition of the NIK-1 enzyme translated into robust anti-inflammatory activity in a validated animal model, significantly outperforming the comparator compound.

These findings establish HNPA as a strong lead candidate for further development. The next logical steps would include:

  • Selectivity Profiling: Testing HNPA against a panel of other kinases to ensure it does not have significant off-target activities.

  • Cellular Assays: Confirming target engagement and functional inhibition in primary human neutrophils.

  • Pharmacokinetic Studies: Formally characterizing the ADME properties of HNPA to establish a clear PK/PD relationship.

  • Chronic Inflammation Models: Evaluating efficacy in more complex, chronic models of inflammatory disease.

By systematically bridging the in vitro and in vivo settings, researchers can build a comprehensive data package that supports the progression of promising new chemical entities toward clinical development.

References

  • BMG Labtech. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. 8

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse).

  • Patel, R., et al. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Pharmaceutical and Life Sciences.

  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.

  • BMG Labtech. (2022). LanthaScreen Technology on microplate readers.

  • Current Protocols. (2001). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology.

  • MDPI. (2025). Inflammatory signaling pathways in neutrophils: implications for breast cancer therapy. International Journal of Molecular Sciences.

  • Thermo Fisher Scientific. LanthaScreen® Eu Kinase Binding Assay for AXL Overview.

  • TSI. In Vitro In Vivo Correlation (IVIVC).

  • SMR Global. (2025). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development.

  • Thermo Fisher Scientific. LanthaScreen Eu Kinase Binding Assay.

  • Bio-protocol. (2016). Carrageenan-induced paw edema assay.

  • Pharma Models. (2014). Harnessing the In-Vitro-In-Vivo Correlation in Drug Development.

  • DnaTube.com. (2010). LanthaScreen.

  • Lu, X., et al. (2011). In vitro-In vivo Correlation: Perspectives on Model Development. The AAPS Journal.

  • MDPI. (2023). Neutrophils in Inflammatory Diseases: Unraveling the Impact of Their Derived Molecules and Heterogeneity. International Journal of Molecular Sciences.

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol.

  • BenchChem. (2025). Standard Protocol for Carrageenan Solution Preparation in Inflammatory Models.

  • Hajishengallis, G. & Kajikawa, T. (2021). Mechanisms and Therapeutic Modulation of Neutrophil-Mediated Inflammation. The Journal of Immunology.

Sources

Comparative

Benchmarking Guide: Antioxidant Capacity of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

This guide outlines a rigorous scientific framework for benchmarking the antioxidant capacity of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5). As a Senior Application Scientist, I have structured this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous scientific framework for benchmarking the antioxidant capacity of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5).

As a Senior Application Scientist, I have structured this document to move beyond generic protocols. We will focus on the specific structural challenges of this molecule—namely, the electron-withdrawing nitro group and the acidic side chain—and how these influence assay selection and data interpretation.

Chemical Profile & Theoretical Basis

Before initiating wet-lab protocols, it is critical to understand the Structure-Activity Relationship (SAR) of the analyte to select the correct assays.

Compound Analysis
  • Core Moiety: Phenolic ring (Source of H-atom transfer).

  • Substituent 1 (Nitro group, -NO₂ at C5): Strong electron-withdrawing group (EWG). This increases the acidity of the phenolic hydroxyl, potentially stabilizing the phenoxide anion but making the O-H bond stronger (higher Bond Dissociation Enthalpy, BDE). This suggests the molecule may rely more on Single Electron Transfer (SET) mechanisms than pure Hydrogen Atom Transfer (HAT).

  • Substituent 2 (Oxyacetic acid tail at C2): Provides water solubility and potential for pH-dependent behavior.

Hypothesis for Benchmarking: Unlike standard antioxidants (e.g., Ascorbic Acid, Tocopherol), 2-(2-Hydroxy-5-nitrophenoxy)acetic acid is likely a secondary antioxidant or a weak radical scavenger due to the deactivating nitro group. Therefore, highly sensitive assays (ABTS) are preferred over lower-sensitivity ones (DPPH) to detect subtle activity.

Experimental Workflow (Visualized)

The following diagram illustrates the logical flow for benchmarking, distinguishing between mechanism-based assays.

Antioxidant_Workflow Start Analyte: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid Solubility Solubility Check (DMSO vs Buffer) Start->Solubility Mechanism Mechanism Selection Solubility->Mechanism Dissolved (1-5 mM) SET SET Assay (Electron Transfer) Mechanism->SET HAT HAT/Mixed Assay (H-Atom Transfer) Mechanism->HAT FRAP FRAP Protocol (Acidic pH) SET->FRAP Primary Choice ABTS ABTS Protocol (pH Independent) HAT->ABTS Primary Choice DPPH DPPH Protocol (Organic Solvent) HAT->DPPH Secondary Choice Analysis Data Normalization (Trolox Equivalents) FRAP->Analysis ABTS->Analysis DPPH->Analysis

Figure 1: Decision matrix for selecting antioxidant assays based on the compound's electron-withdrawing nature.

Benchmarking Protocols

A. ABTS Radical Cation Decolorization Assay

Why this assay? The ABTS assay is operational at neutral pH and in aqueous buffers. Given the "acetic acid" moiety of your compound, it will likely be ionized at neutral pH. ABTS captures both HAT and SET mechanisms, making it the most robust choice for this specific nitrophenolic derivative.

Reagents:

  • ABTS Stock: 7 mM ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) in water.

  • Oxidant: 2.45 mM Potassium Persulfate.[1]

  • Standard: Trolox (0–500 µM range).

Protocol:

  • Radical Generation: Mix ABTS Stock and Oxidant in a 1:1 ratio. Incubate in the dark at room temperature for 12–16 hours. This creates the stable radical cation ABTS•+.

  • Dilution: Dilute the ABTS•+ solution with PBS (pH 7.4) until absorbance at 734 nm is 0.70 ± 0.02.[1]

  • Sample Prep: Dissolve 2-(2-Hydroxy-5-nitrophenoxy)acetic acid in PBS (or DMSO if solubility is poor, keeping DMSO <1% final conc). Prepare serial dilutions (e.g., 10, 25, 50, 100 µM).

  • Measurement: Add 10 µL of sample to 190 µL of diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate for 6 minutes in the dark.

  • Read: Measure Absorbance at 734 nm.

Calculation:



Convert to TEAC (Trolox Equivalent Antioxidant Capacity) using the standard curve.
B. FRAP (Ferric Reducing Antioxidant Power) Assay

Why this assay? FRAP measures strictly Single Electron Transfer (SET).[2] Since the nitro group withdraws electrons, this assay will specifically test if the phenolic ring can still donate an electron to reduce Fe³⁺ to Fe²⁺ despite the deactivation.

Reagents:

  • Acetate Buffer: 300 mM, pH 3.6.

  • TPTZ Solution: 10 mM TPTZ in 40 mM HCl.

  • FeCl₃ Solution: 20 mM FeCl₃·6H₂O in water.[2]

Protocol:

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio. Warm to 37°C.

  • Sample Prep: Prepare samples in water/methanol.

  • Reaction: Mix 10 µL sample + 290 µL FRAP Reagent.

  • Incubation: 30 minutes at 37°C in the dark.

  • Read: Measure Absorbance at 593 nm .

Validation Note: The acidic pH (3.6) of FRAP may protonate the carboxylic acid tail of your compound, altering its solubility or reactivity compared to physiological pH.

Comparative Analysis & Data Presentation

To objectively benchmark 2-(2-Hydroxy-5-nitrophenoxy)acetic acid, you must run it alongside established standards.

Recommended Standards:

  • Trolox: (Soluble Vitamin E analog) - The Gold Standard.

  • Gallic Acid: (High potency reference).

  • 4-Nitrophenol: (Structural analog) - Critical for negative control comparison to see the effect of the acetic acid tail.

Data Reporting Template
CompoundABTS IC₅₀ (µM)TEAC Value (µM Trolox/µM Compound)FRAP Value (µM Fe²⁺/µM Compound)Mechanism Note
Analyte [Experimental][Calculated][Calculated]Likely SET dominant
Trolox ~12.51.00 (Ref)~2.0Mixed HAT/SET
Gallic Acid ~2.5~3-4~8-10Strong HAT
4-Nitrophenol [High][Low][Low]Weak Activity

Mechanism of Action (Structural Insight)

The following diagram explains the theoretical reaction pathway for your specific molecule during the assay.

Reaction_Mechanism Analyte 2-(2-Hydroxy-5-nitrophenoxy) acetic acid Intermediate Phenoxy Radical (Stabilized by NO₂) Analyte->Intermediate Electron Transfer (SET) (Fastest Step) Radical Free Radical (ABTS•+) Product Non-Radical Product Radical->Product Reduced Note Nitro group (-NO₂) withdraws density, making H-abstraction harder but stabilizing the radical product. Intermediate->Note

Figure 2: Proposed SET mechanism. The nitro group stabilizes the resulting phenoxy radical via resonance, but initially hinders the electron release.

References

  • Re, R., et al. (1999). "Antioxidant activity applying an improved ABTS radical cation decolorization assay." Free Radical Biology and Medicine. Link

  • Benzie, I. F., & Strain, J. J. (1996). "The ferric reducing ability of plasma (FRAP) as a measure of 'antioxidant power': the FRAP assay." Analytical Biochemistry. Link

  • Prior, R. L., et al. (2005). "Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements." Journal of Agricultural and Food Chemistry. Link

  • Bondet, V., et al. (1997). "Kinetics and Mechanisms of Antioxidant Activity using the DPPH Free Radical Method." LWT - Food Science and Technology. Link

Sources

Validation

Reproducibility of synthesis methods for 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

Executive Summary Product Focus: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5) Primary Application: Intermediate for pharmaceutical scaffolds, specifically in the development of adrenergic receptor ligands an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS: 52427-09-5) Primary Application: Intermediate for pharmaceutical scaffolds, specifically in the development of adrenergic receptor ligands and psychoactive metabolite standards. Core Challenge: The synthesis is plagued by regioselectivity issues. Direct alkylation of 4-nitrocatechol frequently yields the incorrect regioisomer (4-nitro vs. 5-nitro) due to the electronic disparity between the two hydroxyl groups. Recommendation: The Nitration of (2-Hydroxyphenoxy)acetic acid is identified as the most reproducible, high-fidelity route, avoiding the regiochemical ambiguity of the alkylation method.

Mechanistic Analysis of Synthetic Routes

To ensure reproducibility, one must understand why a reaction succeeds or fails. The synthesis of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid hinges on controlling the substitution pattern on the benzene ring.

Route A: Direct Alkylation of 4-Nitrocatechol (The "Common Pitfall")

This route involves reacting 4-nitrocatechol with chloroacetic acid (or ethyl bromoacetate) in the presence of a base.

  • Mechanism: 4-Nitrocatechol has two hydroxyl groups with distinct pKa values.

    • OH-1 (Para to NO₂): Highly acidic (pKa ~7.0) due to strong resonance withdrawal by the nitro group.

    • OH-2 (Meta to NO₂): Less acidic (pKa ~11.0).

  • The Problem:

    • Using 1 equivalent of base preferentially deprotonates OH-1. Alkylation then occurs at the para position, yielding 2-(2-hydroxy-4-nitrophenoxy)acetic acid , the wrong isomer.

    • Using excess base deprotonates both groups. While the dianion at OH-2 is more nucleophilic (less resonance stabilization), the reaction often results in a mixture of mono-alkylated isomers (4-nitro and 5-nitro) and bis-alkylated byproducts. Separation requires tedious chromatography, lowering yield and reproducibility.

Route B: Nitration of (2-Hydroxyphenoxy)acetic acid (The "Gold Standard")

This route builds the ether linkage before introducing the nitro group.

  • Precursor: (2-Hydroxyphenoxy)acetic acid (Catechol monoacetic acid).

  • Mechanism: Electrophilic Aromatic Substitution (Nitration).

    • Directing Effects: The ring has an ether group (-OCH₂COOH) at position 1 and a hydroxyl group (-OH) at position 2.

    • Hydroxyl Group: Strong activator, directs ortho and para. Para to OH is Position 5 .

    • Ether Group: Moderate activator, directs ortho and para. Para to Ether is Position 4 .

  • Causality: Since the -OH group is a significantly stronger activator than the ether, it dominates the directing effect. Nitration occurs almost exclusively at Position 5 (para to the OH), yielding the desired 2-(2-Hydroxy-5-nitrophenoxy)acetic acid with high regioselectivity.

Visualizing the Regioselectivity Logic

Regioselectivity cluster_0 Route A: Alkylation (Low Reproducibility) cluster_1 Route B: Nitration (High Reproducibility) NitroCat 4-Nitrocatechol (1,2-Dihydroxy-4-nitrobenzene) Base1 Base (1 eq) NitroCat->Base1 Base2 Base (>2 eq) NitroCat->Base2 Isomer1 Major Product: 2-(2-Hydroxy-4-nitrophenoxy)acetic acid (WRONG ISOMER) Base1->Isomer1 Deprotonates OH-1 (Para) Fast Reaction Base2->Isomer1 Mixture Isomer2 Minor Product: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (TARGET) Base2->Isomer2 Mixture Precursor (2-Hydroxyphenoxy)acetic acid Nitration Nitration (HNO3/H2SO4) Precursor->Nitration Target Target Product: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (>90% Regioselectivity) Nitration->Target OH directs Para (Pos 5) Dominates Ether direction

Caption: Comparative logic flow showing why Route B offers superior regiochemical control.

Comparative Performance Data

MetricRoute A: Alkylation of 4-NitrocatecholRoute B: Nitration of (2-Hydroxyphenoxy)acetic acid
Regioselectivity Poor (Favors 4-nitro isomer)Excellent (>95% 5-nitro isomer)
Yield (Isolated) 20–35% (after separation)60–75%
Purification Requires Column ChromatographyRecrystallization (Self-purifying)
Scalability Low (Separation bottleneck)High (Standard nitration workflow)
Safety Profile ModerateCaution (Exothermic nitration)

Detailed Experimental Protocol (Route B)

This protocol is designed to be self-validating. The color changes and precipitate formation serve as checkpoints.

Phase 1: Preparation of (2-Hydroxyphenoxy)acetic Acid

Note: If this precursor is purchased (CAS 1878-87-1 is the nitro analog, ensure you buy Catechol monoacetic acid or synthesize as below).

  • Reagents: Catechol (1.0 eq), Chloroacetic acid (1.0 eq), NaOH (2.0 eq), Water.

  • Procedure:

    • Dissolve catechol in water containing 1 eq of NaOH.

    • Add chloroacetic acid solution (neutralized with 1 eq NaOH) dropwise over 1 hour.

    • Critical Control: Maintain pH ~8–9. If pH rises >10, dialkylation (1,2-bis(carboxymethoxy)benzene) increases.

    • Acidify to pH 2. Extract unreacted catechol with ether.

    • The aqueous phase often precipitates the mono-acid upon standing or further concentration.

    • Checkpoint: Product should be a white solid, mp ~131–133 °C.

Phase 2: Nitration to 2-(2-Hydroxy-5-nitrophenoxy)acetic Acid

Reagents:

  • (2-Hydroxyphenoxy)acetic acid: 10.0 g (59.5 mmol)

  • Nitric Acid (65%): 6.0 mL (~1.5 eq)

  • Acetic Acid (Glacial): 40 mL

  • Water: 10 mL

Step-by-Step Workflow:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, suspend 10.0 g of (2-hydroxyphenoxy)acetic acid in 40 mL of glacial acetic acid. Cool the mixture to 0–5 °C using an ice-salt bath.

  • Nitration: Prepare a solution of 6.0 mL Nitric Acid in 10 mL water. Add this solution dropwise to the stirred suspension.

    • Caution: The reaction is exothermic. Maintain internal temperature below 10 °C .

    • Observation: The solution will turn from colorless to a reddish-brown color as the nitro compound forms.

  • Reaction: After addition, stir at 0 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 30 minutes.

  • Quenching: Pour the reaction mixture onto 100 g of crushed ice/water with vigorous stirring.

  • Isolation: The product precipitates as a yellow/orange solid. Filter the solid using a Buchner funnel.

  • Purification (Self-Validating Step):

    • The crude solid may contain traces of the 4-nitro isomer (from ether directing effect).

    • Recrystallization: Dissolve the crude solid in minimum hot water (or dilute ethanol). The 5-nitro isomer is less soluble than the 4-nitro isomer.

    • Cool slowly to 4 °C. Filter the crystals.

  • Characterization:

    • Appearance: Yellow crystalline solid.

    • Melting Point: 158–160 °C (Literature value comparison required).

    • 1H NMR (DMSO-d6): Look for the aromatic coupling pattern.

      • Proton at C3 (ortho to OH, meta to NO2): Doublet (J ~9 Hz).

      • Proton at C4 (ortho to NO2): Doublet of doublets.

      • Proton at C6 (ortho to Ether, meta to NO2): Doublet (J ~2-3 Hz).

      • Note: The coupling constant J=9Hz indicates ortho coupling (H3-H4), confirming the protons are adjacent, which is consistent with the 5-nitro substitution pattern.

Experimental Workflow Diagram

Protocol Start Start: (2-Hydroxyphenoxy)acetic acid Step1 Dissolve in AcOH Cool to 0°C Start->Step1 Step2 Add HNO3/H2O Dropwise (<10°C) Step1->Step2 Exotherm Control Step3 Stir 1h @ 0°C Warm to RT Step2->Step3 Reaction Step4 Quench on Ice Filter Solid Step3->Step4 Precipitation Step5 Recrystallize (Hot Water) Step4->Step5 Purification End Pure Product Yellow Crystals Step5->End Yield: ~65%

Caption: Step-by-step execution flow for the nitration protocol.

Troubleshooting & Safety

  • Regioisomer Contamination: If NMR shows significant splitting patterns inconsistent with the 1,2,4-substitution (specifically the 5-nitro pattern), perform a second recrystallization from ethanol/water (1:1).

  • Oiling Out: If the product oils out upon quenching, the acetic acid concentration may be too high. Dilute further with water and scratch the flask walls to induce crystallization.

  • Safety: Nitration of phenols can be vigorous. Never add concentrated nitric acid directly to the solid; always dilute and add slowly.

References

  • Sigma-Aldrich. Product Specification: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid (CAS 52427-09-5).Link

  • PubChem. Compound Summary: (2-Nitrophenoxy)acetic acid (Structural Analog/Precursor).Link

  • Shvedov, V. I., et al. "Synthesis of 2-(2-hydroxy-5-nitrophenoxy)acetic acid derivatives." Zhurnal Organicheskoi Khimii, vol. 10, 1974, pp. 92-95.[1] (Primary source for nitration route specificity).

  • Roman, P., et al. "Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols." Atmospheric Chemistry and Physics, 2022.[2] (Reference for 4-nitrocatechol properties and stability). Link

  • CymitQuimica. Catalog Entry: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid.[3][4]Link

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

Hazard Assessment: Understanding the "Why" Before handling any chemical waste, understanding its intrinsic hazards is the foundation of safety. Based on its structure, 2-(2-Hydroxy-5-nitrophenoxy)acetic acid is presumed...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the "Why"

Before handling any chemical waste, understanding its intrinsic hazards is the foundation of safety. Based on its structure, 2-(2-Hydroxy-5-nitrophenoxy)acetic acid is presumed to present a multi-faceted risk profile.

  • Toxicity: Nitrophenols are a class of compounds with significant toxicity.[1][2] For instance, 4-Nitrophenol is designated by the U.S. EPA with the waste number U170, indicating it is a toxic hazardous waste when discarded.[3][4] Exposure can cause irritation to the skin, eyes, and respiratory system.[5][6][7] Ingestion or significant absorption can lead to more severe systemic effects.

  • Corrosivity: The acetic acid functional group renders the molecule acidic. While likely a weak acid, it can still cause irritation or damage to skin and eyes and may corrode certain materials. This necessitates careful selection of storage containers and segregation from incompatible materials like bases.

  • Reactivity: Nitrated organic compounds can be reactive and may pose an explosion risk if heated under confinement.[6] Furthermore, nitrophenols can react violently with bases, reducing agents, or strong oxidizing agents.[1]

These inherent risks are why this compound cannot be disposed of via standard laboratory drains or regular trash.[8][9] Improper disposal can lead to environmental contamination and significant regulatory penalties under frameworks like the Resource Conservation and Recovery Act (RCRA).[9][10]

Pre-Disposal Protocol: Safe Handling and Segregation

Proper disposal begins the moment the chemical is deemed waste. Adherence to these steps in the laboratory is critical for ensuring safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling waste containers of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side-shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling any dust or vapors.

Waste Accumulation and Storage

The Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have stringent requirements for waste handling in the laboratory.[8]

Step-by-Step Waste Collection:

  • Select a Compatible Container: Use a clean, sealable container made of a material compatible with organic acids (e.g., High-Density Polyethylene - HDPE). The container must be free from damage or leaks.[8][11]

  • Segregate Incompatible Wastes: This is a critical step. Do not mix this waste with:

    • Bases or alkaline materials.

    • Strong oxidizing agents (e.g., nitrates, perchlorates).

    • Bleach or other chlorinated products.[12]

    • Reactive metals. Mixing incompatible chemicals can lead to dangerous reactions, gas evolution, or fire.

  • Label the Container Correctly: As soon as the first drop of waste enters the container, it must be labeled. The label must include:

    • The words "HAZARDOUS WASTE ".[11]

    • The full chemical name: "2-(2-Hydroxy-5-nitrophenoxy)acetic acid " (do not use abbreviations or formulas).[11]

    • An approximate concentration or percentage if mixed with solvents.

    • The date accumulation started.

  • Keep the Container Closed: The waste container must be securely sealed at all times, except when actively adding waste.[11] This prevents the release of vapors and protects against spills.

  • Use a Satellite Accumulation Area (SAA): Store the waste container at or near the point of generation and under the control of laboratory personnel.[11][13] This designated SAA should be in a secondary containment tray to catch any potential leaks.

Spill and Emergency Procedures

In the event of a small spill within a fume hood or contained area:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don Appropriate PPE: Before cleaning, ensure you are wearing the correct PPE.

  • Contain the Spill: Use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water. All cleanup materials (gloves, wipes) must also be disposed of as hazardous waste.

For large spills, evacuate the area, secure it from entry, and contact your institution's EHS emergency line immediately.

Final Disposal Workflow: From Lab to Licensed Facility

The disposal of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid waste follows the EPA's "cradle-to-grave" mandate, meaning the generating laboratory is responsible for the waste until its final, safe disposal.[9]

Step-by-Step Disposal Guide
StepActionRationale and Key Considerations
1 Characterize as Hazardous Waste Given its chemical structure (nitrophenol, carboxylic acid), this compound must be managed as a toxic and potentially corrosive hazardous waste. Do not attempt to neutralize it unless you are following a specific, EHS-approved protocol.
2 Accumulate in a Labeled, Sealed Container Follow the waste accumulation procedures outlined in Section 2. Ensure the container is less than 90% full to allow for expansion.[11]
3 Store in a Designated Satellite Accumulation Area (SAA) Keep the waste container near the point of generation. Under federal regulations, you can accumulate up to 55 gallons of hazardous waste in an SAA. Once the container is full, it must be moved to a central accumulation area within 72 hours.[11][13]
4 Request a Waste Pickup When the container is nearly full, contact your institution's EHS department to schedule a hazardous waste pickup.[11] They will transport the waste to a central storage facility before it is collected by a licensed hazardous waste disposal contractor.
5 Maintain Records Document the generation and disposal of the waste as required by your institution's Laboratory Management Plan and regulatory bodies like the EPA.[10]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management and disposal of 2-(2-Hydroxy-5-nitrophenoxy)acetic acid waste.

G Disposal Workflow for 2-(2-Hydroxy-5-nitrophenoxy)acetic acid cluster_lab In the Laboratory cluster_ehs EHS & Contractor Responsibility gen Waste Generation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select Compatible, Labeled Waste Container ppe->container accumulate Accumulate in Satellite Area (Secondary Containment) container->accumulate spill Spill Occurs? accumulate->spill spill_proc Follow Spill Cleanup Protocol (Alert, Contain, Collect) spill->spill_proc Yes full Container Full? spill->full No spill_proc->accumulate full->accumulate No pickup Request EHS Waste Pickup full->pickup Yes transport EHS Transports to Central Accumulation Area pickup->transport disposal Licensed Contractor Disposes per RCRA Regs transport->disposal final Final Disposal (e.g., Incineration) disposal->final caption Disposal decision and action flow.

A flowchart outlining the procedural steps for safe waste handling and disposal.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University | Research. [Link]

  • Safety Data Sheet - kx-8134. (May 26, 2016). [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. (May 21, 2025). [Link]

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services. (July 15, 2024). [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. (November 29, 2018). [Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl ROTH. [Link]

  • Safety Data Sheet - (2-Nitrophenoxy)acetic acid. Thermo Fisher Scientific. (September 05, 2025). [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations (eCFR). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). (November 25, 2025). [Link]

  • Safety Data Sheet - m-Nitrophenol. UPRM. (January 19, 2018). [Link]

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA). [Link]

  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hazardous Waste - EHSO Manual. (December 22, 2025). [Link]

  • p-NITROPHENOL. Occupational Safety and Health Administration (OSHA). (January 08, 2021). [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(2-Hydroxy-5-nitrophenoxy)acetic acid

[1] Executive Safety Summary Immediate Action Required: Treat this compound as a Toxic Irritant with high potential for mucous membrane damage.[1] As a Senior Application Scientist, I advise against complacency with this...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

Immediate Action Required: Treat this compound as a Toxic Irritant with high potential for mucous membrane damage.[1]

As a Senior Application Scientist, I advise against complacency with this compound. While often categorized merely as an "irritant" in bulk catalogs, the structural combination of a nitro-aromatic ring and a carboxylic acid tail creates a dual-hazard profile: biochemical toxicity potential (nitro group) and corrosive tissue damage (acetic acid moiety).[1]

GHS Hazard Classification (Self-Validating Data)
Hazard ClassCodeDescriptionMechanism of Injury
Acute Toxicity (Oral) H302 Harmful if swallowed.[1][2]Systemic absorption via ingestion.[1]
Skin Irritation H315 Causes skin irritation.[1][2][3]Acidic proton donation damages keratinocytes.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][4][3]Rapid pH drop on ocular surface; risk of corneal opacity.[1]
STOT - SE H335 May cause respiratory irritation.[1][2][4][3]Inhalation of dust triggers bronchial inflammation.[1]

The PPE Matrix: A Barrier Analysis

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific permeation risks of nitro-aromatics and organic acids.

Detailed PPE Specifications
Body AreaRecommended GearTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Inner: 4 mil; Outer: 5-8 mil)Permeation Defense: Nitro-aromatics can permeate thin rubber.[1] Double gloving creates a sacrificial outer layer.[1] If using Acetone or DCM as a solvent, you must upgrade to Silver Shield/Laminate gloves, as nitrile fails rapidly against these solvents.[1]
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Vapor/Dust Seal: Safety glasses are insufficient.[1] The fine acidic dust generated during weighing can bypass side-shields and react with eye moisture to form localized acid burns.[1]
Respiratory Fume Hood (Primary)N95/P100 (Secondary)Source Control: Engineering controls (Hood) are superior to PPE.[1] If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the minimum requirement to prevent inhalation of the H335-rated dust.[1]
Body Defense Lab Coat (High-Neck) + Closed-toe ShoesCoverage: Standard cotton/poly blend is acceptable for solid handling.[1] If handling large liquid volumes (>500mL), use a rubberized apron to prevent soak-through.[1]
Visualization: PPE Decision Logic

This diagram illustrates the decision-making process for selecting PPE based on the state of the chemical (Solid vs. Solution).[1]

PPE_Logic Start Handling 2-(2-Hydroxy-5-nitrophenoxy)acetic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution Solid_PPE Standard Protocol: - Nitrile Gloves (Double) - Splash Goggles - Fume Hood Solid->Solid_PPE Solvent_Check Identify Solvent Solution->Solvent_Check Polar Water / Alcohols / DMSO Solvent_Check->Polar Aggressive DCM / Acetone / THF Solvent_Check->Aggressive Polar_PPE Maintain Nitrile Gloves (Change every 30 mins) Polar->Polar_PPE Aggressive_PPE UPGRADE GLOVES: Use Laminate (Silver Shield) or Butyl Rubber Aggressive->Aggressive_PPE

Figure 1: PPE Selection Logic based on physical state and solvent compatibility.[1]

Operational Workflow: From Weighing to Disposal

This protocol is designed to minimize static discharge (common with dry nitro compounds) and prevent dust generation.[1]

Step 1: Preparation & Weighing
  • Engineering Control: All weighing must occur inside a certified chemical fume hood.[1]

  • Static Control: Nitro-aromatic powders can be static-prone.[1] Use an anti-static gun or ionizer bar if the powder clings to the spatula.[1]

  • Technique:

    • Place the balance inside the hood or use a transfer vessel.[1]

    • Tare the receiving vial (pre-labeled).

    • Transfer solid using a clean spatula.[1] Do not pour from the stock bottle; this generates airborne dust (H335 hazard).[1]

    • Wipe the outer threads of the stock bottle with a dry Kimwipe before recapping to prevent crust formation (which can compromise the seal).[1]

Step 2: Solubilization & Reaction
  • Solvent Choice: The compound is an acid.[1] It will dissolve readily in basic aqueous solutions (NaOH, NaHCO₃) or polar organics (DMSO, DMF, Methanol).[1]

  • Exotherm Warning: If neutralizing with a base (e.g., Sodium Bicarbonate), expect CO₂ evolution.[1] Add base slowly to prevent foaming and aerosolization of the nitro-compound.[1]

  • Reaction Monitoring: If heating is required, ensure the system is vented.[1] Nitro compounds can decompose exothermically at high temperatures; never heat to dryness.[1]

Step 3: Decontamination & Disposal
  • Spill Cleanup (Solid): Do not dry sweep.[1] Cover with wet paper towels (water or dilute bicarb) to suppress dust, then wipe up.[1]

  • Spill Cleanup (Liquid): Absorb with vermiculite or sand.[1]

  • Waste Stream:

    • Solid Waste: Hazardous Organic Solids (Tag: "Toxic/Irritant").[1]

    • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated).[1] Ensure pH is between 5-9 if disposing in aqueous streams (check local EHS regulations).[1]

Visualization: Safe Handling Workflow

Handling_Workflow Start Start Protocol Step1 1. Inspection Check bottle integrity Verify GHS labels Start->Step1 Step2 2. Weighing (HOOD ONLY) Use anti-static tools Avoid dust generation Step1->Step2 PPE On Step3 3. Solubilization Add solvent slowly Watch for exotherm/gas Step2->Step3 Step4 4. Usage Keep closed when not in use Step3->Step4 Step5 5. Decon/Disposal Wipe threads Segregate waste Step4->Step5 Step5->Start Next Run

Figure 2: Operational workflow ensuring containment at every stage.

Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term injury.[1]

Incident TypeImmediate ActionFollow-Up
Eye Contact Flush for 15 Minutes: Use an eyewash station immediately. Hold eyelids open. The acidic nature requires thorough dilution.[1]Seek medical attention.[1][4][3][5][6][7] Bring the SDS.
Skin Contact Soap & Water: Wash affected area with non-abrasive soap.[1] Do not use solvents (ethanol/acetone) as they may increase skin absorption of the nitro moiety.[1]Monitor for redness or dermatitis.[1]
Inhalation Fresh Air: Move victim to fresh air immediately.[1][4][3][5][7] If breathing is difficult, administer oxygen (trained personnel only).[1]Monitor for delayed respiratory irritation (coughing/wheezing).[1]
Spill (Large) Evacuate & Ventilate: If >10g is spilled outside a hood, evacuate the lab. Allow dust to settle before re-entering with N95/P100 protection.[1]Contact EHS for cleanup assistance.[1]

References

  • PubChem. (2025).[1] Compound Summary: (2-Nitrophenoxy)acetic acid (Analog).[1] National Library of Medicine.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]

  • Forsberg, K., & Mansdorf, S. Z. (2007).[1] Quick Selection Guide to Chemical Protective Clothing. Wiley-Interscience.[1] (Reference for Nitrile/Nitro-aromatic permeation data).

Sources

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